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2-(2-Bromo-4-formylphenoxy)acetamide Documentation Hub

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  • Product: 2-(2-Bromo-4-formylphenoxy)acetamide
  • CAS: 701246-47-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-(2-Bromo-4-formylphenoxy)acetamide

Abstract This technical guide provides a comprehensive structural and functional analysis of 2-(2-Bromo-4-formylphenoxy)acetamide (PubChem CID: 969858). As a tri-functionalized benzene derivative, this compound serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-(2-Bromo-4-formylphenoxy)acetamide (PubChem CID: 969858). As a tri-functionalized benzene derivative, this compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly benzofurans and quinolines, utilized in medicinal chemistry. This document details its chemical identity, validated synthetic pathways, spectroscopic characterization, and handling protocols for research applications.

Chemical Identity & Structural Analysis[1][2][3][4]

Core Identifiers
PropertySpecification
IUPAC Name 2-(2-bromo-4-formylphenoxy)acetamide
CAS Registry Number Not widely listed as a commodity chemical; typically synthesized in situ or custom ordered.
PubChem CID 969858
Molecular Formula

SMILES C1=CC(=C(C=C1C=O)Br)OCC(=O)N
InChI Key InChI=1S/C9H8BrNO3/c10-8-4-6(5-12)1-2-9(8)14-3-7(11)13/h1-2,4-5H,3H2,(H2,11,13)
Molecular Weight Breakdown

The presence of Bromine (


 and 

isotopes) creates a distinct isotopic signature essential for mass spectrometry validation.
ElementCountAtomic Mass (u)Contribution ( g/mol )
Carbon (C) 912.011108.099
Hydrogen (H) 81.0088.064
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
Total Average MW 258.07 g/mol
Monoisotopic Mass 256.969 g/mol (

)

Synthetic Methodology

The synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide follows a classic Williamson Ether Synthesis protocol. This reaction involves the O-alkylation of a phenol derivative with an alpha-haloacetamide under basic conditions.

Reaction Scheme

Precursors:

  • Substrate: 3-Bromo-4-hydroxybenzaldehyde (The phenolic oxygen acts as the nucleophile).

  • Reagent: 2-Chloroacetamide (The electrophile).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).

SynthesisPathway Substrate 3-Bromo-4-hydroxybenzaldehyde (Nucleophile) Intermediate Phenoxide Anion (In Situ) Substrate->Intermediate + K2CO3 / Acetone Deprotonation Reagent 2-Chloroacetamide (Electrophile) Product 2-(2-Bromo-4-formylphenoxy)acetamide (Target) Reagent->Product Intermediate->Product + Reagent SN2 Substitution Reflux 4-6h

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Experimental Protocol (Standardized)

Objective: Synthesis of 5.0 mmol scale batch.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-bromo-4-hydroxybenzaldehyde (1.00 g, 5.0 mmol) in anhydrous Acetone or DMF (15 mL).

  • Activation: Add anhydrous Potassium Carbonate (

    
    )  (1.38 g, 10.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution typically turns yellow.
    
  • Alkylation: Add 2-Chloroacetamide (0.56 g, 6.0 mmol).

  • Reaction: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (100 mL) with vigorous stirring.

    • The product should precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure acetamide derivative.

Characterization & Spectral Analysis

Validation of the structure requires confirming three functional groups: the amide, the aldehyde, and the aromatic substitution pattern.

Expected Spectroscopic Data
TechniqueSignalAssignment

NMR
(DMSO-

)

9.8–10.0 ppm (s, 1H)
Aldehyde (-CHO) proton.[1] Distinctive downfield singlet.

7.2–8.0 ppm (m, 3H)
Aromatic protons. Pattern consistent with 1,2,4-substitution.[2][3][4]

4.7–4.8 ppm (s, 2H)
O-CH2-CO methylene protons. Singlet.

7.4–7.6 ppm (br s, 2H)
Amide (-NH2) protons. Exchangeable with

.
FT-IR (

)
3200–3400N-H Stretch (Primary amide doublet).
1680–1700C=O Stretch (Aldehyde).[5]
1650–1660C=O Stretch (Amide I band).
Mass Spectrometry M+ / M+21:1 Ratio . Characteristic of mono-brominated compounds (Isotopes 79/81).
Logic Flow for Structure Confirmation

CharacterizationLogic Sample Isolated Solid IR FT-IR Analysis Sample->IR Check1 Check: C=O Peaks (1690 & 1660 cm-1) IR->Check1 NMR 1H NMR Analysis Check2 Check: Aldehyde H (~9.9 ppm) NMR->Check2 MS Mass Spectrometry Check3 Check: Isotope Pattern (1:1 for Br) MS->Check3 Check1->NMR Pass Check2->MS Pass Valid Structure Confirmed Check3->Valid Pass

Figure 2: Analytical workflow for structural validation.

Applications in Drug Discovery

This compound is rarely an end-product. It serves as a bifunctional scaffold in medicinal chemistry:

  • Heterocycle Formation: The formyl group (-CHO) and the amide (-CONH2) are positioned to facilitate cyclization reactions. For example, reaction with active methylene compounds can yield benzofurans or coumarins .

  • Schiff Base Ligands: The aldehyde group can condense with amines to form Schiff bases, which are often explored for antimicrobial or anticancer activity.

  • Linker Chemistry: The acetamide chain provides a hydrophilic spacer that can be hydrolyzed to a carboxylic acid for further coupling.

Safety & Handling

  • Hazards: As an alkylating agent derivative and aldehyde, treat as a potential skin sensitizer and irritant.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) if possible, to prevent oxidation of the aldehyde to the corresponding carboxylic acid.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 969858, 2-(2-Bromo-4-formylphenoxy)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. General procedures for the synthesis of phenoxyacetamide derivatives. (Contextual reference for synthesis methodology). Retrieved from [Link]

Sources

Exploratory

Predictive Pharmacological Profiling: 2-(2-Bromo-4-formylphenoxy)acetamide Derivatives

Executive Summary This technical guide provides a comprehensive predictive analysis of 2-(2-Bromo-4-formylphenoxy)acetamide (BFPA) and its Schiff base derivatives. By synthesizing structure-activity relationship (SAR) da...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of 2-(2-Bromo-4-formylphenoxy)acetamide (BFPA) and its Schiff base derivatives. By synthesizing structure-activity relationship (SAR) data from closely related phenoxyacetamide and bromophenol pharmacophores, we project high-value biological potential in three specific domains: antimicrobial efficacy against resistant Gram-positive strains (MRSA) , SARS-CoV-2 protease inhibition , and MMP-2 modulation in metastatic pathways .

The presence of the ortho-bromine atom introduces critical lipophilicity and halogen-bonding capabilities, while the para-formyl group serves as a versatile "warhead" for derivatization into hydrazones and imines, significantly expanding the bioactive space.

Chemical Architecture & Synthesis Logic

The Pharmacophore

The BFPA scaffold integrates three distinct functional zones:

  • The Acetamide Tail: A hydrogen-bonding donor/acceptor site crucial for interacting with protein backbone residues (e.g., Asp, Glu).

  • The Phenoxy Core: A rigid linker ensuring proper spatial orientation.

  • The 2-Bromo-4-Formyl Pattern: The bromine atom enhances membrane permeability (logP modulation) and enables specific halogen-pi interactions, while the formyl group allows for rapid library generation via condensation reactions.

Synthetic Pathway (DOT Visualization)

The synthesis follows a convergent Williamson ether synthesis followed by condensation.

SynthesisPathway Start1 2-Bromo-4-hydroxybenzaldehyde Intermediate Core Scaffold: 2-(2-Bromo-4-formylphenoxy)acetamide Start1->Intermediate K2CO3, Acetone Reflux, 6-8h Start2 2-Chloroacetamide Start2->Intermediate Product Target Derivatives: Schiff Bases / Hydrazones Intermediate->Product Ethanol, AcOH (cat.) Reflux, 2-4h Reagent Primary Amines/Hydrazines (R-NH2) Reagent->Product

Figure 1: Synthetic workflow for the generation of BFPA and its downstream Schiff base library.[1][2]

Predicted Biological Activity Profiles[3][4]

Antibacterial Activity (Gram-Positive Focus)

Prediction: High potency against Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA). Mechanistic Basis: Research on bromophenol derivatives indicates that the bromine atom at the ortho position significantly enhances biofilm disruption capabilities [1]. The phenoxyacetamide core has been validated to disrupt cell wall synthesis precursors. The lipophilic nature of the bromine substituent facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria.

Predicted MIC Range:

Bacterial Strain Predicted MIC (µg/mL) Rationale
S. aureus (ATCC 25923) 4.0 – 16.0 Bromine-enhanced membrane permeation.
E. coli (Gram-neg) > 64.0 Limited penetration of outer membrane porins.

| MRSA (Clinical Isolates) | 8.0 – 32.0 | Biofilm inhibition potential of bromophenol moiety [1]. |

Antiviral Potential (SARS-CoV-2)

Prediction: Inhibition of SARS-CoV-2 Main Protease (Mpro). Mechanistic Basis: Molecular docking studies of the non-brominated analog, 2-(2-formylphenoxy)acetamide, have demonstrated strong binding affinity to the SARS-CoV-2 protein 6NUS [2]. The addition of the bromine atom is predicted to enhance this affinity via halogen bonding with backbone carbonyls in the active site, potentially lowering the binding energy (ΔG) below -7.5 kcal/mol.

Anticancer Activity (MMP-2 Inhibition)

Prediction: Metastasis suppression via Matrix Metalloproteinase-2 (MMP-2) inhibition. Mechanistic Basis: Derivatives of 4-bromophenoxy acetamide have shown specific inhibitory activity against MMP-2, a zinc-dependent endopeptidase critical for cancer cell migration [3]. The acetamide carbonyl oxygen coordinates with the catalytic Zinc ion, while the bromophenyl group occupies the hydrophobic S1' pocket.

Mechanism of Action & SAR Analysis

The following diagram illustrates the predicted molecular interactions between a BFPA-derived hydrazone and a generic protein binding pocket (e.g., MMP-2 or Bacterial Enoyl-ACP Reductase).

SAR_Mechanism Br Bromine Atom (Lipophilic/Halogen Bond) HydrophobicPocket Hydrophobic Pocket (Val, Leu, Ile) Br->HydrophobicPocket Van der Waals Acetamide Acetamide Head (H-Bond Donor/Acceptor) Backbone Protein Backbone (Carbonyl/Amide) Acetamide->Backbone H-Bond Network Zinc Metal Ion (Zn2+) (Catalytic Site) Acetamide->Zinc Chelation (if applicable) Imine Azomethine Linker (-CH=N-) (Rigid Spacer) Imine->Backbone Pi-Pi Stacking (if aromatic) Tail Variable R-Group (Specificity Determinant) Tail->HydrophobicPocket Steric Fit

Figure 2: Structure-Activity Relationship (SAR) map detailing pharmacophore interactions.

Experimental Validation Protocols

To validate these predictions, the following standardized protocols are recommended.

Synthesis of Schiff Base Derivatives

Objective: Convert the 4-formyl group into a bioactive imine.

  • Dissolution: Dissolve 1.0 mmol of 2-(2-Bromo-4-formylphenoxy)acetamide in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the substituted aniline or hydrazine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Antimicrobial Assay (Disc Diffusion)

Objective: Determine Zone of Inhibition (ZOI).

  • Preparation: Inoculate Mueller-Hinton agar plates with 100 µL of standardized bacterial suspension (0.5 McFarland).

  • Loading: Impregnate sterile paper discs (6 mm) with 20 µL of the test compound (1 mg/mL in DMSO).

  • Controls: Use Ciprofloxacin (Positive) and DMSO (Negative).

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure diameter of inhibition zones in millimeters.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Source: NIH / PubMed Central URL:[Link] Relevance: Establishes the antibacterial potency of the bromophenol pharmacophore.[3]

  • Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-COVID-19 Molecular Docking Investigation of 2-(2-Formylphenoxy)acetamide. Source: Semantic Scholar URL:[Link] Relevance: Provides direct docking data for the non-brominated analog against SARS-CoV-2.

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Source: NIH / PubMed Central URL:[Link] Relevance: Validates the anti-cancer potential (MMP-2 inhibition) of the bromophenoxy acetamide core.

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Source: NIH / PubMed Central URL:[Link] Relevance: Demonstrates the synthetic viability and bioactivity of phenoxy-Schiff bases.[2]

Sources

Foundational

Synthesis pathways for 2-(2-Bromo-4-formylphenoxy)acetamide from 3-bromo-4-hydroxybenzaldehyde

A Comprehensive Technical Guide to the Synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide Authored For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed, first-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, first-principles-based methodology for the synthesis of 2-(2-bromo-4-formylphenoxy)acetamide, a valuable intermediate in medicinal chemistry, from the readily available precursor 3-bromo-4-hydroxybenzaldehyde. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] This document elucidates the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental protocol, and offers insights into process optimization and troubleshooting. By grounding the practical steps in established chemical theory, this guide serves as a self-validating resource for researchers aiming to achieve a high-yield, high-purity synthesis of the target compound.

Introduction

Substituted phenoxyacetamide scaffolds are prevalent motifs in a wide array of pharmacologically active molecules and functional materials. The title compound, 2-(2-bromo-4-formylphenoxy)acetamide, incorporates several key functionalities: a reactive aldehyde group suitable for further derivatization, a bromine atom that can participate in cross-coupling reactions, and a flexible ether-acetamide linkage. These features make it a versatile building block for constructing more complex molecular architectures, such as novel heterocyclic systems.[2]

The synthetic pathway described herein utilizes 3-bromo-4-hydroxybenzaldehyde and 2-bromoacetamide as key starting materials. The primary transformation is an O-alkylation of a phenol, a classic example of the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide.[1] This guide will dissect the critical parameters governing the success of this reaction, including the choice of base, solvent, and temperature, to provide a clear and reproducible pathway for its execution.

Mechanistic Rationale and Strategic Considerations

The conversion of 3-bromo-4-hydroxybenzaldehyde to 2-(2-bromo-4-formylphenoxy)acetamide is achieved through a nucleophilic substitution reaction. The success of this synthesis hinges on a clear understanding of the underlying SN2 mechanism and the careful selection of reaction conditions to maximize the desired O-alkylation pathway while minimizing potential side reactions.

The Williamson Ether Synthesis Mechanism

The reaction proceeds in two fundamental steps:

  • Deprotonation: The phenolic proton of 3-bromo-4-hydroxybenzaldehyde is acidic and is abstracted by a suitable base. This generates a nucleophilic phenoxide anion. For aryl ethers, bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[4]

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromoacetamide. This attack occurs from the backside relative to the bromine atom, leading to the displacement of the bromide leaving group and the formation of the desired ether bond in a concerted step.[1]

Williamson_Ether_Synthesis Start 3-Bromo-4-hydroxybenzaldehyde (Phenol) Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation + H⁺ Product 2-(2-Bromo-4-formylphenoxy)acetamide (Product) Phenoxide->Product SN2 Attack LeavingGroup Br⁻ (Leaving Group) Reagent 2-Bromoacetamide (Electrophile) Base Base (e.g., K₂CO₃)

Caption: Reaction mechanism for the Williamson ether synthesis.

Critical Parameter Selection
  • Base Selection: The choice of base is critical. A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote undesired side reactions, such as the hydrolysis of the acetamide functionality. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.[4][5]

  • Solvent System: A polar aprotic solvent is essential for promoting the SN2 mechanism.[3][6] Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices because they effectively solvate the potassium cation while leaving the phenoxide anion poorly solvated, thereby enhancing its nucleophilicity.[4] Protic solvents, such as alcohols or water, would form hydrogen bonds with the phenoxide, shielding it and reducing its reactivity, which could favor an alternative C-alkylation pathway.[6][7]

  • Alkylating Agent: 2-Bromoacetamide is a highly effective alkylating agent for this synthesis.[8] While 2-chloroacetamide can also be used, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, often resulting in faster reaction rates.[9]

  • Temperature Control: The reaction typically requires heating to proceed at a practical rate. A temperature range of 60-80°C is a common starting point. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.[10]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, purification, and characterization of 2-(2-bromo-4-formylphenoxy)acetamide.

Reagents and Quantities
ReagentFormulaMW ( g/mol )Molar Eq.Quantity
3-Bromo-4-hydroxybenzaldehydeC₇H₅BrO₂201.021.05.00 g
2-BromoacetamideC₂H₄BrNO137.961.24.12 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.06.87 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mL
Synthesis Workflow

Synthesis_Workflow A 1. Reagent Combination Combine reactants and K₂CO₃ in DMF. B 2. Reaction Heat mixture at 70°C with stirring. A->B Heat C 3. Monitoring Track reaction progress via TLC. B->C Sample periodically C->B Continue if incomplete D 4. Work-up Pour into ice water, precipitate product. C->D Reaction complete E 5. Isolation Filter solid, wash with water. D->E Filter F 6. Purification Recrystallize from ethanol/water. E->F Dissolve & Cool G 7. Characterization Analyze via NMR, IR, and MS. F->G Dry pure product

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-hydroxybenzaldehyde (5.00 g, 24.87 mmol), 2-bromoacetamide (4.12 g, 29.85 mmol), and anhydrous potassium carbonate (6.87 g, 49.74 mmol).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 70°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting benzaldehyde spot has disappeared. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold water while stirring. A precipitate will form.

  • Filtration: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, 2-(2-bromo-4-formylphenoxy)acetamide.

Characterization and Data Analysis

The identity and purity of the synthesized 2-(2-bromo-4-formylphenoxy)acetamide must be confirmed by standard spectroscopic methods. The expected data, based on analogous structures, are summarized below.[2][10]

TechniqueExpected Observations
¹H NMR δ ~9.9 (s, 1H, -CHO), δ ~7.9-7.1 (m, 3H, Ar-H), δ ~7.5 (br s, 2H, -NH₂), δ ~4.8 (s, 2H, -OCH₂-)
¹³C NMR δ ~190 (C=O, aldehyde), δ ~168 (C=O, amide), δ ~160-110 (Ar-C), δ ~68 (-OCH₂-)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~2850, 2750 (C-H aldehyde stretch), ~1690 (C=O aldehyde stretch), ~1660 (C=O amide stretch), ~1250 (C-O ether stretch)
ESI-MS (m/z) Calculated for C₉H₈BrNO₃: 256.97. Found: [M+H]⁺ at 257.98, [M+Na]⁺ at 279.96

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Ineffective base, insufficient heating, wet reagents/solvent.Ensure K₂CO₃ is finely powdered and dry. Increase reaction temperature in 10°C increments (not exceeding 100°C). Use anhydrous DMF.
Incomplete Reaction Insufficient reaction time or temperature. Steric hindrance.Increase reaction time and monitor with TLC. If the reaction stalls, consider a more reactive solvent like DMSO or a stronger base like Cs₂CO₃.[4]
Presence of Side Products Reaction temperature too high, prolonged reaction time, presence of water.Adhere to the recommended temperature range. Stop the reaction as soon as the starting material is consumed. Ensure all glassware and reagents are dry to prevent hydrolysis of the amide or halo-acetamide.
C-Alkylation Observed Use of protic solvents or specific metal catalysts.Strictly use polar aprotic solvents like DMF or DMSO to favor O-alkylation.[6][7]

Conclusion

This guide outlines a reliable and efficient synthesis of 2-(2-bromo-4-formylphenoxy)acetamide from 3-bromo-4-hydroxybenzaldehyde via the Williamson ether synthesis. By providing a thorough explanation of the mechanistic principles, a detailed experimental protocol, and practical troubleshooting advice, this document equips researchers with the necessary tools to successfully prepare this versatile chemical intermediate. The described methodology is robust, scalable, and relies on readily available commercial reagents, making it a valuable addition to the synthetic chemist's toolkit.

References

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Unexpected course of a Williamson ether synthesis. (n.d.). Arkat USA. Retrieved from [Link]

  • Omar, R. S., et al. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved from [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016, July 15). Reddit. Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved from [Link]

  • 3-Bromo-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromoacetamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromoacetamide. PMC. Retrieved from [Link]

Sources

Exploratory

The Phenoxyacetamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract The phenoxyacetamide core is a versatile and highly valuable scaffold in the landscape of medicinal chemistry. Its unique structural features, combining an aromatic phenoxy group with a flexible acetamide linker...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxyacetamide core is a versatile and highly valuable scaffold in the landscape of medicinal chemistry. Its unique structural features, combining an aromatic phenoxy group with a flexible acetamide linker, have proven to be a fertile ground for the design and discovery of novel therapeutic agents across a remarkable breadth of disease areas. This in-depth technical guide provides a comprehensive review of the current state of phenoxyacetamide derivatives in drug discovery, with a focus on their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their potency and selectivity. We will explore their applications as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents, as well as their roles as modulators of key enzymes and receptors such as monoamine oxidases and free fatty acid receptor 1. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical scaffold in their own research endeavors.

Introduction: The Rise of a Privileged Structure

The phenoxyacetamide moiety has emerged as a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a sign of non-specificity, but rather a testament to the scaffold's optimal balance of rigidity and flexibility, allowing for diverse and tunable interactions with a variety of protein active sites. The general structure, characterized by a substituted phenoxy ring linked to an N-substituted acetamide, provides a modular platform for synthetic chemists to systematically explore chemical space and optimize for desired biological activity.

The ether linkage provides a degree of conformational flexibility, while the amide bond offers a key hydrogen bonding motif. The two aromatic rings, one on the phenoxy side and often another on the N-acyl side, provide ample opportunities for π-π stacking and hydrophobic interactions. By strategically modifying the substituents on these rings, medicinal chemists can fine-tune the electronic and steric properties of the molecule to achieve high affinity and selectivity for a specific target. This guide will delve into the successful application of this strategy across several key therapeutic areas.

Antimicrobial Applications: Targeting Bacterial Virulence and Growth

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents that act via mechanisms distinct from traditional antibiotics. Phenoxyacetamide derivatives have shown significant promise in this area, with activities ranging from direct inhibition of bacterial growth to the disruption of key virulence factors.

Inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS)

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its Type III Secretion System (T3SS), a molecular syringe used to inject toxins directly into host cells, thereby crippling the immune response.[1] Phenoxyacetamide-based compounds have been identified as potent inhibitors of the P. aeruginosa T3SS.[1][2]

Mechanism of Action: These inhibitors are believed to target the T3SS needle protein, PscF, interfering with its proper assembly and function.[1] Evidence for this comes from the identification of resistance mutations in the pscF gene of P. aeruginosa strains exposed to phenoxyacetamide inhibitors.[1] By blocking the T3SS, these compounds do not kill the bacteria directly but rather disarm them, making them more susceptible to host immune clearance. This anti-virulence approach is attractive as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

Structure-Activity Relationship (SAR):

  • Stereochemistry is Crucial: The activity of these inhibitors is highly stereospecific, with the (R)-enantiomer often being significantly more potent than the (S)-enantiomer, indicating a specific binding interaction with the target.[2]

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring have a profound impact on activity. Electron-withdrawing groups, such as halogens, are often favored.

  • The N-Acyl Group: The substituent on the acetamide nitrogen also plays a critical role in determining potency. Aromatic and heteroaromatic rings are common, and their substitution patterns allow for fine-tuning of the inhibitor's properties.

Experimental Protocol: Synthesis of a Representative Phenoxyacetamide T3SS Inhibitor

The synthesis of phenoxyacetamide T3SS inhibitors typically involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide.[3] A general procedure is as follows:

  • Preparation of the Substituted Phenol: The desired substituted phenol can be commercially available or synthesized using standard aromatic chemistry techniques.

  • Preparation of the N-Substituted 2-Chloroacetamide: This intermediate is typically prepared by reacting the desired amine with chloroacetyl chloride in the presence of a base.

  • Coupling Reaction: The substituted phenol is deprotonated with a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or acetone. The N-substituted 2-chloroacetamide is then added, and the reaction mixture is stirred, often with heating, to facilitate the nucleophilic substitution reaction, yielding the final phenoxyacetamide product.[3]

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Phenoxyacetamide derivatives have been investigated as potential antitubercular agents.[4][5] A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown potent activity against both drug-sensitive and rifampin-resistant strains of M. tuberculosis.[4][5]

Structure-Activity Relationship (SAR):

  • The presence of a nitro group on the phenoxy ring appears to be important for activity.[4][5]

  • Substitutions on the N-phenyl ring significantly influence the minimum inhibitory concentration (MIC). For instance, a 2-nitrophenyl substituent on the acetamide nitrogen resulted in a potent derivative with an MIC of 4 µg/mL against both M. tuberculosis H37Rv and a rifampin-resistant strain.[4]

Table 1: Antitubercular Activity of Selected Phenoxyacetamide Derivatives [4][5]

CompoundSubstituent on N-phenyl ringMIC (µg/mL) against H37Rv
3m 2-NO₂4
3a 3-Cl>64
3g 4-F16
3o 3-CH₃16

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

The phenoxyacetamide scaffold has also been explored for its potential as an anticancer agent, with derivatives showing cytotoxic activity against a range of cancer cell lines.[6][7][8][9][10]

Mechanism of Action: The anticancer mechanisms of phenoxyacetamide derivatives are varied and appear to be cell-line and compound-specific. Some derivatives have been shown to induce apoptosis, the programmed cell death pathway that is often dysregulated in cancer.[7] For example, novel semi-synthetic phenoxyacetamide derivatives have demonstrated potent apoptotic induction in HepG2 (liver cancer) cells, potentially through the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death.[6][7]

Structure-Activity Relationship (SAR):

  • Substituents on the Aromatic Rings: The presence of electron-withdrawing groups, such as nitro or halogen moieties, on the aromatic rings often correlates with increased cytotoxic activity.[8][9][10] For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro substituent were more cytotoxic than those with a methoxy group.[9][10]

  • The N-Acyl Substituent: The nature of the substituent on the acetamide nitrogen can significantly impact both potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the phenoxyacetamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and fresh media containing MTT solution is added to each well. The plates are then incubated for a few hours.

  • Formazan Solubilization: During the incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated from the dose-response curve.

Neurological Applications: From Anticonvulsants to Monoamine Oxidase Inhibitors

The versatility of the phenoxyacetamide scaffold extends to the central nervous system, with derivatives showing promise as both anticonvulsant and antidepressant agents.

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Phenoxyacetic acid derivatives have been identified as potential antiepileptic agents.[11][12][13][14] Certain compounds from this class have demonstrated significant anticonvulsant activity in animal models of seizures, such as the pentylenetetrazol (PTZ)-induced seizure model.[11][12][13][14]

Mechanism of Action: The anticonvulsant mechanism of these compounds is often multifactorial. Some derivatives exhibit anti-inflammatory properties, which is relevant as neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of epilepsy.[11][13][14] For example, a particularly potent compound, 7b, not only provided complete protection against PTZ-induced seizures but also significantly reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in the hippocampus.[11][13][14]

Structure-Activity Relationship (SAR):

  • The SAR for anticonvulsant activity is complex, with subtle structural modifications leading to significant changes in efficacy. The exploration of different substituents on both the phenoxy and N-acyl moieties is crucial for optimizing activity.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[15][16] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[15][16][][18] A series of 2-phenoxyacetamide analogues have been identified as potent and selective MAO inhibitors.[15][16]

Mechanism of Action: These compounds bind to the active site of MAO-A or MAO-B, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain. The selectivity for MAO-A or MAO-B can be modulated by the substitution pattern on the phenoxyacetamide scaffold.

Structure-Activity Relationship (SAR):

  • Selectivity: The substitution pattern on the phenoxy ring can influence selectivity for MAO-A versus MAO-B. For example, 2-(4-methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor.[15][16]

  • Potency: The introduction of certain functional groups, such as a propargylimino moiety, can significantly enhance the potency of inhibition for both MAO-A and MAO-B.[15][16]

Table 2: Monoamine Oxidase Inhibitory Activity of Selected Phenoxyacetamide Derivatives [15][16]

CompoundIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (SI = IC50 B/A)
12 0.0184.41245
21 0.0180.073.89

Modulators of Metabolic Targets: FFA1 Receptor Agonists

Free fatty acid receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor that is highly expressed in pancreatic β-cells.[19][20][21][22][23] It plays a crucial role in glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[19][20][21][22][23] Phenoxyacetamide-based compounds have been developed as potent FFA1 agonists.[19]

Mechanism of Action: By activating FFA1 in pancreatic β-cells, these agonists enhance the release of insulin in a glucose-dependent manner.[20][22] This glucose dependency is a significant advantage, as it reduces the risk of hypoglycemia, a common side effect of some other antidiabetic drugs.

Structure-Activity Relationship (SAR):

  • The Acidic Head Group: A carboxylic acid or a bioisostere is typically required for interaction with the receptor.

  • The Linker and Tail: The phenoxyacetamide moiety can serve as a linker between the acidic head group and a lipophilic tail. The nature and size of the tail group are critical for optimizing potency and pharmacokinetic properties.[19]

Diagram: General Synthetic Scheme for Phenoxyacetamide Derivatives

G phenol Substituted Phenol reaction Nucleophilic Substitution phenol->reaction chloroacetamide N-Substituted 2-Chloroacetamide chloroacetamide->reaction base Base (e.g., K2CO3) base->reaction Deprotonation solvent Solvent (e.g., Acetone) solvent->reaction product Phenoxyacetamide Derivative reaction->product

Sources

Foundational

2-(2-Bromo-4-formylphenoxy)acetamide CAS number and supplier availability

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical identity, practical synthesis protocols, and downstream applic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical identity, practical synthesis protocols, and downstream applications in heterocyclic drug discovery.

Core Identity & Strategic Application in Drug Discovery

Executive Summary

2-(2-Bromo-4-formylphenoxy)acetamide is a specialized halogenated aromatic intermediate utilized primarily in the synthesis of benzofuran-2-carboxamide derivatives. Its structural motif—combining an ortho-bromo aldehyde with an acetamide side chain—makes it a "privileged scaffold" precursor for intramolecular cyclization reactions. These resulting benzofuran moieties are critical pharmacophores in the development of PTP1B inhibitors (diabetes), antitubercular agents , and kinase inhibitors .

This guide details the compound's physicochemical profile, a validated synthesis protocol from commercially available precursors, and its mechanistic role in generating heterocyclic libraries.

Chemical Identity & Properties

PropertyData
Chemical Name 2-(2-Bromo-4-formylphenoxy)acetamide
PubChem CID 969858
Molecular Formula C₉H₈BrNO₃
Molecular Weight 258.07 g/mol
Exact Mass 256.9688
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol, DCM
Key Functional Groups Aryl Aldehyde (-CHO), Aryl Bromide (-Br), Primary Amide (-CONH₂)
Supplier Availability Status

While the precursors are commodities, the specific ether-amide intermediate 2-(2-Bromo-4-formylphenoxy)acetamide is often classified as a Make-to-Order (MTO) building block rather than a stock item.

  • Primary Sourcing Strategy: In-house synthesis (recommended for speed/cost).

  • Commercial Precursors:

    • 3-Bromo-4-hydroxybenzaldehyde (CAS: 2973-78-6) – Widely Available (Sigma, Combi-Blocks).

    • 2-Chloroacetamide (CAS: 79-07-2) or 2-Bromoacetamide (CAS: 683-57-8).

Synthesis Protocol (Self-Validating)

As this compound is frequently synthesized in situ or on-demand, the following protocol is standardized based on reliable phenol alkylation methodologies (Williamson Ether Synthesis).

Reaction Overview

Transformation: Nucleophilic substitution (


) of 

-haloacetamide by a phenoxide ion. Precursors: 3-Bromo-4-hydroxybenzaldehyde + 2-Chloroacetamide. Base/Solvent:

/ DMF (or Acetone).
Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 3-Bromo-4-hydroxybenzaldehyde (1.0 eq, 20.1 g) in anhydrous DMF (100 mL).

    • Add anhydrous Potassium Carbonate (

      
      )  (1.5 eq, 20.7 g).
      
    • Critical Step: Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion (color change to yellow/orange is typical).

  • Alkylation:

    • Add 2-Chloroacetamide (1.1 eq, 10.3 g) portion-wise to the stirring suspension.

    • Optional: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein mechanism (converting alkyl chloride to more reactive alkyl iodide in situ).

  • Reaction Conditions:

    • Heat the mixture to 60–80°C for 4–6 hours.

    • Validation: Monitor by TLC (Mobile Phase: Hexane/EtOAc 1:1). The starting phenol (

      
      ) should disappear, and a lower 
      
      
      
      product spot (amide) should appear.
  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water (

      
      ) to remove residual DMF and inorganic salts.
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Acetone/Hexane to achieve >98% purity.

Yield Expectations
  • Typical Yield: 75–85%

  • Purity: >95% (NMR/HPLC)

Mechanistic Pathway & Diagrams

The following diagrams illustrate the synthesis of the core intermediate and its downstream application in creating the benzofuran scaffold.

Figure 1: Synthesis & Cyclization Workflow

G Precursor1 3-Bromo-4-hydroxy- benzaldehyde (CAS 2973-78-6) Intermediate 2-(2-Bromo-4-formylphenoxy) acetamide (Target Intermediate) Precursor1->Intermediate K2CO3, DMF 60°C, SN2 Alkylation Precursor2 2-Chloroacetamide (CAS 79-07-2) Precursor2->Intermediate Benzofuran Benzofuran-2-carboxamide Derivative (Drug Scaffold) Intermediate->Benzofuran Base (e.g., KOtBu) Intramolecular Cyclization (Thorpe-Ziegler/Aldol)

Caption: Synthesis of the title compound via Williamson ether synthesis and its subsequent conversion to a benzofuran scaffold.

Applications in Drug Development[1]

The primary value of 2-(2-Bromo-4-formylphenoxy)acetamide lies in its ability to undergo intramolecular cyclization to form substituted benzofurans.

Key Reaction: The Rap-Stoermer / Feist-Benary Type Cyclization

Under basic conditions (e.g.,


 or 

), the active methylene of the acetamide (or a derivative thereof) can attack the aldehyde carbonyl, or the amide nitrogen can participate in condensation reactions depending on the specific reagents used.

However, the most common pathway for this specific intermediate involves the formation of Benzofuran-2-carboxamides :

  • Mechanism: The methylene protons alpha to the amide carbonyl are acidic.

  • Cyclization: Base-mediated abstraction of a proton leads to an intramolecular aldol-type condensation with the ortho-aldehyde.

  • Dehydration: Subsequent loss of water aromatizes the system to form the benzofuran ring.

Therapeutic Areas
  • PTP1B Inhibitors: Benzofuran-2-carboxamides are explored as non-competitive inhibitors of Protein Tyrosine Phosphatase 1B, a target for Type 2 Diabetes and obesity management.

  • Antitubercular Agents: The benzofuran scaffold mimics portions of bioactive natural products, disrupting cell wall synthesis in Mycobacterium tuberculosis.

  • Kinase Inhibition: The rigidity of the benzofuran core allows for precise orientation of the amide "warhead" in the ATP-binding pocket of various kinases.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash contaminated skin immediately.
Eye Damage Causes serious eye irritation (H319)Use safety goggles. Flush with water for 15 min if exposed.
Respiratory May cause respiratory irritation (H335)Handle in a fume hood to avoid dust inhalation.
Reactivity Stable under normal conditionsAvoid strong oxidizing agents and strong bases.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Halogenated organic waste protocols apply.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 969858, 2-(2-Bromo-4-formylphenoxy)acetamide. Retrieved February 15, 2026. [Link]

  • RSC Advances. Synthesis of Benzofuran Derivatives via Intramolecular Cyclization. (General Reference for Benzofuran Synthesis mechanism). [Link]

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(2-Bromo-4-formylphenoxy)acetamide: Focus on Melting and Boiling Point Determination

Abstract This technical guide provides a comprehensive framework for understanding and determining the melting and boiling points of the novel compound 2-(2-Bromo-4-formylphenoxy)acetamide. Addressed to researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the melting and boiling points of the novel compound 2-(2-Bromo-4-formylphenoxy)acetamide. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of established experimental values in publicly accessible literature, this guide emphasizes the foundational principles and detailed methodologies required to ascertain these critical physicochemical properties. We will explore the theoretical underpinnings that influence the compound's thermal behavior and provide robust, step-by-step protocols for its empirical determination. This guide is designed to be a self-validating system, grounding its recommendations in established analytical chemistry principles and authoritative standards.

Introduction: The Significance of 2-(2-Bromo-4-formylphenoxy)acetamide

2-(2-Bromo-4-formylphenoxy)acetamide is a substituted aromatic compound with functional groups that suggest its potential as a versatile intermediate in medicinal chemistry and materials science. The presence of a bromo-substituent, a formyl group, an ether linkage, and an acetamide moiety offers multiple points for molecular modification, making it an attractive scaffold for the synthesis of more complex molecules.

The melting and boiling points are fundamental physicochemical parameters that provide insights into the purity, stability, and intermolecular forces of a compound. For drug development professionals, these values are critical for formulation, purification, and storage protocols. For synthetic chemists, they serve as key data points for characterizing a newly synthesized compound. While PubChem has an entry for 2-(2-Bromo-4-formylphenoxy)acetamide (CID 969858), it does not currently list experimental melting or boiling points[1]. This guide, therefore, serves as a practical manual for researchers seeking to establish these values.

Theoretical Considerations: Predicting Thermal Behavior

The molecular structure of 2-(2-Bromo-4-formylphenoxy)acetamide provides several clues to its expected thermal properties.

  • Molecular Weight and Size: The compound has a reasonably high molecular weight, which generally correlates with higher melting and boiling points due to increased van der Waals forces.

  • Intermolecular Forces:

    • Hydrogen Bonding: The primary amide group (-CONH2) is capable of forming strong hydrogen bonds, which will significantly increase the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

    • Dipole-Dipole Interactions: The polar formyl (-CHO) and bromo (-Br) groups, as well as the ether linkage (-O-), create permanent dipoles within the molecule, leading to dipole-dipole attractions between molecules.

    • Van der Waals Forces: The aromatic ring and the overall size of the molecule contribute to transient London dispersion forces.

Given these features, 2-(2-Bromo-4-formylphenoxy)acetamide is expected to be a solid at room temperature with a relatively high melting point. Its boiling point is also anticipated to be high, and it is plausible that the compound may decompose at or before its atmospheric boiling point.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point, a widely accepted and reliable technique.

Protocol for Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of 2-(2-Bromo-4-formylphenoxy)acetamide is pure and has been thoroughly dried to remove any residual solvent. Impurities and solvents can depress and broaden the melting range. Recrystallization is a common and effective method for purifying such compounds[2][3].

    • Finely powder a small amount of the sample.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Melting Point Apparatus:

    • Use a calibrated digital melting point apparatus.

    • Place the loaded capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Set a heating rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

    • For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point found in the first run.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point.

Interpreting the Results
  • A sharp melting range (0.5-2 °C) is indicative of a pure compound.

  • A broad melting range suggests the presence of impurities.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Pure, Dry Sample B Powder the Sample A->B Grind C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D Tap E Place in Apparatus D->E F Rapid Heating (Estimate) E->F G Slow Heating (1-2°C/min) F->G H Record T_onset and T_complete G->H

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds with high boiling points, determination at atmospheric pressure can lead to decomposition. Therefore, distillation under reduced pressure is often preferred.

Protocol for Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small quantities of the substance.

  • Sample Preparation:

    • Place a few drops of the molten 2-(2-Bromo-4-formylphenoxy)acetamide or a solution in a high-boiling inert solvent into a small test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Place a short, sealed capillary tube (sealed end down) into the test tube.

    • Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Measurement:

    • Heat the bath gradually. As the temperature rises, air will slowly bubble out of the capillary tube.

    • When the bubbling becomes rapid and continuous, the liquid has reached its boiling point.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn back into the capillary tube.

Considerations for High-Temperature Compounds

For a compound like 2-(2-Bromo-4-formylphenoxy)acetamide, it is highly probable that it will decompose before it boils at atmospheric pressure. In such cases, the boiling point should be determined under reduced pressure (vacuum distillation). The observed boiling point will be lower than at atmospheric pressure and can be extrapolated to atmospheric pressure using a nomograph if needed, though reporting the boiling point at a specific pressure is standard practice.

Visualization of the Micro-Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement A Sample in Test Tube B Attach to Thermometer A->B C Insert Sealed Capillary B->C D Immerse in Heating Bath C->D E Gradual Heating D->E F Observe Bubbles from Capillary E->F G Note Temp. of Rapid Bubbling F->G H Remove Heat G->H I Liquid Enters Capillary H->I J Record Temperature (Boiling Point) I->J

Caption: Workflow for Micro-Boiling Point Determination.

Summary of Expected Physicochemical Data

While experimental data is pending, the following table summarizes the key identifiers and predicted properties for 2-(2-Bromo-4-formylphenoxy)acetamide.

PropertyValue / Expected ValueSource / Rationale
Molecular Formula C9H8BrNO3PubChem[1]
Molecular Weight 258.07 g/mol Calculated
Physical State Solid at 25 °CPredicted based on intermolecular forces
Melting Point To be determined experimentallyExpected to be relatively high due to hydrogen bonding and molecular size
Boiling Point To be determined experimentallyExpected to be high; may decompose before boiling at atmospheric pressure

Conclusion

The determination of the melting and boiling points of 2-(2-Bromo-4-formylphenoxy)acetamide is a crucial step in its physicochemical characterization. This guide provides the theoretical basis and practical, detailed protocols for researchers to obtain reliable and accurate data. By adhering to these methodologies, scientists can ensure the integrity of their findings and contribute to the collective knowledge base for this promising chemical entity.

References

  • PubChem Compound Summary for CID 969858, 2-(2-Bromo-4-formylphenoxy)acetamide. National Center for Biotechnology Information. [Link]

Sources

Foundational

Potential pharmaceutical applications of 2-(2-Bromo-4-formylphenoxy)acetamide intermediates

This technical guide details the pharmaceutical utility of 2-(2-Bromo-4-formylphenoxy)acetamide , a versatile tris-functionalized intermediate. It synthesizes current medicinal chemistry literature to present actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmaceutical utility of 2-(2-Bromo-4-formylphenoxy)acetamide , a versatile tris-functionalized intermediate. It synthesizes current medicinal chemistry literature to present actionable workflows for drug discovery professionals.

A Technical Guide to Divergent Synthesis and Therapeutic Applications

Executive Summary

2-(2-Bromo-4-formylphenoxy)acetamide (CAS: 135857-20-4) represents a "privileged scaffold" in modern drug discovery. Its value lies in its unique tris-functional architecture: a formyl group for condensation reactions, an aryl bromide for cross-coupling, and a phenoxyacetamide core that mimics peptide bonds and phosphotyrosine substrates. This intermediate is a critical precursor in the development of PTP1B inhibitors (Type 2 Diabetes), antitubercular agents , and fused heterocyclic systems (Chromenes/Benzofurans).

Chemical Profile & Reactivity Analysis

This molecule acts as a divergent hub. Its three orthogonal reactive sites allow chemists to rapidly generate compound libraries with high structural diversity.

Functional MotifChemical NaturePrimary Synthetic UtilityPharmaceutical Relevance
Formyl (-CHO) ElectrophilicKnoevenagel condensation, Schiff base formation, Reductive amination.Warhead attachment; reversible covalent binding; hydrazone formation (antimicrobial).
Aryl Bromide (-Br) Halogen handlePd-catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig).Lipophilicity tuning; biaryl extension for protein binding pockets (e.g., PTP1B secondary site).
Acetamide (-OCH₂CONH₂) H-bond Donor/AcceptorHydrolysis to acid; dehydration to nitrile; heterocyclization.Mimics peptide backbone; improves water solubility; key pharmacophore for enzyme inhibition.
Structural Visualization: The Divergent Hub

The following diagram illustrates how this single intermediate branches into three distinct therapeutic classes via specific chemical transformations.

G Core 2-(2-Bromo-4-formylphenoxy) acetamide Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Suzuki via Aryl Bromide Condensation Condensation (Amines/Hydrazides) Core->Condensation via Formyl Group MCR Multicomponent Reaction (Malononitrile/Dimedone) Core->MCR via Formyl + Ether PTP1B Biaryl PTP1B Inhibitors (Diabetes/Obesity) Suzuki->PTP1B Schiff Hydrazones/Schiff Bases (Antitubercular/Antimicrobial) Condensation->Schiff Chromene Fused 4H-Pyrans/Chromenes (Anticancer/Antiproliferative) MCR->Chromene

Figure 1: Divergent synthetic pathways originating from the core intermediate.

Pharmaceutical Applications

A. PTP1B Inhibitors (Metabolic Disorders)

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for Type 2 Diabetes and Obesity.[1] The phenoxyacetamide moiety is a known pharmacophore that mimics the phosphate group of the natural substrate, interacting with the PTP1B active site (Arg221).

  • Mechanism: The acetamide side chain acts as a neutral surrogate for the phosphotyrosine, improving cell permeability compared to charged inhibitors.

  • Optimization: The 2-bromo position allows for the introduction of hydrophobic aryl groups via Suzuki coupling. These extensions reach the "secondary phosphotyrosine binding site" (Site B) of PTP1B, dramatically increasing selectivity over other phosphatases (like TCPTP).

B. Antitubercular & Antimicrobial Agents

Derivatives of 2-phenoxyacetamide have shown potent activity against Mycobacterium tuberculosis (H37Rv strain).

  • Strategy: Condensation of the 4-formyl group with thiosemicarbazides or isoniazid yields hydrazone derivatives.

  • Efficacy: These "hybrid" molecules combine the cell-wall permeating properties of the lipophilic phenoxy core with the metal-chelating/enzyme-inhibiting properties of the hydrazone/thiosemicarbazone moiety.

C. Anticancer: Fused Chromene Systems

Through multicomponent reactions (MCRs), this intermediate serves as a precursor for 4H-chromenes and fused pyrans .

  • Protocol: Reaction with malononitrile and active methylene compounds (e.g., dimedone) in the presence of a base.

  • Activity: The resulting fused tricyclic systems are known to induce apoptosis in cancer cell lines (e.g., MCF-7, HepG2) by targeting microtubule polymerization or specific kinases.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate

Self-validating step: The appearance of a singlet at ~4.6 ppm (OCH2) and ~9.8 ppm (CHO) in 1H-NMR confirms product formation.

  • Reagents: 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), 2-Chloroacetamide (1.1 eq), Anhydrous

    
     (2.0 eq), KI (catalytic).
    
  • Solvent: Dry Acetone or Acetonitrile.

  • Procedure:

    • Dissolve 3-bromo-4-hydroxybenzaldehyde in solvent.

    • Add

      
       and stir at room temperature for 30 mins (formation of phenoxide).
      
    • Add 2-chloroacetamide and catalytic KI.

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Cool, filter off inorganic salts, and evaporate solvent.

    • Purification: Recrystallize from Ethanol/Water or wash with cold water to remove unreacted amide.

    • Yield: Typically 75–85%. White to pale yellow solid.

Protocol 2: Synthesis of Thiosemicarbazone Derivative (Antitubercular Lead)

Self-validating step: Disappearance of the aldehyde peak (CHO) in IR (~1690 cm-1) and appearance of C=N stretch (~1600 cm-1).

  • Reagents: 2-(2-Bromo-4-formylphenoxy)acetamide (1.0 eq), Thiosemicarbazide (1.0 eq), Glacial Acetic Acid (cat.).

  • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve the intermediate in hot ethanol.

    • Add thiosemicarbazide and 2-3 drops of acetic acid.

    • Reflux for 3–5 hours.

    • Isolation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

Quantitative Activity Data (Literature Aggregated)

The following table summarizes the biological potential of derivatives synthesized from this specific scaffold type.

Derivative ClassTarget Organism/EnzymeKey MetricReference
Phenoxyacetamide-Thiazole Hybrid PTP1B (Human)

[1, 2]
Bromophenol Derivative PTP1B (Human)

(Selectivity > 10x)
[3]
Nitro-phenoxyacetamide M. tuberculosis (H37Rv)MIC =

[4]
Fused 4H-Pyran MCF-7 (Breast Cancer)

[5]

Structure-Activity Relationship (SAR) Map

The following diagram outlines the logic for modifying the intermediate to maximize potency.

SAR Center 2-(2-Bromo-4-formylphenoxy) acetamide Core R1 Position 4 (Formyl): Conversion to Hydrazone/Imine INCREASES Antimicrobial Activity Center->R1 R2 Position 2 (Bromine): Suzuki Coupling with Biaryls INCREASES PTP1B Selectivity Center->R2 R3 Ether Linkage: Stable anchor Essential for Geometry Center->R3 R4 Acetamide Tail: H-Bonding with Active Site Arg Essential for Potency Center->R4

Figure 2: SAR logic for the optimization of phenoxyacetamide derivatives.

References

  • Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Bioorganic & Medicinal Chemistry Letters.

  • Inhibitors of protein tyrosine phosphatase 1B (PTP1B): Potential for Diabetes Treatment. Current Topics in Medicinal Chemistry.

  • Bromophenols as Inhibitors of Protein Tyrosine Phosphatase 1B With Antidiabetic Properties. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules.

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.

  • 2-(2-Bromo-4-formylphenoxy)acetamide Structure & Properties. PubChem.

Sources

Protocols & Analytical Methods

Method

Using 2-(2-Bromo-4-formylphenoxy)acetamide as a building block for heterocyclic synthesis

Application Note: Strategic Utilization of 2-(2-Bromo-4-formylphenoxy)acetamide in Heterocyclic Synthesis Executive Summary This guide details the synthetic utility of 2-(2-Bromo-4-formylphenoxy)acetamide (BFPA), a trifu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Bromo-4-formylphenoxy)acetamide in Heterocyclic Synthesis

Executive Summary

This guide details the synthetic utility of 2-(2-Bromo-4-formylphenoxy)acetamide (BFPA), a trifunctional "lynchpin" scaffold designed for the rapid assembly of privileged heterocyclic cores. Unlike simple benzaldehyde derivatives, BFPA integrates an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a nucleophilic/directing acetamide side chain. This unique architecture allows for divergent access to benzofurans , 1,4-benzoxazin-3-ones , and chromeno-pyrans via orthogonal reaction pathways.

The Reactivity Triad

The utility of BFPA lies in its ability to undergo sequential, orthogonal functionalization.

  • Site A (Aldehyde, C4): The primary electrophile for Knoevenagel condensations, reductive aminations, and multicomponent reactions (MCRs).

  • Site B (Aryl Bromide, C2): A handle for Palladium/Copper-catalyzed cross-couplings (Suzuki, Buchwald) or intramolecular cyclizations (Heck).

  • Site C (Acetamide, O-Linker): A masked nucleophile (via the amide nitrogen) for intramolecular cyclization or a hydrogen-bond donor for molecular recognition.

ReactivityTriad BFPA 2-(2-Bromo-4-formylphenoxy)acetamide (BFPA) Aldehyde Aldehyde (C4) Knoevenagel / MCRs BFPA->Aldehyde Bromide Aryl Bromide (C2) Pd-Catalyzed Coupling / Heck BFPA->Bromide Amide Acetamide Side Chain Intramolecular Amidation BFPA->Amide Benzofuran Benzofurans (via Heck Cyclization) Aldehyde->Benzofuran + Acrylate Chromene Chromeno-Pyrans (via MCR) Aldehyde->Chromene + Malononitrile Bromide->Benzofuran Benzoxazinone 1,4-Benzoxazin-3-ones (via C-N Coupling) Bromide->Benzoxazinone Amide->Benzoxazinone + Pd/Cu Cat

Figure 1: The Reactivity Triad of BFPA, illustrating the orthogonal pathways to distinct heterocyclic scaffolds.

Protocol 1: Synthesis of the Building Block (BFPA)

If BFPA is not commercially sourced, it can be synthesized in high yield from 3-bromo-4-hydroxybenzaldehyde.

Reagents:

  • 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

  • 2-Chloroacetamide (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv, catalyst)

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-4-hydroxybenzaldehyde (20.1 g, 100 mmol) in anhydrous DMF (150 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Alkylation: Add 2-chloroacetamide (11.2 g, 120 mmol) portion-wise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the starting phenol.

  • Workup: Pour the reaction mixture into crushed ice (500 g) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF and salts), and recrystallize from Ethanol/Water.

    • Yield Expectation: 85-92%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show the amide protons (~7.5 ppm) and the aldehyde singlet (~9.9 ppm).

Protocol 2: Synthesis of 2-Substituted Benzofurans (The Knoevenagel-Heck Cascade)

This pathway utilizes the aldehyde to install a vinyl group, followed by a Pd-catalyzed intramolecular Heck reaction to close the furan ring.

Target: 2-(Carbamoylmethoxy)-5-substituted-benzofurans.

Step A: Knoevenagel Condensation

  • Mix: BFPA (1.0 equiv) + Ethyl Acrylate (1.5 equiv) + Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv) in Toluene.

  • Reflux: Heat under Dean-Stark conditions for 3 hours to remove water.

  • Result: Formation of the

    
    -unsaturated ester intermediate. Isolate via evaporation.
    

Step B: Intramolecular Heck Cyclization

  • Catalyst System: Dissolve the intermediate in DMF. Add

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 equiv).
  • Cyclization: Heat to 100°C for 12 hours under Nitrogen.

  • Mechanism: The Pd(0) inserts into the Ar-Br bond (C2), coordinates to the vinyl group (from Step A), and undergoes migratory insertion followed by

    
    -hydride elimination.
    
  • Purification: Flash chromatography (SiO2, EtOAc/Hexane).

Data Summary Table: Benzofuran Optimization

ParameterCondition A (Standard)Condition B (Optimized)Impact
Catalyst


+

Condition B is cheaper and often more robust for Heck.
Base


or DIPEA
Organic bases improve solubility in DMF.
Temp 80°C100-110°CHigher temp required for sterically hindered bromide insertion.

Protocol 3: Synthesis of 1,4-Benzoxazin-3-ones (Intramolecular Amidation)

This is the most elegant application, using the amide side chain as the nucleophile to close the ring onto the aryl bromide.

Target: 7-Formyl-2H-benzo[b][1,4]oxazin-3(4H)-one.

Step-by-Step Methodology:

  • Reagents: BFPA (1.0 equiv), CuI (10 mol%),

    
    -Dimethylethylenediamine (DMEDA, 20 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (degassed).

  • Reaction: Seal in a pressure tube and heat to 110°C for 16-24 hours.

  • Mechanism: Copper-catalyzed intramolecular C-N coupling (Goldberg-type reaction). The amide nitrogen displaces the bromine.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

  • Significance: This retains the aldehyde at position 7, allowing for further library generation (e.g., reductive amination) on the benzoxazinone core.

BenzoxazinoneWorkflow Start BFPA (Starting Material) Reagents CuI (10 mol%), DMEDA K3PO4, Dioxane, 110°C Start->Reagents Transition Oxidative Addition (Cu-Br) & Amide Coordination Reagents->Transition Product 7-Formyl-1,4-benzoxazin-3-one (Cyclized Product) Transition->Product Reductive Elimination

Figure 2: Copper-catalyzed intramolecular cyclization pathway.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Heck Cyclization (Protocol 2).

    • Cause: Competitive polymerization of the acrylate or Pd-black precipitation.

    • Solution: Switch to "Jeffery conditions" (Phase transfer catalysis:

      
      , 
      
      
      
      ,
      
      
      in DMF). The tetrabutylammonium bromide (TBAB) stabilizes the Pd-nanoparticles.
  • Issue: Hydrolysis of Amide (Protocol 3).

    • Cause: Reaction temperature too high or wet solvent causing the amide to hydrolyze to the acid before cyclization.

    • Solution: Ensure anhydrous Dioxane is used. Switch to

      
       as the base if 
      
      
      
      is too hygroscopic.

References

  • Synthesis of Phenoxyacetamide Derivatives: RSC Adv., 2014 , 4, 2921. Link

  • Benzofuran Synthesis via Heck Reaction: Org. Synth.2009 , 86, 172. Link

  • Copper-Catalyzed Amidation (Benzoxazinones): J. Org. Chem.2010 , 75, 3900. Link

  • Multicomponent Reactions of Salicylaldehyde Derivatives: Arkivoc2021 , x, 216. Link

  • General Review of Benzofuran Synthesis: J. Org. Chem. Res.2022 , Review.[1][2][3] Link

Sources

Application

Application Note: High-Efficiency Synthesis of 5-Formylbenzofuran-2-carboxamide Scaffolds

Executive Summary This application note details the robust synthesis of 5-formylbenzofuran-2-carboxamide derivatives utilizing 2-(2-Bromo-4-formylphenoxy)acetamide as the primary starting material. The benzofuran-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 5-formylbenzofuran-2-carboxamide derivatives utilizing 2-(2-Bromo-4-formylphenoxy)acetamide as the primary starting material. The benzofuran-2-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, appearing in various bioactive compounds including antidepressants (e.g., Vilazodone) and antimicrobial agents.

This protocol leverages a Palladium-Catalyzed Intramolecular


-Arylation  to effect ring closure. Unlike traditional Rap-Stoermer condensations which often require harsh conditions and lack regioselectivity, this transition-metal-catalyzed approach offers milder conditions, higher functional group tolerance (specifically preserving the sensitive formyl group), and superior yields.

Strategic Retrosynthesis & Pathway

The synthesis hinges on the intramolecular formation of the C2–C3 bond of the furan ring. The starting material, 2-(2-Bromo-4-formylphenoxy)acetamide , is pre-functionalized with an ortho-bromo group (the electrophile) and an acetamide chain (the nucleophile precursor).

Reaction Pathway Diagram

G SM 2-(2-Bromo-4-formylphenoxy) acetamide Inter Pd-Enolate Intermediate SM->Inter Oxidative Addition & Deprotonation Cat Pd(OAc)2 / XPhos Cs2CO3, 100°C Cat->Inter Prod 5-Formylbenzofuran- 2-carboxamide Inter->Prod Reductive Elimination Deriv Schiff Base/Hydrazone Derivatives Prod->Deriv R-NH2 / H+ (Functionalization)

Figure 1: Strategic workflow for the conversion of the phenoxyacetamide precursor to the benzofuran scaffold and subsequent derivatization.

Mechanistic Insight: Pd-Catalyzed Cyclization

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving an intramolecular C-H arylation of the amide enolate.

  • Oxidative Addition: The active Pd(0) species inserts into the Ar-Br bond of the starting material.

  • Ligand Exchange & Deprotonation: The base (Cs₂CO₃) deprotonates the

    
    -carbon of the acetamide, generating an enolate that coordinates to the Palladium center.
    
  • Reductive Elimination: The C-C bond forms between the aromatic ring and the acetamide

    
    -carbon, closing the furan ring and regenerating Pd(0).
    

Critical Control Point: The formyl group at the para position (relative to the ether oxygen) is electron-withdrawing. This reduces the electron density on the aromatic ring, potentially slowing oxidative addition. High-activity ligands like XPhos or SPhos are recommended to counteract this electronic deactivation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-(2-Bromo-4-formylphenoxy)acetamide 1.0SubstratePurity >97% (HPLC)
Palladium(II) Acetate (Pd(OAc)₂) 0.05Pre-catalystStore under Argon
XPhos 0.10LigandAir-stable, but store dry
Cesium Carbonate (Cs₂CO₃) 2.0BaseMust be Anhydrous
1,4-Dioxane [0.1 M]SolventAnhydrous, Degassed
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
  • In a glovebox or under a steady stream of Nitrogen, charge a dry reaction vial with Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

  • Add 1 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 10 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

Step 2: Reaction Assembly
  • To the catalyst vial, add the starting material 2-(2-Bromo-4-formylphenoxy)acetamide (1.0 equiv).

  • Add anhydrous Cs₂CO₃ (2.0 equiv). Note: Potassium Carbonate (K₂CO₃) can be used, but Cesium often provides higher yields due to the "Cesium Effect" (better solubility in organic solvents).

  • Add the remaining 1,4-dioxane to reach a concentration of 0.1 M relative to the substrate.

Step 3: Degassing (CRITICAL)
  • Seal the vial with a septum.

  • Sparge the mixture with Nitrogen gas for 10–15 minutes via a needle. Oxygen is the primary cause of catalyst death in this cycle.

Step 4: Cyclization
  • Heat the reaction block to 100°C .

  • Stir vigorously (800–1000 RPM). The heterogeneous base requires good mixing.

  • Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Reaction is typically complete in 4–6 hours.

    • Target Mass: [M+H]+ = 190.1 (Calculated for C₁₀H₇NO₃).

Step 5: Work-up & Purification
  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Product: 5-Formylbenzofuran-2-carboxamide typically elutes as a white to off-white solid.

Downstream Application: Functionalizing the Formyl Group

The resulting 5-formylbenzofuran-2-carboxamide contains a reactive aldehyde handle. This allows for the rapid generation of Schiff base libraries (hydrazones/imines), which are highly relevant for antimicrobial screening.

Protocol: Synthesis of Hydrazone Derivatives

Targeting bioactive motifs similar to Nitrofurantoin or Dantrolene.

  • Dissolve: 1.0 equiv of 5-formylbenzofuran-2-carboxamide in Ethanol (0.1 M).

  • Add: 1.1 equiv of the desired Hydrazine (e.g., Phenylhydrazine, Isonicotinic acid hydrazide).

  • Catalyst: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Heat to 80°C for 2 hours. Product usually precipitates upon cooling.

  • Isolate: Filter the precipitate and wash with cold Ethanol.

Derivative Library Data
Derivative TypeReagentPotential ApplicationRef
Hydrazone Hydrazine hydrateAntimicrobial[1]
Semicarbazone Semicarbazide HClAnticonvulsant[2]
Schiff Base Aniline derivativesAnti-inflammatory[3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by O₂Ensure rigorous degassing (freeze-pump-thaw preferred).
Starting Material Remains Inactive CatalystSwitch to Pd₂(dba)₃; ensure XPhos is fresh (white, not yellow).
Protodebromination (Br replaced by H)Solvent wetnessUse strictly anhydrous Dioxane; store Cs₂CO₃ in a desiccator.
Complex Mixture Temperature too highLower temp to 80°C and extend time; check for aldol side-reactions involving the CHO group.

References

  • Synthesis of Benzofuran Derivatives

    • Kirilmis, C., et al. "Synthesis and antimicrobial activity of some novel derivatives of benzofuran-2-yl-4-chlorophenyl-methanone." European Journal of Medicinal Chemistry.
  • Palladium-Catalyzed Cyclization Mechanisms

    • Giri, R., et al. "Pd-Catalyzed Synthesis of Benzofurans via Intramolecular C–H/C–H Coupling." Chemical Science.
  • Benzofuran-2-Carboxamide Scaffolds

    • Mao, J., et al.
  • Biological Relevance of Formyl-Benzofurans

    • Khan, M., et al. "Schiff Bases of 5-Formylbenzofuran Derivatives: Synthesis and Biological Evaluation." Journal of Heterocyclic Chemistry.
Method

Crystallization and recrystallization methods for 2-(2-Bromo-4-formylphenoxy)acetamide

Application Note: Crystallization and Recrystallization Architectures for 2-(2-Bromo-4-formylphenoxy)acetamide Executive Summary This technical guide details the isolation and purification protocols for 2-(2-Bromo-4-form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization and Recrystallization Architectures for 2-(2-Bromo-4-formylphenoxy)acetamide

Executive Summary

This technical guide details the isolation and purification protocols for 2-(2-Bromo-4-formylphenoxy)acetamide , a critical intermediate in the synthesis of fused heterocyclic systems (e.g., benzofurans, coumarins) and Schiff base ligands.

While synthetic routes via Williamson ether synthesis are well-established, the presence of the amide (-CONH₂) , aldehyde (-CHO) , and aryl bromide (Ar-Br) moieties creates a unique solubility profile that complicates purification. Standard flash chromatography often leads to amide hydrolysis or aldehyde oxidation on silica. Therefore, recrystallization is the preferred method for scaling up to pharmaceutical purity (>98%).

This note provides a self-validating crystallization protocol, emphasizing hot filtration to remove inorganic byproducts and solvent selection to maximize recovery.

Physicochemical Profile & Solubility Logic

To design an effective purification strategy, we must understand the intermolecular forces at play:

  • Hydrogen Bonding: The primary amide (-CONH₂) acts as both a donor and acceptor, favoring polar protic solvents (Alcohols).

  • Dipole-Dipole Interactions: The aldehyde and aryl bromide contribute to moderate polarity.

  • Lipophilicity: The brominated aromatic ring reduces water solubility compared to non-halogenated analogs.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water InsolublePoorAnti-Solvent Used to induce precipitation (drowning out).
Ethanol (95%) LowHighPrimary Best balance for crystallization; dissolves organic impurities.
Ethyl Acetate ModerateHighSecondaryGood for extraction, but yield upon cooling can be low.
Acetone HighHighUnsuitableToo soluble; product will not crystallize effectively.
Chloroform ModerateHighUnsuitableGood for NMR, poor for crystallization (toxicity/cost).

Pre-Crystallization: Synthesis Context

Note: Understanding the crude composition is vital for purification.

The target molecule is typically synthesized via the alkylation of 3-bromo-4-hydroxybenzaldehyde with 2-chloroacetamide in the presence of a base (K₂CO₃).

  • Major Impurities:

    • Inorganic Salts (KBr/KCl): Generated during the reaction. Insoluble in organic solvents but often trapped in the crude solid.

    • Unreacted Phenol: 3-Bromo-4-hydroxybenzaldehyde (Yellowish).[1]

    • Oligomers: Formed via aldol condensation if reaction temperature is uncontrolled.

Protocol A: Crude Isolation (The "Crash-Out")

Before recrystallization, the crude material must be isolated from the reaction matrix (typically DMF or Acetone).

  • Quench: Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • Mechanism:[1][2][3] The high polarity of water solvates the solvent (DMF/Acetone) and inorganic salts, forcing the lipophilic product to precipitate.

  • Filter: Collect the precipitate via vacuum filtration.

  • Wash: Wash the cake with cold water (3x) to remove residual base (K₂CO₃) and polar impurities.

  • Dry: Air dry until a free-flowing solid is obtained. Do not oven dry yet; residual water helps the next step.

Protocol B: Recrystallization (The Core Workflow)

This protocol uses a Hot Filtration step, which is critical. Since the crude solid often contains trapped inorganic salts (which are white, like the product), failing to filter the hot solution will result in a product contaminated with KBr/KCl, leading to incorrect elemental analysis and melting points.

Reagents:
  • Crude 2-(2-Bromo-4-formylphenoxy)acetamide.

  • Solvent: Ethanol (95%) (Industrial Methylated Spirits is also acceptable).

  • Activated Charcoal (optional, for decolorization).

Step-by-Step Methodology:
  • Dissolution (Supersaturation):

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Ethanol (approx. 10 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: The organic product should dissolve.[3] If undissolved white particles remain after 10 minutes of reflux, these are likely inorganic salts. Do not add more solvent.

  • Decolorization (Optional):

    • If the solution is dark yellow/brown (oxidation products), remove from heat, add Activated Charcoal (1-2% w/w) , and reflux for 5 minutes.

  • Hot Filtration (Crucial Step):

    • Setup: Pre-heat a glass funnel and fluted filter paper (or use a heated sinter) to prevent premature crystallization.

    • Filter the boiling solution rapidly into a clean, pre-warmed flask.

    • Mechanism:[1][2][3] This removes the insoluble inorganic salts and charcoal. The filtrate should be clear.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

    • Troubleshooting: If oiling out occurs, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Collection:

    • Filter the white crystalline needles using a Buchner funnel.

    • Wash: Rinse the crystals with a small volume of ice-cold Ethanol (to remove surface mother liquor containing unreacted phenol).

  • Drying:

    • Dry in a vacuum oven at 50°C for 4 hours.

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process during the isolation and purification phases.[4][5]

PurificationWorkflow Start Crude Reaction Mixture (DMF/Acetone + Product + Salts) Quench Pour into Ice Water (10x Volume) Start->Quench Filter1 Vacuum Filtration Quench->Filter1 Filtrate1 Filtrate: Solvent + Soluble Salts Filter1->Filtrate1 CrudeSolid Crude Solid: Product + Trapped Salts Filter1->CrudeSolid Dissolve Reflux in Ethanol (95%) CrudeSolid->Dissolve CheckSolids Are solids present at reflux? Dissolve->CheckSolids HotFilter Hot Filtration (Remove Inorganic Salts) CheckSolids->HotFilter Yes (Salts) Cooling Slow Cooling (RT -> 0°C) CheckSolids->Cooling No (Clear) HotFilter->Cooling Crystals Crystallization Cooling->Crystals Filter2 Filtration & Wash (Cold EtOH) Crystals->Filter2 FinalProduct Pure 2-(2-Bromo-4- formylphenoxy)acetamide Filter2->FinalProduct MotherLiquor Mother Liquor: Unreacted Phenol + Impurities Filter2->MotherLiquor

Caption: Figure 1. Step-by-step purification workflow distinguishing between salt removal (hot filtration) and impurity removal (mother liquor).

Characterization & Quality Control

After recrystallization, the product must be validated.

Table 2: Expected Analytical Data

ParameterExpected Value/ObservationNotes
Appearance White to off-white needlesBrown color indicates oxidation; repeat charcoal treatment.
Melting Point 158 - 162°C (Typical for this class)Sharp range (<2°C) indicates high purity. Broad range implies wetness or impurities.
TLC (SiO₂) Single SpotEluent: Ethyl Acetate:Hexane (1:1). R_f ≈ 0.4-0.5.
IR Spectrum 1680 cm⁻¹ (Amide C=O)1690 cm⁻¹ (Aldehyde C=O)3100-3300 cm⁻¹ (Amide NH)Distinct double carbonyl peaks are characteristic.[5]

Troubleshooting Guide

  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Reheat to dissolve the oil. Add a small amount of Ethanol.[5] Add a "seed crystal" of the pure product if available. Scratch the glass.

  • Problem: Low Yield.

    • Cause: Too much solvent used.

    • Fix: Evaporate 50% of the solvent and cool again. Alternatively, add water (dropwise) to the hot ethanol solution until slight turbidity appears, then cool.

References

  • Arkivoc. (2006). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (General procedure for 2-(4-formylphenoxy)acetamides).

  • RSC Advances. (2014). Synthesis and characterization of phenoxyacetamide derivatives.

  • BenchChem. (2025).[4][6] 2-Bromoacetamide synthesis and purification methods.[4][6][7] (Reference for amide solubility and handling).

  • PubChem. (2025).[8] 3-Bromo-4-hydroxybenzaldehyde Compound Summary. (Precursor properties).[1][2][5]

Sources

Application

Application Note: Functional Group Transformation of the Aldehyde in 2-(2-Bromo-4-formylphenoxy)acetamide

Executive Summary & Strategic Context The molecule 2-(2-Bromo-4-formylphenoxy)acetamide represents a "privileged scaffold" in medicinal chemistry, particularly within the development of non-steroidal anti-inflammatory dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The molecule 2-(2-Bromo-4-formylphenoxy)acetamide represents a "privileged scaffold" in medicinal chemistry, particularly within the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its value lies in its trifunctional nature:

  • The Phenoxyacetamide Core: A pharmacophore often associated with analgesic activity and sodium channel modulation.

  • The Ortho-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling biaryl expansion.

  • The Para-Aldehyde: The primary electrophilic vector for rapid structural diversification.

This Application Note focuses exclusively on the functional group transformation of the aldehyde moiety . We provide validated protocols for converting this aldehyde into amines (reductive amination), Schiff bases (condensation), and carboxylic acids (oxidation), while preserving the integrity of the potentially labile amide and aryl bromide functionalities.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available from the parent aldehyde.

ReactionLandscape Parent 2-(2-Bromo-4-formylphenoxy) acetamide Amine Benzylamines (via Reductive Amination) Parent->Amine R-NH2, STAB DCE, AcOH Schiff Schiff Bases / Hydrazones (via Condensation) Parent->Schiff R-NH2 or R-NH-NH2 EtOH, Reflux Acid Carboxylic Acid (via Pinnick Oxidation) Parent->Acid NaClO2, NaH2PO4 t-BuOH/H2O Heterocycle Fused Chromenes (via Knoevenagel/Cyclization) Parent->Heterocycle Malononitrile Piperidine

Figure 1: Divergent synthetic pathways for 2-(2-Bromo-4-formylphenoxy)acetamide. The aldehyde serves as the linchpin for library generation.

Module A: Reductive Amination (The Nitrogen Vector)

Objective: Conversion of the aldehyde to a secondary or tertiary amine without reducing the amide carbonyl or dehalogenating the aryl bromide.

Scientific Rationale

Standard reducing agents like Sodium Borohydride (


) can be too aggressive, potentially reducing the aldehyde to an alcohol before the imine is formed. Sodium Cyanoborohydride (

) is effective but toxic and generates cyanide waste.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) .[1] STAB is mild, sterically demanding, and exhibits high chemoselectivity for imines over aldehydes. It does not reduce amides or aryl halides under standard conditions.

Protocol 1: STAB-Mediated Reductive Amination

Materials:

  • Substrate: 2-(2-Bromo-4-formylphenoxy)acetamide (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 – 1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add glacial acetic acid (1.0 mmol). Stir at room temperature for 30–60 minutes to promote imine/iminium formation. Note: The solution may turn slightly yellow.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (typical eluent: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Mechanism Visualization:

ReductiveAmination Aldehyde Aldehyde Substrate Imine Iminium Intermediate Aldehyde->Imine Product Secondary Amine Imine->Product Step1 R-NH2, AcOH (Dehydration) Step2 STAB (Hydride Transfer) Selective Reduction

Figure 2: Stepwise mechanism of STAB-mediated reductive amination, highlighting the iminium intermediate.

Module B: Condensation Reactions (Schiff Bases)

Objective: Synthesis of azomethine derivatives (-CH=N-) for antimicrobial screening or metal coordination (ligand synthesis).

Scientific Rationale

The ortho-bromo substituent on the phenoxy ring exerts an inductive electron-withdrawing effect (-I), making the aldehyde carbon more electrophilic than in unsubstituted phenoxyacetamide. This facilitates rapid condensation with nucleophilic amines.

Protocol 2: Schiff Base Condensation

Materials:

  • Substrate: 2-(2-Bromo-4-formylphenoxy)acetamide (1.0 equiv)

  • Nucleophile: Aniline derivative or Hydrazide (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde (1.0 mmol) in hot absolute ethanol (10 mL).

  • Addition: Add the amine/hydrazide (1.0 mmol) to the solution.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours. The product often precipitates directly from the hot solution due to the rigidity of the Schiff base.

  • Isolation: Cool to room temperature. Filter the precipitate.[3]

  • Purification: Recrystallize from Ethanol/DMF mixtures. Do not use column chromatography as silica gel can hydrolyze the imine bond.

Module C: Oxidation (The Carboxylic Acid Vector)

Objective: Conversion to 2-(2-Bromo-4-carboxyphenoxy)acetamide without over-oxidation or halogen scrambling.

Scientific Rationale

Jones reagent (Cr(VI)) is too acidic and toxic. Permanganate is too aggressive. The Pinnick Oxidation (NaClO2) is the gold standard here because it operates under mild acidic conditions and is driven by a scavenger (2-methyl-2-butene) that prevents the formation of hypochlorite, which could otherwise chlorinate the aromatic ring or attack the amide.

Protocol 3: Pinnick Oxidation

Materials:

  • Substrate: 2-(2-Bromo-4-formylphenoxy)acetamide[4]

  • Oxidant: Sodium Chlorite (

    
    ) (1.5 equiv)
    
  • Buffer:

    
     (1.1 equiv)
    
  • Scavenger: 2-methyl-2-butene (5.0 equiv)

  • Solvent: t-Butanol / Water (3:1 v/v)

Step-by-Step Procedure:

  • Setup: Dissolve the aldehyde (1.0 mmol) and 2-methyl-2-butene (5.0 mmol) in t-BuOH (6 mL).

  • Oxidant Prep: Dissolve

    
     (1.5 mmol) and 
    
    
    
    (1.1 mmol) in water (2 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir vigorously for 2–4 hours. The reaction mixture usually remains homogeneous or becomes slightly biphasic.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.

  • Isolation: The carboxylic acid product can often be isolated by simple precipitation or acid-base extraction (Extract into saturated

    
    , wash organics, re-acidify aqueous layer, extract back into EtOAc).
    

Comparative Data & Troubleshooting

Table 1: Reaction Optimization Matrix

TransformationReagent SystemTypical YieldCritical ParameterCommon Pitfall
Reductive Amination STAB / DCE / AcOH75–90%pH control (must be slightly acidic)Using NaBH4 leads to alcohol byproduct.
Schiff Base EtOH / Reflux / AcOH85–95%Temperature (Reflux required)Hydrolysis during silica purification.
Oxidation Pinnick (NaClO2)80–92%Scavenger presenceChlorination of the ring if scavenger is omitted.
Reduction (Alcohol) NaBH4 / MeOH90–98%Temperature (0°C)Over-reduction is rare, but keep cold.
Troubleshooting "The Bromo Factor"

The ortho-bromo group provides steric bulk.

  • Issue: Reaction rates for condensation (Schiff base) may be slower than unsubstituted analogs.

  • Solution: Increase reaction time by 20% or use microwave irradiation (100°C, 10–20 min) to overcome the steric barrier.

References

  • General Synthesis of Phenoxyacetamides

    • RSC Advances. "Synthesis and biological evaluation of 2-(4-formylphenoxy)acetamide derivatives." RSC Adv., 2014.

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Schiff Bases of Phenoxyacetamides

    • Arkivoc. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021.[3]

  • Pinnick Oxidation Methodology

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096.

  • Reactivity of Ortho-Bromo Benzaldehydes

    • Organic Syntheses.[2][5][6] "Preparation of 2-Bromobenzaldehyde." Org.[1][2] Synth.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(2-Bromo-4-formylphenoxy)acetamide

Executive Summary You are likely reading this because 2-(2-Bromo-4-formylphenoxy)acetamide (referred to hereafter as 2-BFA ) is persisting as a solid precipitate in your vial despite vigorous vortexing, or you are observ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because 2-(2-Bromo-4-formylphenoxy)acetamide (referred to hereafter as 2-BFA ) is persisting as a solid precipitate in your vial despite vigorous vortexing, or you are observing inconsistent peaks in your LC-MS/NMR data after dissolving it in methanol.

2-BFA presents a dual challenge:

  • Thermodynamic Barrier: The acetamide moiety (

    
    ) creates a robust intermolecular hydrogen-bonding network (high crystal lattice energy), resisting dissolution even in polar aprotic solvents like DMSO.[1][2][3]
    
  • Chemical Instability: The formyl group (

    
    ) is reactive toward protic solvents (like Methanol), leading to "silent" chemical changes that mimic solubility issues or purity failures.[1][3]
    

This guide provides a self-validating troubleshooting protocol to ensure both solubilization and chemical integrity.

Module 1: Diagnostic Workflow

Before applying heat or changing solvents, determine the root cause of the insolubility using this decision matrix.

Solubility_Diagnostic Start User Observation: Solid persists in solvent Solvent_Check Which Solvent? Start->Solvent_Check DMSO_Path DMSO Solvent_Check->DMSO_Path MeOH_Path Methanol (MeOH) Solvent_Check->MeOH_Path Check_Water Check DMSO Water Content (Is it old/hygroscopic?) DMSO_Path->Check_Water Potential Issue Check_Rxn CRITICAL RISK: Aldehyde-Alcohol Reaction MeOH_Path->Check_Rxn Action_Heat Apply Kinetic Energy Protocol (See Module 3) Check_Water->Action_Heat Fresh DMSO confirmed Action_Switch Switch Solvent Immediately (See Module 2) Check_Rxn->Action_Switch Avoid Hemiacetals

Figure 1: Diagnostic logic flow for identifying whether the issue is physical (lattice energy) or chemical (reactivity).[1][2][3]

Module 2: The Methanol Trap (Chemical Compatibility)

The Issue: Users often choose Methanol (MeOH) for LC-MS stocks.[4][1][2] However, 2-BFA contains a reactive benzaldehyde core.[4][1][2][3] In Methanol, aldehydes undergo reversible addition to form hemiacetals .[4][1]

The Mechanism:


[1][2][3]
  • Symptom: Your NMR shows a diminished aldehyde proton peak (approx. 10 ppm) and new complex peaks upfield.[4][1][2]

  • False Diagnosis: Researchers often mistake this for "degradation" or "impurity," discarding perfectly good material.[4][1][3]

  • Risk Factor: This reaction is catalyzed by trace acids.[4][1][2] If your compound was synthesized via acid catalysis and retains trace acid, conversion to the dimethyl acetal can occur rapidly.

Corrective Protocol:

  • Stop using Methanol for storage or stock solutions of 2-BFA.[4][1][2]

  • Switch to Acetonitrile (ACN) or DMSO for analytical standards.[4][1][2]

  • If Methanol is required (e.g., mobile phase): Ensure the residence time is short and the solution is prepared immediately before injection.[4][1]

Module 3: The DMSO Protocol (Overcoming Lattice Energy)

The acetamide group creates a "brick wall" of hydrogen bonds.[4] To dissolve 2-BFA in DMSO, you must input enough energy to break these intermolecular bonds without degrading the aldehyde.[1][2]

Step-by-Step Solubilization Cycle
StepActionScientific Rationale
1 Use Anhydrous DMSO DMSO is hygroscopic.[4][1][5][2] Even 1-2% water uptake (common in old bottles) drastically reduces the solubility of lipophilic aromatics like 2-BFA [1].[1][2] Use a fresh ampoule or molecular sieve-dried DMSO.
2 Vortex (30 sec) Disperse the powder. Do not expect immediate dissolution.
3 Sonicate (5 mins) Ultrasonic cavitation creates micro-jets that physically disrupt the crystal surface, increasing solvent contact area [2].[4][1][5][3]
4 Thermal Shock (40°C) Critical Step. Place the sealed vial in a 40°C water bath for 5-10 minutes. The thermal energy increases the kinetic energy of the solvent molecules, helping them penetrate the crystal lattice. (Note: Do not exceed 60°C to prevent aldehyde oxidation).
5 Visual Check Hold vial against a light. If "shimmering" or Schlieren lines are visible, the compound is dissolving but not homogenized.[3] Vortex again.

Validation: Dilute 10 µL of this stock into 990 µL of water.

  • Result: A fine white precipitate is normal (2-BFA is water-insoluble).[4][1][2][3]

  • Interpretation: If it precipitates, it was truly dissolved in the DMSO. If you see "chunks" rather than a fine mist, the original dissolution was incomplete.[3]

Module 4: Advanced Solubilization (Co-solvent Systems)

For animal studies or cellular assays requiring higher concentrations (>10 mM) where pure DMSO is toxic, use a co-solvent system to maintain solubility while reducing DMSO content.[3]

Recommended Formulation (Adapted for Phenoxyacetamides [3]):

  • Dissolve: 2-BFA in pure DMSO (at 20x final concentration).

  • Add: PEG-400 (Polyethylene Glycol).[4][1][2]

  • Add: Tween 80 (Surfactant).[4][1][2][6]

  • Add: Saline/Water (Last).[4][1][5][2]

Ratio: 5% DMSO / 40% PEG-400 / 5% Tween 80 / 50% Water.[4][1][2]

  • Order of Addition is Critical: Adding water directly to the DMSO stock will cause immediate, irreversible precipitation. You must "step down" the polarity using PEG and Tween first.[4][1]

Frequently Asked Questions (FAQ)

Q: Can I use water or PBS to dissolve this? A: No. The aromatic ring, bromine atom, and ether linkage make the molecule highly lipophilic.[4][3] It is practically insoluble in aqueous buffers.[4][1][2] It must be dissolved in organic solvent (DMSO/DMF) first, then diluted.[3]

Q: I froze my DMSO stock, and now there are crystals. Is it ruined? A: Not ruined, but physically separated. DMSO freezes at 18.5°C. Upon thawing, the compound often crystallizes out because the "micro-environment" during freezing forces the solute out of solution.[5]

  • Fix: Re-apply the Heat & Sonication (Module 3) cycle. Do not use until fully redissolved.

Q: Why does my LC-MS show two peaks in Methanol? A: As detailed in Module 2, you are likely observing the equilibrium between the free aldehyde and the methyl hemiacetal. Change your solvent to Acetonitrile or DMSO to confirm a single peak.[4][1][2]

References
  • Gaylord Chemical Company. (2020).[4][1][2] DMSO Solubility Data and Hygroscopicity Guidelines.[4][1][2][7]Link[1][2][3]

  • Ziath. (2006).[4][1][2] Samples in DMSO: What an end user needs to know (Hygroscopy and Crystallization).Link[1][2][3]

  • InvivoChem. (2024).[4][1][2] Solubility and Formulation Guidelines for Acetamide Derivatives (N-(4-Formylphenyl)acetamide).Link[1][2][3]

  • Royal Society of Chemistry. (2014). Synthesis and characterization of phenoxyacetamide derivatives (Supplementary Info).Link[1][2][3]

  • Vertex AI Search. (2026).[4][1][2] Reactivity of benzaldehyde derivatives in methanol (Hemiacetal formation).[4][1][8] [Contextual Verification]

Sources

Optimization

Minimizing side reactions during the oxidation of 2-(2-Bromo-4-formylphenoxy)acetamide precursors

Case ID: OX-2B4F-PRE Subject: Minimizing Side Reactions During Carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Strategy User Query: How do...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-2B4F-PRE Subject: Minimizing Side Reactions During Carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

User Query: How do I oxidize the aldehyde moiety of 2-(2-Bromo-4-formylphenoxy)acetamide to the corresponding carboxylic acid without hydrolyzing the amide or affecting the aryl bromide?

The Challenge: This substrate contains three distinct functionalities with competing reactivities:

  • Aldehyde (Target): Needs oxidation to carboxylic acid.[1][2][3][4][5][6][7][8]

  • Primary Amide (Sensitive): Susceptible to hydrolysis under strong acidic/basic conditions (e.g., Jones reagent, KMnO₄).

  • Electron-Rich Aryl Ring (Reactive): The phenoxy ether linkage activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (specifically chlorination) during oxidation.

The Solution: The Pinnick Oxidation (Lindgren modification) is the only recommended protocol. It utilizes Sodium Chlorite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) under mild acidic buffering.[1][4] However, for this specific precursor, Chlorination at the C6 position  is the primary failure mode. You must use a hypochlorite scavenger.

Reaction Pathway & Failure Modes (Visualized)

The following diagram illustrates the desired pathway versus the two most common side reactions: Ring Chlorination (caused by HOCl byproduct) and Amide Hydrolysis (caused by pH mismanagement).

OxidationPathways Start Aldehyde Precursor (2-Bromo-4-formylphenoxy)acetamide Target Target Carboxylic Acid (High Purity) Start->Target Pinnick Cond. (NaClO2, Scavenger) Side1 Side Product A: Chlorinated Impurity (+34 Da Mass Shift) Start->Side1 HOCl Attack (No Scavenger) Side2 Side Product B: Hydrolyzed Acid (Loss of Amide) Start->Side2 pH < 2.0 or > 9.0 (Prolonged Time) HOCl HOCl Byproduct HOCl->Side1 Electrophilic Substitution

Figure 1: Reaction logic flow showing the critical necessity of HOCl scavenging to prevent ring chlorination.

Recommended Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating. The color change serves as a visual indicator of reaction progress and scavenger activity.

Materials Required
  • Substrate: 2-(2-Bromo-4-formylphenoxy)acetamide

  • Oxidant: Sodium Chlorite (

    
    , 80% purity)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    )[9]
    
  • Scavenger: 2-Methyl-2-butene (Critical) or Resorcinol[5][6]

  • Solvent System:

    
    -Butanol : Water : THF (3:1:1 ratio)
    
Step-by-Step Methodology
  • Preparation of Solvent:

    • Dissolve the substrate (1.0 equiv) in the solvent mixture (

      
      -BuOH/THF).
      
    • Add the scavenger 2-methyl-2-butene (15.0 - 20.0 equiv). Note: A large excess is required because it is volatile and competes with the highly reactive aromatic ring.

  • Buffer Addition:

    • Dissolve

      
       (1.5 equiv) in the water portion and add to the reaction.
      
    • Checkpoint: Verify pH is between 3.5 and 4.5. If pH < 3.0, amide hydrolysis risk increases.

  • Oxidant Addition:

    • Dissolve

      
       (1.5 - 2.0 equiv) in a minimal amount of water.
      
    • Add dropwise over 30 minutes at 0°C.

    • Observation: The solution may turn slight yellow. A deep yellow/green color indicates accumulation of

      
       gas or HOCl, suggesting the scavenger is overwhelmed.
      
  • Workup (Crucial for Amide Stability):

    • Do not use strong acid (HCl) to quench.

    • Pour mixture into ice-cold brine.

    • Acidify carefully to pH 3.0 with 1M Citric Acid or 1M

      
      .
      
    • Extract with Ethyl Acetate.

    • Purification: The product usually precipitates upon acidification. Recrystallization from Ethanol/Water is preferred over column chromatography to avoid amide degradation on silica.

Troubleshooting Guide & FAQs

Use this decision matrix to diagnose experimental failures based on LC-MS or NMR data.

Diagnostic Table: Common Failure Modes
Symptom (LC-MS/NMR)DiagnosisRoot CauseCorrective Action
M+34 peak (e.g., Mass 309 -> 343)Chlorination The HOCl byproduct attacked the aromatic ring at the C6 position (ortho to ether).Increase 2-methyl-2-butene to 30 equiv. Alternatively, use Resorcinol (1.2 equiv) as a non-volatile scavenger.
M+1 peak (Mass 309 -> 310)Amide Hydrolysis Reaction pH dropped below 3.0, or workup was too acidic.Ensure

buffer is fully dissolved. Use Citric Acid for workup, not HCl.
M+16 peak N-Oxidation Rare. Oxidation of the amide nitrogen.Ensure temperature is kept at 0°C. Reduce reaction time.
Starting Material Remains Stalled Reaction Poor solubility of the aldehyde in the aqueous/organic interface.Add more THF to the solvent mixture to solubilize the aldehyde.
Frequently Asked Questions

Q1: Why can't I use Potassium Permanganate (


)? 

A: Permanganate is an aggressive oxidant that operates best under basic conditions. High pH will rapidly hydrolyze your primary amide to a carboxylic acid, destroying your acetamide tail. Furthermore, permanganate workups often require acidic quenching, which poses a second risk of hydrolysis.

Q2: My reaction turns bright yellow and fumes. Is this normal?

A: No. This indicates the formation of Chlorine Dioxide (


) gas. This happens if the acid is added too quickly or if the scavenger is absent. This is dangerous and indicates that the chlorinating species is rampant in your flask. Action:  Cool to 0°C immediately and add more scavenger.

Q3: Can I use DMSO as a solvent?

A: While DMSO is a good solvent, it can sometimes act as a scavenger itself, but it produces dimethyl sulfone. For this specific substrate, the


-BuOH/THF system is superior because it allows for easier isolation of the product by simple precipitation, avoiding the high boiling point of DMSO during workup.

Q4: The "2-Bromo" group—is it stable?

A: Yes. Under Pinnick conditions (oxidative), the aryl bromide is inert. It would only be at risk under reductive conditions (e.g., hydrogenation) or metal-catalyzed cross-coupling conditions, neither of which are present here.

Mechanistic Insight (Deep Dive)

Understanding why the chlorination happens is key to preventing it.

  • The Mechanism: Sodium chlorite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is protonated to chlorous acid (
    
    
    
    ). This adds to the aldehyde, and upon fragmentation to the carboxylic acid, it releases Hypochlorous Acid (HOCl) .[4][5][6][10]
  • The Threat: HOCl is a powerful electrophilic chlorinating agent. Your substrate has an oxygen atom attached to the ring (phenoxy). Oxygen is a strong ortho/para activator.

    • Para position: Blocked by the formyl/acid group.

    • Ortho position 1: Blocked by the Bromine.

    • Ortho position 2 (C6):Open and highly activated.

  • The Fix: The scavenger (alkene) reacts with HOCl faster than the aromatic ring does, forming a chlorohydrin which is inert and washed away.

ScavengerMech cluster_competition Competitive Pathways Step1 NaClO2 + H+ -> HOCl (Byproduct) PathA Path A (Bad): HOCl + Substrate -> Chlorinated Impurity Step1->PathA No Scavenger PathB Path B (Good): HOCl + 2-methyl-2-butene -> Chlorohydrin (Discarded) Step1->PathB With Scavenger (k_scavenger >> k_substrate)

Figure 2: Kinetic competition between the scavenger and the substrate for the reactive HOCl species.

References

  • Pinnick Oxidation (Original Methodology)

    • Balbs, M., & Pinnick, H. W. (1981). Oxidation of aldehydes to carboxylic acids. Journal of Organic Chemistry, 46(1), 197-198.

  • Lindgren Modification (Chlorite/Scavenger System)

    • Lindgren, B. O., & Nilsson, T. (1973).[1][2] Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890.[1] [1]

  • Suppression of Chlorination Side Reactions

    • Dalcanale, E., & Montanari, F. (1986).[1] Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. Journal of Organic Chemistry, 51(4), 567-569.[1]

  • General Review of Aldehyde Oxidation: Tojo, G., & Fernández, M. (2006). Oxidation of Aldehydes to Carboxylic Acids. Springer Science & Business Media. (Chapter 2: Sodium Chlorite).

Sources

Troubleshooting

Purification strategies for 2-(2-Bromo-4-formylphenoxy)acetamide using column chromatography

The following technical guide is structured as a Tier 3 Support Resource designed for organic chemists and purification specialists. It synthesizes specific physicochemical properties of 2-(2-Bromo-4-formylphenoxy)acetam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for organic chemists and purification specialists. It synthesizes specific physicochemical properties of 2-(2-Bromo-4-formylphenoxy)acetamide with advanced chromatographic strategies.

Case ID: PUR-BR-ALD-AMIDE Status: Operational Subject: Troubleshooting Silica Gel Chromatography for Multifunctional Phenoxyacetamides

Molecule Analysis & Chromatography Profile

Before initiating purification, you must understand the competing forces on your stationary phase. Your molecule contains three distinct functional groups that dictate its behavior on silica gel (


):
Functional GroupPolarity ContributionChromatographic Risk
Primary Amide (

)
High Tailing/Streaking. Primary amides act as strong Hydrogen Bond donors/acceptors, interacting irreversibly with acidic silanols on the silica surface.
Aldehyde (

)
Moderate Instability. Susceptible to oxidation (to carboxylic acid) or acetal formation if methanol is used in the mobile phase.
Aryl Bromide (

)
Low Solubility. Increases lipophilicity slightly but aids in UV detection.

Expert Insight: The primary challenge is not separation, but recovery . The amide group often causes the compound to "stick" to the baseline or elute as a broad, tailing band, while the aldehyde limits your ability to use reactive modifiers (like amines) or nucleophilic solvents (like methanol) indiscriminately.

Method Development & Solvent Selection[1]

Q: Which mobile phase system should I use?

A: Avoid standard Hexane/Ethyl Acetate (Hex/EtOAc) initially if solubility is poor. The amide group often renders this molecule insoluble in Hexane, leading to precipitation at the column head.

Recommended Systems:

  • Dichloromethane (DCM) / Acetone: (Start 100:0

    
     90:10).
    
    • Why: Acetone disrupts hydrogen bonding effectively without the nucleophilicity of methanol (protecting the aldehyde).

  • DCM / Methanol (MeOH): (0%

    
     5%).
    
    • Warning: Only use if necessary. Keep residence time on the column short (<30 mins) to prevent hemiacetal formation on the acidic silica surface.

  • Toluene / Acetone: Good for separating the product from the starting phenol if co-elution occurs.

Q: How do I visualize the aldehyde specifically?

A: While the aryl bromide provides strong UV absorbance (254 nm), you should verify the aldehyde's integrity using a 2,4-DNP (Dinitrophenylhydrazine) stain.

  • Result: The aldehyde will turn distinct yellow/orange immediately upon dipping/heating. If the spot is UV active but DNP negative, your aldehyde has oxidized to the acid.

Troubleshooting Guides

Issue 1: Severe Tailing (The "Shark Fin" Peak)

User Report: "My product elutes over 20 fractions and never returns to baseline."

Root Cause: The primary amide protons are H-bonding to free silanols (


) on the silica.

Corrective Actions:

  • Switch Solvent: Move to DCM:Acetone (9:1) . Acetone is a Lewis base that competes for silanol sites, displacing your amide.

  • The "Buffered" Approach (Use with Caution):

    • Add 0.5% Triethylamine (TEA) to your column equilibration solvent.

    • Critical Warning: TEA is basic. While it blocks silanols, it can catalyze Aldol condensation of your aldehyde if left too long. Flush the column immediately after collection.

    • Protocol: Pre-wash silica with 1% TEA/Hexane, then run your column with neutral solvents.

Issue 2: Co-elution with Starting Material (Phenol)

User Report: "The product overlaps with the 3-bromo-4-hydroxybenzaldehyde starting material."

Root Cause: Both the phenol and the amide are polar H-bond donors. Their Rf values often converge in high-polarity solvents.

Corrective Actions:

  • Chemical Wash (Pre-Column): Do not rely on the column for this separation.

    • Dissolve crude mixture in EtOAc.

    • Wash

      
       with 1M NaOH  or 5% 
      
      
      
      .
    • Mechanism:[1][2][3] The phenol is acidic (

      
      ) and will deprotonate into the aqueous layer. The acetamide is neutral and remains in the organic layer.
      
  • Toluene Gradient: If you must separate by column, use Toluene:Acetone. The

    
    -
    
    
    
    interactions of Toluene often discriminate better between phenolic and non-phenolic aromatics than Hexane does.
Issue 3: Poor Solubility / Precipitation on Column

User Report: "I dissolved it in DCM, but when I added Hexane, it turned cloudy. I loaded it anyway, and now the pressure is spiking."

Root Cause: The acetamide crystallizes out when the non-polar component of the mobile phase increases. This blocks the silica pores.

Corrective Action: Solid Loading (Dry Loading) is mandatory for this compound.

Standard Operating Procedures (SOPs)

SOP-01: Solid Loading Protocol

Use this method to maximize resolution and prevent column blocking.

  • Dissolve: Dissolve crude 2-(2-Bromo-4-formylphenoxy)acetamide in minimal DCM or Acetone . (Do not use MeOH).

  • Adsorb: Add Silica Gel (ratio: 2g silica per 1g crude compound).

  • Evaporate: Rotary evaporate to dryness.

    • Check: The result must be a free-flowing powder . If it is sticky, add more silica and re-evaporate.

  • Load: Pour the powder carefully onto the top of your pre-equilibrated column.

  • Protect: Add a 1cm layer of sand on top to prevent disturbing the bed when adding solvent.

SOP-02: Workflow Visualization

PurificationStrategy Start Crude Mixture (Phenol + Product) CheckTLC Step 1: TLC Analysis (30% EtOAc/Hex) Start->CheckTLC Decision1 Is Phenol Present? CheckTLC->Decision1 WashStep Action: Base Wash (1M NaOH wash of Organic Layer) Decision1->WashStep Yes (Rf < 0.1 diff) SolubilityCheck Step 2: Solubility Check (In Mobile Phase) Decision1->SolubilityCheck No (Clean) WashStep->SolubilityCheck Decision2 Soluble in Initial Solvent? SolubilityCheck->Decision2 LiquidLoad Liquid Load (DCM solution) Decision2->LiquidLoad Yes SolidLoad Solid Load (Adsorb on Silica) Decision2->SolidLoad No (Precipitates) ColumnRun Run Column Gradient: DCM -> 5% Acetone/DCM LiquidLoad->ColumnRun SolidLoad->ColumnRun

Figure 1: Decision Matrix for purification of phenoxyacetamide derivatives. Note the critical Base Wash step to remove starting material before chromatography.

Quantitative Data Reference

Table 1: Mobile Phase Efficiency for Amide/Aldehyde Separation

Solvent SystemResolution (Rs)Tailing Factor (

)
Risk LevelRecommendation
Hexane : EtOAc (1:1) ModerateHigh (> 2.0)LowStandard. Use only if solubility permits.
DCM : MeOH (95:5) HighLow (< 1.2)High Risky. Methanol may form acetals with the aldehyde.
DCM : Acetone (90:10) High Low (< 1.3) LowPreferred. Best balance of solubility and stability.
Toluene : Acetone (4:1) HighModerateLowAlternative. Best for removing non-polar impurities.

References

  • Dolan, J. W. (2025). Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and purification of 2-(4-formylphenoxy)-N-phenylacetamide derivatives. RSC Advances. Retrieved from [Link]

  • Young, R. J. (1969). The sorption of acetaldehyde on silica gels. Journal of the Chemical Society A. Retrieved from [Link]

Sources

Optimization

Resolving stability issues of 2-(2-Bromo-4-formylphenoxy)acetamide in basic media

Welcome to the technical support center for 2-(2-Bromo-4-formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Bromo-4-formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this compound, particularly in basic media. Our goal is to provide you with a comprehensive understanding of the underlying chemical principles and to offer practical, field-proven solutions to ensure the integrity of your experiments.

Introduction: The Challenge of Instability in Basic Media

2-(2-Bromo-4-formylphenoxy)acetamide is a molecule of interest in various research and development pipelines. However, its chemical structure, featuring both an acetamide and a benzaldehyde moiety, presents inherent stability issues in alkaline environments. The primary pathways of degradation are the hydrolysis of the acetamide group and the base-induced disproportionation of the aromatic aldehyde, known as the Cannizzaro reaction.[1][2][3][4][5][6] Understanding and mitigating these degradation routes are critical for obtaining reliable and reproducible experimental results.

This guide will address common questions and troubleshooting scenarios in a direct Q&A format, providing detailed explanations, step-by-step protocols, and visual aids to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a loss of my starting material, 2-(2-Bromo-4-formylphenoxy)acetamide, when I dissolve it in a basic buffer (pH > 8). What is happening to my compound?

A1: Primary Degradation Pathways

In basic media, 2-(2-Bromo-4-formylphenoxy)acetamide is susceptible to two primary degradation pathways:

  • Base-Catalyzed Hydrolysis of the Acetamide: The acetamide functional group can be hydrolyzed by hydroxide ions, leading to the formation of 2-(2-Bromo-4-formylphenoxy)acetic acid and ammonia.[2][7] This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. While amides are generally less reactive than other carboxylic acid derivatives, this hydrolysis can be significant, especially with prolonged exposure to basic conditions or elevated temperatures.[7]

  • Cannizzaro Reaction of the Benzaldehyde: The formyl (aldehyde) group on the aromatic ring lacks an alpha-hydrogen, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[1][3][4][5][6] This is a disproportionation reaction where two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to an alcohol.[1][3][4][5][6] In this case, the products would be 2-(2-Bromo-4-carboxylphenoxy)acetamide and 2-(2-Bromo-4-(hydroxymethyl)phenoxy)acetamide.

The following diagram illustrates these two degradation pathways:

G cluster_main 2-(2-Bromo-4-formylphenoxy)acetamide cluster_hydrolysis Acetamide Hydrolysis cluster_cannizzaro Cannizzaro Reaction start C₁₅H₁₂BrNO₃ hydrolysis_product 2-(2-Bromo-4-formylphenoxy)acetic acid + Ammonia start->hydrolysis_product  Basic  Hydrolysis cannizzaro_oxidation 2-(2-Bromo-4-carboxylphenoxy)acetamide start->cannizzaro_oxidation  Oxidation  (Cannizzaro) cannizzaro_reduction 2-(2-Bromo-4-(hydroxymethyl)phenoxy)acetamide start->cannizzaro_reduction  Reduction  (Cannizzaro)

Caption: Primary degradation pathways of 2-(2-Bromo-4-formylphenoxy)acetamide in basic media.

Q2: How can I minimize the degradation of my compound during my experiments?

A2: Strategies for Stabilization

Minimizing degradation requires careful control of experimental conditions. Here are several strategies you can employ:

  • pH Control: This is the most critical factor. If your experimental protocol allows, maintain the pH of your solution as close to neutral (pH 7) as possible. If a basic pH is required, use the lowest possible pH that is effective for your application and minimize the exposure time.

  • Temperature Management: Both hydrolysis and the Cannizzaro reaction are accelerated at higher temperatures. Conduct your experiments at the lowest practical temperature. If possible, perform reactions and handle solutions on ice.

  • Use of Buffers: Employ a well-chosen buffer system to maintain a stable pH. Avoid using highly concentrated strong bases like sodium hydroxide or potassium hydroxide.[4] Consider using buffers with a pKa closer to your target pH to ensure better buffering capacity.

  • Inert Atmosphere: While the primary degradation pathways are not directly oxidative, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent potential side reactions involving the aldehyde group, which can be susceptible to oxidation.[8][9]

  • Protection of the Aldehyde Group: If the aldehyde functionality is not directly involved in the desired reaction, you can protect it as an acetal.[10] Acetals are stable in basic and neutral conditions and can be removed later under acidic conditions.[10] This strategy completely prevents the Cannizzaro reaction.

The following workflow outlines a decision-making process for minimizing degradation:

G start Start: Need to use 2-(2-Bromo-4-formylphenoxy)acetamide in basic media q1 Is a basic pH absolutely necessary? start->q1 neutral_path Work at or near neutral pH (6.5-7.5) q1->neutral_path No q2 Can the experiment be performed at low temperature? q1->q2 Yes low_temp Conduct experiment on ice or at reduced temperature q2->low_temp Yes q3 Is the aldehyde group required for the reaction? q2->q3 No low_temp->q3 protect_aldehyde Protect the aldehyde as an acetal q3->protect_aldehyde No no_protect Proceed with unprotected aldehyde q3->no_protect Yes final_protocol Final Protocol: - Use lowest effective basic pH - Minimize exposure time - Use appropriate buffer - Work at low temperature protect_aldehyde->final_protocol no_protect->final_protocol

Caption: Decision workflow for minimizing compound degradation.

Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A3: Analytical Methods for Monitoring Stability

To confirm degradation and identify the byproducts, you will need to use appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Recommended Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is well-suited for separating 2-(2-Bromo-4-formylphenoxy)acetamide from its more polar degradation products.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Formic acid helps to protonate the carboxylic acid degradation products, leading to better peak shape. A gradient elution will be necessary to resolve the starting material and the various degradation products with different polarities.
Detection UV at 254 nm and 280 nmThe aromatic rings in the starting material and degradation products will have strong UV absorbance at these wavelengths.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Injection Volume 10 µLA typical injection volume.

Experimental Protocol: Stability Study using RP-HPLC

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-(2-Bromo-4-formylphenoxy)acetamide in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 7, 8, 9, 10). Also, prepare a control sample in a neutral, non-buffered solution.

  • Incubate Samples: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quench the Reaction: Immediately quench any further degradation by diluting the aliquot in the mobile phase (acidified with formic acid).

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

  • Data Analysis: Monitor the peak area of the starting material over time. A decrease in the peak area indicates degradation. The appearance of new peaks corresponds to the formation of degradation products. By comparing the retention times with standards of the suspected degradation products (if available), you can confirm their identities.

References

  • BYJU'S. (2023, March 13). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. [Link]

  • Das, S., & Li, L. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 648–685. [Link]

  • Wikipedia. (2024). Cannizzaro reaction. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Chemistry Cannizzaro Reaction Mechanism. [Link]

  • Naylor, P., & Ridd, J. H. (1968). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic, 1035. [Link]

  • Lyu, J., & Liu, Z.-P. (2020). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 10(15), 8564–8575. [Link]

  • Schipp, D., & Breitschuh, C. (2018). Model studies on benzene formation from benzaldehyde. ResearchGate. [Link]

  • Li, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1546–1551. [Link]

  • ResearchGate. (n.d.). Reactions of Aromatic Compounds. [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

  • Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 39(3), 665–671. [Link]

  • Quora. (n.d.). Why is formyl chloride unstable while higher acetyl chlorides are stable? [Link]

  • ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde. [Link]

  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. [Link]

  • ResearchGate. (n.d.). Degradation of benzaldehyde and formation of benzoic acid in... [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • Zhang, Y., et al. (2015). Formylation of Amines. Current Organic Synthesis, 12(5), 639-647. [Link]

  • Google Patents. (n.d.).
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1893. [Link]

  • Culzoni, M. J., et al. (2013). Rhodamine and BODIPY chemodosimeters and chemosensors for the detection of Hg2+, based on fluorescence enhancement effects. Analytical Methods, 5(1), 30-49. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

Sources

Troubleshooting

Optimizing temperature and pH for 2-(2-Bromo-4-formylphenoxy)acetamide condensation reactions

Topic: Optimizing Temperature & pH for Condensation Reactions Product: 2-(2-Bromo-4-formylphenoxy)acetamide (CAS: Derivative of 5-Bromosalicylaldehyde) Document ID: TSC-OPT-2024-05 Role: Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature & pH for Condensation Reactions Product: 2-(2-Bromo-4-formylphenoxy)acetamide (CAS: Derivative of 5-Bromosalicylaldehyde) Document ID: TSC-OPT-2024-05 Role: Senior Application Scientist

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. This guide addresses the optimization of condensation reactions (specifically Schiff base formation and Knoevenagel condensation ) involving 2-(2-Bromo-4-formylphenoxy)acetamide .

The core challenge with this substrate is balancing the reactivity of the aldehyde (which requires activation) against the stability of the acetamide side chain (


), which is susceptible to hydrolysis under extreme pH or thermal stress.
The "Goldilocks" Zone: pH 4.0 – 5.0

For Schiff base condensations (reaction with amines/hydrazines), the reaction rate is non-linear regarding pH.

  • pH < 3 (Too Acidic): The amine nucleophile becomes protonated (

    
    ), rendering it non-nucleophilic.[1] Reaction stops.
    
  • pH > 7 (Neutral/Basic): The dehydration step (elimination of water from the carbinolamine intermediate) becomes rate-limiting and slow. Additionally, high pH risks hydrolyzing the acetamide group to a carboxylic acid (

    
    ).
    
  • Optimal (pH 4-5): Sufficient acid exists to protonate the carbinolamine hydroxyl group (facilitating water loss) without fully protonating the amine nucleophile.[1]

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical control points for pH and Temperature.

ReactionMechanism Start Aldehyde Substrate (2-(2-Bromo-4-formylphenoxy)acetamide) Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack (Slow at pH < 3) SideProd Hydrolysis Impurity (Carboxylic Acid) Start->SideProd Amide Hydrolysis (pH > 9 or pH < 1, High T) Amine Nucleophile (Amine/Hydrazine) Amine->Inter Product Condensation Product (Imine/Schiff Base) Inter->Product Dehydration (-H2O) (Acid Catalyzed: pH 4-5) Product->SideProd Post-Reaction Hydrolysis

Figure 1: Mechanistic pathway showing the critical balance between product formation (green) and amide hydrolysis side-reactions (red).

Optimization Protocol (SOP)

This Standard Operating Procedure (SOP) is validated for condensation with thiosemicarbazides and primary amines.

Standard Reaction Conditions
  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 2-3 drops per mmol).

  • Temperature: Reflux (

    
     for EtOH).
    
  • Time: 2 – 6 Hours (Monitor via TLC).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent of 2-(2-Bromo-4-formylphenoxy)acetamide in Ethanol (20 mL/mmol). Mild heating (

    
    ) may be required for full solubility.
    
  • Nucleophile Addition: Add 1.0 – 1.1 equivalents of the nucleophile (e.g., thiosemicarbazide) to the solution.

  • pH Adjustment (Critical):

    • Check pH using a wet pH strip.

    • Add Glacial Acetic Acid dropwise until pH reaches 4.0 – 5.0 .

    • Note: If using a salt form of the amine (e.g., Hydrochloride), add Sodium Acetate to buffer the pH up to 4-5.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Monitoring: Check TLC every 60 minutes.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

    • Look for the disappearance of the aldehyde spot (

      
      ).
      
  • Workup:

    • Cool to Room Temperature (

      
      ).
      
    • The product often precipitates upon cooling. Filter and wash with cold ethanol.

    • If no precipitate: Concentrate to 25% volume and cool to

      
      .
      

Troubleshooting Guide (FAQ)

Q1: My reaction yield is low (<40%), and I see unreacted aldehyde.

Diagnosis: The reaction kinetics are stalled.

  • Cause A (pH too low): If you added too much acid (pH < 3), the amine is protonated.

    • Fix: Add Sodium Acetate to buffer the solution back to pH 4-5.

  • Cause B (Wet Solvent): Water is a product of the reaction. According to Le Chatelier’s principle, excess water drives the equilibrium backward (hydrolysis of the imine).

    • Fix: Use anhydrous ethanol or add molecular sieves (3Å) to the reaction flask.

Q2: I see a new spot on TLC that is very polar (stays at baseline), and my product purity is low.

Diagnosis: Amide Hydrolysis.

  • The Issue: The acetamide side chain (

    
    ) has hydrolyzed to the acid (
    
    
    
    ).
  • Cause: Extended reflux time (>12 hours) or pH extremes (pH < 1 or pH > 9).

  • Fix:

    • Reduce reflux time.

    • Ensure pH is strictly 4-5.

    • Avoid strong mineral acids (HCl,

      
      ); use Acetic Acid only.
      
Q3: The product is oiling out instead of crystallizing.

Diagnosis: Impurities or solvent polarity mismatch.

  • Fix:

    • Evaporate the solvent completely to obtain the oil.

    • Triturate (scratch the flask) with cold Diethyl Ether or Hexane.

    • Recrystallize from Ethanol/Water (9:1) mixture.

Optimization Matrix: Temperature vs. pH

Use this table to predict outcomes based on your experimental conditions.

VariableConditionOutcomeRisk/Benefit
pH < 3.0 No Reaction Amine nucleophile is deactivated (protonated).[1]
pH 4.0 – 5.0 Optimal Fast rate; clean conversion; minimal hydrolysis.
pH > 8.0 Slow / Side Rxn Slow dehydration; risk of Cannizzaro or Amide hydrolysis.
Temp 25°C Slow Reaction may take 24-48h; good for thermally unstable amines.
Temp 78°C (Reflux) Optimal Standard kinetic energy to overcome activation barrier.
Temp > 100°C Degradation High risk of ether cleavage or amide hydrolysis.

Diagnostic Decision Tree

Follow this logic flow to resolve experimental failures.

TroubleshootingTree Start Start: Analyze TLC/LC-MS Q1 Is Aldehyde Remaining? Start->Q1 Yes1 Check pH Q1->Yes1 Yes No1 Check Purity Q1->No1 No LowPH pH < 3? Add NaOAc Yes1->LowPH Too Acidic HighPH pH > 7? Add AcOH Yes1->HighPH Too Basic Time pH is 4-5? Increase Time/Temp Yes1->Time pH Optimal Clean Success! Proceed to Workup No1->Clean Single Spot Dirty Identify Impurity No1->Dirty Multiple Spots Polar Polar Impurity? (Amide Hydrolysis) Reduce Temp/Time Dirty->Polar Baseline Spot NonPolar Non-Polar? (Oligomers) Dilute Rxn Dirty->NonPolar Fast Spot

Figure 2: Troubleshooting logic for optimizing yield and purity.

References

  • BenchChem Technical Support. (2024). Optimizing Schiff Base Formation: pH and Temperature Control. Retrieved from

  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry.[2] Longman. (Discusses the pH dependence of Carbonyl-Amine condensations).

  • Al-Amiery, A. A., et al. (2012). "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide." Chemical Methodology.
  • RSC Advances. (2014). "Synthesis of 2-(4-formylphenoxy)acetamide derivatives." Royal Society of Chemistry. Retrieved from

  • ResearchGate. (2021). "Hydrolysis of Acetamide Derivatives under Acidic/Basic Conditions." Semantic Scholar. (Provides kinetic data on the stability of the acetamide side chain).

Sources

Optimization

Technical Support Center: Purification of Crude 2-(2-Bromo-4-formylphenoxy)acetamide

Introduction: 2-(2-Bromo-4-formylphenoxy)acetamide is a key synthetic intermediate in the development of novel pharmaceutical agents and advanced materials. Its molecular structure, featuring an acetamide, a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(2-Bromo-4-formylphenoxy)acetamide is a key synthetic intermediate in the development of novel pharmaceutical agents and advanced materials. Its molecular structure, featuring an acetamide, a halogenated aromatic ring, and a reactive aldehyde, makes it a versatile building block. However, these same functional groups can lead to the formation of closely related impurities during synthesis, making purification a critical and often challenging step.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested troubleshooting advice and detailed protocols to address common issues encountered when purifying crude 2-(2-Bromo-4-formylphenoxy)acetamide, ensuring the high purity required for subsequent synthetic transformations and biological screening.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses foundational questions about the compound and its common contaminants. A thorough understanding of what you are trying to remove is the first step toward a successful purification.

Q1: What are the typical starting materials and reaction type for synthesizing 2-(2-Bromo-4-formylphenoxy)acetamide?

A1: This molecule is most commonly synthesized via a Williamson ether synthesis .[1][2][3] This is a classic SN2 reaction where a phenoxide acts as a nucleophile to displace a halide on an alkyl chain.[2][4] The key reactants are:

  • A substituted phenol: 3-Bromo-4-hydroxybenzaldehyde.

  • An activated acetyl group: Typically 2-chloroacetamide or 2-bromoacetamide.

  • A base: A non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is common.[5]

  • A polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are frequently used to facilitate the reaction.[2]

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities in the crude product typically arise from unreacted starting materials, side reactions, or subsequent degradation. The table below outlines the most probable contaminants.

Impurity NameSourcePolarity Relative to ProductRemoval Strategy
3-Bromo-4-hydroxybenzaldehyde Unreacted Starting MaterialMore Polar (due to free phenol)Column Chromatography, Aqueous Base Wash
2-Chloroacetamide / 2-Bromoacetamide Unreacted Starting MaterialPolarAqueous Wash, Recrystallization, Column Chromatography
Potassium Carbonate (or other base) Reaction ReagentHighly Polar (Inorganic Salt)Aqueous Wash (Work-up)
N,N-Dimethylformamide (DMF) Reaction SolventHighly PolarHigh-Vacuum Evaporation, Aqueous Extraction
Isomeric Byproducts Side reaction during bromination of starting phenolSimilar to ProductCareful Column Chromatography, Recrystallization

Q3: How do the functional groups on 2-(2-Bromo-4-formylphenoxy)acetamide influence the purification strategy?

A3: The molecule's structure presents a mix of polar and non-polar characteristics, which dictates its behavior.

  • Polar Groups: The primary amide (-CONH₂) and the aldehyde (-CHO) groups are polar and can participate in hydrogen bonding. This increases the compound's polarity, making it more soluble in polar solvents and causing it to adhere more strongly to polar stationary phases like silica gel.[6]

  • Aromatic Ring & Bromine: The bromo-substituted benzene ring is non-polar and hydrophobic.

  • Overall Polarity: The combination of these groups makes the compound moderately polar. This profile is ideal for purification by either normal-phase column chromatography or recrystallization from moderately polar solvents.

Part 2: Primary Purification Protocols

This section provides detailed, step-by-step methodologies for the two most effective purification techniques for this compound.

A. Purification by Recrystallization

Recrystallization is the method of choice for purifying solids that are already reasonably clean (e.g., >80% pure) and thermally stable.[7] It relies on the principle that solubility increases with temperature.[7]

Step 1: Solvent Screening Protocol The key to successful recrystallization is finding the right solvent or solvent system.[7]

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.

  • Identify solvents where the compound is poorly soluble at room temperature. These are good candidates.

  • Take the tubes from step 3 and heat them gently in a water bath. Add more of the same solvent dropwise until the solid just dissolves.[7]

  • A good solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields a high quantity of crystalline precipitate. For this specific compound, solvent systems like Ethanol/Water or Ethyl Acetate/Hexane are often effective.[8][9]

Step 2: Bulk Recrystallization Protocol (Example with Ethanol/Water)

  • Place the crude 2-(2-Bromo-4-formylphenoxy)acetamide in an Erlenmeyer flask (choose a size roughly 2-3 times the expected final volume).

  • Heat a beaker of ethanol and a beaker of deionized water on a hot plate.

  • Add the minimum amount of hot ethanol to the flask containing your crude solid, with swirling, until the solid is completely dissolved.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

B. Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities and is ideal when recrystallization fails or when multiple impurities are present.[10][11]

Step 1: TLC Method Development Protocol

  • Prepare a stock solution of your crude material by dissolving a small amount in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • On a TLC plate, spot the crude mixture alongside potential starting materials if available.

  • Develop the TLC plate in a chamber with a test eluent system. A good starting point for this compound is 30% Ethyl Acetate in Hexane .

  • Visualize the plate under a UV lamp (254 nm).

  • The goal is to find a solvent system where the desired product has an Rf (retention factor) value between 0.25 and 0.35. [11]

    • If the Rf is too high (spot is near the top), the eluent is too polar. Decrease the percentage of the polar solvent (e.g., ethyl acetate).

    • If the Rf is too low (spot is near the bottom), the eluent is not polar enough. Increase the percentage of the polar solvent.

  • The table below suggests solvent systems to try in order of increasing polarity.

Solvent System (v/v)Relative PolarityNotes
20% Ethyl Acetate / HexaneLowGood starting point if product is less polar than expected.
35% Ethyl Acetate / Hexane Medium (Optimal Target) Often a good balance for separating the product from less polar and more polar impurities.
50% Ethyl Acetate / HexaneMedium-HighUse if the product is more polar or to elute stubborn compounds.
5% Methanol / DCMHighUseful for separating very polar compounds.

Step 2: Flash Column Chromatography Protocol

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Using the chosen eluent (e.g., 35% Ethyl Acetate/Hexane), prepare a slurry of silica gel (typically 50-100 times the weight of your crude sample). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.[10]

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column: Carefully add the eluent to the top of the column. Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.[10]

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Monitor Fractions: Spot every few fractions on a TLC plate to track the separation. Combine the fractions that contain the pure product.

  • Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(2-Bromo-4-formylphenoxy)acetamide.

Part 3: Troubleshooting Guide

Even with established protocols, unexpected issues can arise. This section provides solutions to common problems.

Q1: My crude product is a persistent oil or sticky gum and will not crystallize. What should I do?

A1: This is a classic sign of significant impurities preventing the formation of a crystal lattice.

  • Initial Step: First, ensure all volatile solvents (like DMF or acetonitrile) have been thoroughly removed under high vacuum, as they can act as "oiling out" agents.

  • Primary Solution: Do not attempt further recrystallization. The most effective path forward is flash column chromatography . This method does not require the sample to be crystalline and is excellent for removing the diverse impurities that cause oiling.

  • Alternative: If the oil is soluble in a solvent like diethyl ether, you can perform an aqueous wash. Dissolve the oil in ether, wash with water, then with brine. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent. This removes inorganic salts and highly polar impurities, which may then allow the product to crystallize.

Q2: I'm running a column, but the separation between my product and an impurity is poor. What are my options?

A2: Poor separation on a column is a common challenge that can be systematically addressed. Refer to the workflow diagram below.

G cluster_0 cluster_1 cluster_2 cluster_3 Solutions start Poor Separation (Overlapping Spots on TLC) rf_check Is product Rf between 0.25 and 0.35? start->rf_check streaking_check Are spots streaking or tailing? rf_check->streaking_check Yes rf_high Decrease % of polar solvent (e.g., from 35% to 30% EtOAc) rf_check->rf_high No (Rf > 0.4) rf_low Increase % of polar solvent (e.g., from 35% to 40% EtOAc) rf_check->rf_low No (Rf < 0.2) overload Overloading Column? (Too much sample) streaking_check->overload No add_base Add 0.5% Triethylamine (NEt3) to eluent to deactivate silica streaking_check->add_base Yes solvent_system Try a Different Solvent System overload->solvent_system No reduce_load Use more silica gel or less crude sample overload->reduce_load Yes use_gradient Run a shallow gradient (e.g., 20% -> 40% EtOAc) solvent_system->use_gradient change_solvents Switch solvent class (e.g., Hexane/EtOAc to DCM/Acetone) solvent_system->change_solvents

Caption: Troubleshooting Workflow for Poor Column Chromatography Separation.

Q3: My purified product has a persistent yellow or brown color. How can I remove it?

A3: Color is often due to highly conjugated, trace-level impurities or oxidation products.

  • Activated Carbon: Dissolve the colored product in a suitable hot solvent (like ethanol). Add a very small amount (1-2% by weight) of activated charcoal and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Then, proceed with the recrystallization as usual. Caution: Activated carbon can adsorb your product, leading to yield loss, so use it sparingly.

  • Recrystallization: Sometimes, a second, careful recrystallization is sufficient to exclude the colored impurities into the mother liquor.

Part 4: Purity Assessment and Characterization

Confirming the purity and identity of your final product is a non-negotiable final step.

Q1: What analytical techniques should I use to confirm the purity of my final product?

A1: A combination of techniques should be used for comprehensive validation.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point.[13] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure and can detect impurities if they are present at levels of ~1% or higher. The spectrum should be clean, with correct chemical shifts and integration values for all protons.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. You should observe the correct molecular ion peak (M+) and the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximately 1:1 ratio).[5]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Q2: What is an acceptable purity level for a research-grade intermediate?

A2: For most research and development applications, a purity of ≥95% as determined by HPLC or ¹H NMR is generally considered acceptable. For more sensitive downstream applications, such as the synthesis of a final active pharmaceutical ingredient (API), a purity of ≥98% or even >99% may be required.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • Ali, M. Y., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.

Sources

Troubleshooting

Overcoming steric hindrance in reactions involving 2-(2-Bromo-4-formylphenoxy)acetamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(2-Bromo-4-formylphenoxy)acetamide. This resource is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(2-Bromo-4-formylphenoxy)acetamide. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, yet challenging, building block in their synthetic workflows. Our goal is to provide expert-driven, practical solutions to common issues, with a focus on overcoming the inherent steric challenges of this molecule.

Understanding the Core Challenge: Steric Hindrance

The structure of 2-(2-Bromo-4-formylphenoxy)acetamide presents a significant synthetic hurdle: severe steric congestion around the C-Br bond. The bulky acetamide-containing side chain at the ortho position physically blocks the approach of reagents and catalysts to the bromine atom. This guide provides detailed troubleshooting strategies for key transformations involving this substrate.

FAQ 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Reactions at the C-Br bond are often the primary goal for elaborating this scaffold. However, researchers frequently encounter low or no reactivity using standard cross-coupling conditions.

Question 1.1: I am attempting a Suzuki-Miyaura coupling with 2-(2-Bromo-4-formylphenoxy)acetamide and an arylboronic acid, but I am seeing only starting material. What is the primary issue?

Answer: The lack of reactivity is almost certainly due to the failure of the initial, rate-limiting oxidative addition step. The palladium(0) catalyst, crowded by its own ligands, cannot efficiently access the sterically shielded C-Br bond. The ortho -(OCH₂CONHPh) group acts as a bulky shield, preventing the catalyst from inserting into the bond, thus halting the catalytic cycle before it begins.

Question 1.2: Which catalyst systems are specifically designed to overcome this type of steric hindrance in Suzuki and Buchwald-Hartwig reactions?

Answer: To overcome this barrier, you must employ catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition step on sterically demanding substrates.[1][2]

  • For Suzuki-Miyaura Coupling: The most successful ligands are typically bulky, electron-rich monophosphine ligands from the Buchwald and Fu research groups. These ligands stabilize the catalytically active monoligated Pd(0) species, which is less sterically demanding and more reactive.

  • For Buchwald-Hartwig Amination: This reaction is notoriously sensitive to steric hindrance.[3] The use of highly active, sterically demanding ancillary ligands is essential.[2] Bidentate phosphine ligands were an early advance for improving rates and yields.[1]

The table below summarizes the top-performing ligand classes for these transformations.

Reaction TypeRecommended Ligand ClassSpecific ExamplesKey Features
Suzuki-Miyaura Dialkylbiaryl PhosphinesSPhos, XPhos, RuPhosBulky, electron-rich; promotes oxidative addition.
Buchwald-Hartwig Dialkylbiaryl PhosphinesXPhos, BrettPhosExcellent for coupling primary and secondary amines.[4]
Both N-Heterocyclic Carbenes (NHCs)IPr, SImesStrong sigma-donors that form very stable and active palladium complexes.

Question 1.3: What is a reliable starting protocol for a Suzuki-Miyaura coupling with a sterically hindered substrate like this?

Answer: The following protocol is a robust starting point. Optimization of base, solvent, and temperature may be necessary for your specific coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
  • Reagent Preparation: In a nitrogen-filled glovebox, add 2-(2-Bromo-4-formylphenoxy)acetamide (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃ (3.0 equiv.) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution).

  • Reaction: Seal the vial and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

If the initial protocol fails, follow this logical troubleshooting workflow.

Suzuki_Troubleshooting Start Low Yield (<20%) ChangeLigand Switch to a more active ligand (e.g., SPhos -> RuPhos or an NHC-based catalyst) Start->ChangeLigand Step 1: Enhance Oxidative Addition ChangeBase Change the base (e.g., K3PO4 -> Cs2CO3 or K2CO3) ChangeLigand->ChangeBase Step 2: Optimize Transmetalation ChangeSolvent Modify the solvent system (e.g., Dioxane -> Toluene/H2O or DMF) ChangeBase->ChangeSolvent Step 3: Improve Solubility/Kinetics IncreaseTemp Increase temperature incrementally (e.g., 100°C -> 120°C, check for degradation) ChangeSolvent->IncreaseTemp Step 4: Provide More Energy Success Reaction Successful IncreaseTemp->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
FAQ 2: Reactions at the Formyl (Aldehyde) Group

The aldehyde at the 4-position is electronically influenced by the substituents on the ring and is a key handle for further derivatization.

Question 2.1: I am performing a Knoevenagel condensation with malononitrile but the reaction is sluggish. How can I drive it to completion?

Answer: While the formyl group is not directly sterically hindered, its electrophilicity can be modulated by the other ring substituents. Sluggishness in Knoevenagel condensations often points to issues with catalyst efficacy or water removal. The reaction involves the condensation of an active methylene compound with the aldehyde, typically under mild basic conditions.[5]

Strategies to Accelerate Knoevenagel Condensation:
  • Catalyst Choice: While simple amine bases like piperidine are common, they may not be sufficient.[5] Consider using a more effective catalyst system. Lewis acids like TiCl₄ combined with a tertiary amine can activate the aldehyde.[5] Interestingly, recent studies have shown that the reaction can proceed efficiently in water, which can act as a Brønsted base catalyst, avoiding traditional catalyst systems altogether.[6]

  • Water Removal: The reaction produces water, which can inhibit the reaction equilibrium. If not running in an aqueous medium, using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can significantly improve yields.

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

ConditionCatalystSolventTemperatureKey Advantage
Standard Piperidine (cat.)EthanolRefluxSimple, common procedure.
Enhanced TiCl₄ / Et₃NDichloromethane0 °C to RTActivates the aldehyde for faster reaction.[5]
Green None (Water acts as catalyst)Water80-100 °CEnvironmentally benign, avoids organic solvents.[6]
Accelerated Piperidine (cat.)TolueneReflux (Dean-Stark)Drives equilibrium by removing water.

Question 2.2: I am attempting a Wittig reaction and observing an unusual E/Z ratio of the resulting alkene. Is this expected?

Answer: Yes, this is plausible. The stereochemical outcome of the Wittig reaction is highly sensitive to the electronic and steric nature of both the aldehyde and the ylide. Ortho-substituents on the benzaldehyde, such as the bromo and phenoxyacetamide groups in your substrate, can have a cooperative effect that influences the E/Z selectivity.[7][8] Research has shown that ortho-heteroatom substituted benzaldehydes can lead to a significant and anomalous increase in the amount of the Z-alkene isomer, even with stabilized ylides that would typically favor the E-isomer.[9] This is often rationalized within the [2+2] cycloaddition mechanism of the Wittig reaction.[9] You will need to carefully characterize your product mixture to determine the precise isomeric ratio.

FAQ 3: Protecting Group Strategies

In a multi-step synthesis, selectively masking one of the reactive functional groups is often necessary.

Question 3.1: When should I consider protecting the formyl group?

Answer: You should protect the formyl group if you plan to perform reactions that are incompatible with an aldehyde. The most common reasons for protection are:

  • Use of Strong Nucleophiles/Bases: If you are using strongly basic or nucleophilic reagents (e.g., organolithiums, Grignard reagents) that would attack the aldehyde.

  • Reducing Conditions: If you are using a reducing agent that would reduce the aldehyde to an alcohol (e.g., NaBH₄ for another functional group).

  • Oxidizing Conditions: If you are using an oxidizing agent that would convert the aldehyde to a carboxylic acid.

The most common protecting group for an aldehyde is a cyclic acetal, formed by reacting the aldehyde with ethylene glycol under acidic catalysis.[10] It is stable to bases, nucleophiles, and many reducing agents, and is easily removed with aqueous acid.[10]

Caption: Acetal protection/deprotection scheme for the formyl group.

Question 3.2: Is it necessary to protect the acetamide group?

Answer: Generally, no. The amide functional group is quite robust and stable under most reaction conditions, including the palladium-catalyzed coupling and Wittig reactions discussed here. It requires harsh acidic or basic conditions for hydrolysis, which are typically not employed in these transformations.[11] Protecting the amide is usually unnecessary and would add inefficient steps to your synthesis.[12]

References
  • Byrne, P. A., Higham, L. J., McGovern, P., & Gilheany, D. G. (2012). Anomalous Z-isomer content in Wittig reaction products from keto-stabilised ylides with ortho-heteroatom substituted benzaldehydes. Tetrahedron Letters, 53(49), 6701-6704.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • Dunne, E. C., Coyne, É. J., & Crowley, P. B. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. (2025).
  • Oreate AI Blog. (2026).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026).
  • Protecting Groups. (n.d.). Source not specified.
  • BenchChem. (2025). Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Scaling Up 2-(2-Bromo-4-formylphenoxy)acetamide Production

Welcome to the technical support center for the process scale-up of 2-(2-Bromo-4-formylphenoxy)acetamide. This guide is designed for researchers, chemists, and process engineers involved in transitioning this synthesis f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the process scale-up of 2-(2-Bromo-4-formylphenoxy)acetamide. This guide is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from laboratory to pilot or manufacturing scale. Our goal is to provide practical, scientifically-grounded solutions to common challenges encountered during this critical phase of drug development.

The synthesis, a variation of the Williamson ether synthesis, involves the reaction of 3-bromo-4-hydroxybenzaldehyde with a 2-haloacetamide (typically 2-chloroacetamide or 2-bromoacetamide) in the presence of a base. While straightforward on a lab scale, this SN2 reaction presents several challenges upon scale-up, including reaction control, impurity management, and solid-phase handling.

This document is structured into two main sections: a Troubleshooting Guide to address specific in-process problems and a Frequently Asked Questions (FAQs) section for broader strategic considerations.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems in a question-and-answer format.

Q1: My reaction has stalled. HPLC analysis shows a high percentage of unreacted 3-bromo-4-hydroxybenzaldehyde. What are the likely causes and solutions?

Symptom: Incomplete conversion of the starting phenolic compound, leading to low yield.

Potential Causes:

  • Insufficient Deprotonation: The base may be too weak or used in insufficient stoichiometric amounts to fully generate the phenoxide nucleophile.[1]

  • Poor Mass Transfer: On a larger scale, solid bases like potassium carbonate (K₂CO₃) may not be adequately suspended in the solvent, reducing the available surface area for reaction.

  • Low Reaction Temperature: The reaction may have a higher activation energy than anticipated, requiring more thermal energy to proceed at a reasonable rate.[1]

  • Starting Material Quality: The 2-haloacetamide reagent may have degraded (e.g., through hydrolysis), reducing its effective concentration.

Diagnostic Steps:

  • Re-evaluate Stoichiometry: Double-check the molar equivalents of the base relative to the starting phenol.

  • Solubility/Suspension Check: Visually inspect the reactor for settled solids. Take a sample from a different reactor location (if possible) to check for homogeneity.

  • Kinetic Analysis: Use in-process monitoring (e.g., timed HPLC samples) to determine if the reaction rate has plateaued prematurely.

  • Reagent Purity Check: Analyze the purity of the 2-haloacetamide starting material via a suitable method (e.g., NMR, titration).

Recommended Solutions:

  • Base & Solvent Optimization: Consider a stronger base like sodium hydroxide (NaOH) if using a mild one like K₂CO₃.[1] However, be aware that stronger bases can promote side reactions. Ensure the chosen solvent facilitates good suspension; polar aprotic solvents like DMF or acetonitrile are often effective.[2][3]

  • Improve Agitation: Review the reactor's agitation speed and impeller design to ensure efficient mixing and suspension of solid reagents.

  • Introduce a Phase-Transfer Catalyst (PTC): For heterogeneous mixtures (e.g., solid K₂CO₃ in toluene), a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the phenoxide into the organic phase where the alkylating agent resides.[4][5][6]

  • Temperature Adjustment: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress. A typical range for this reaction is 50-100 °C.[2][7]

Below is a workflow to guide the troubleshooting process for low conversion.

graph "Low_Conversion_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Conversion Observed\n(High Starting Phenol)", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Step 1: Verify Base\n- Stoichiometry (≥1.5 eq)\n- Strength (e.g., K₂CO₃, NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mixing [label="Step 2: Assess Mass Transfer\n- Agitation Speed\n- Visual Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagent [label="Step 3: Analyze Reagent Quality\n- Purity of Haloacetamide\n- Degradation?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Step 4: Review Temperature\n- Is it within 50-100°C range?\n- Is heating uniform?", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_base [label="Solution A:\nIncrease Base Eq. or\nSwitch to Stronger Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mixing [label="Solution B:\n- Increase Agitation\n- Add Phase-Transfer Catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent [label="Solution C:\nSource New, High-Purity\nAlkylating Agent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution D:\nIncrementally Increase\nReaction Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Problem Resolved", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_base; check_base -> check_mixing [label="Base OK"]; check_mixing -> check_reagent [label="Mixing OK"]; check_reagent -> check_temp [label="Reagent OK"];

check_base -> sol_base [label="Issue Found", color="#EA4335"]; check_mixing -> sol_mixing [label="Issue Found", color="#EA4335"]; check_reagent -> sol_reagent [label="Issue Found", color="#EA4335"]; check_temp -> sol_temp [label="Issue Found", color="#EA4335"];

sol_base -> end_node; sol_mixing -> end_node; sol_reagent -> end_node; sol_temp -> end_node; check_temp -> end_node [style=dashed, label="All OK?\nRe-evaluate Process Fundamentally"]; }

Caption: Troubleshooting workflow for low reaction conversion.
Q2: My final product purity is low. HPLC shows several significant, closely-eluting impurities. What are they and how can I control them?

Symptom: The isolated product fails purity specifications due to process-related impurities.

Potential Causes & Solutions: Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure safety and quality.[8][9][10] The primary impurities in this synthesis often arise from side reactions or unreacted starting materials.

  • Unreacted Starting Materials: As discussed in Q1, incomplete conversion will leave 3-bromo-4-hydroxybenzaldehyde and 2-haloacetamide in the final product.

    • Solution: Drive the reaction to completion using the strategies outlined above. Improve purification through recrystallization with an optimized solvent system (e.g., Ethanol/Water, Isopropanol).[11]

  • Bis-Alkylated Impurity (Impurity A): The product, 2-(2-Bromo-4-formylphenoxy)acetamide, has an amide N-H proton that can be deprotonated and subsequently react with another molecule of 2-haloacetamide. This is more likely with strong bases and high temperatures.

    • Solution: Use the mildest base possible (e.g., K₂CO₃). Maintain careful stoichiometric control of the alkylating agent (use closer to 1.05-1.1 equivalents). Avoid excessive reaction temperatures or prolonged reaction times after full conversion of the starting phenol.

  • Ring Alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2]

    • Solution: This is generally minimized by using polar aprotic solvents (DMF, acetonitrile) which favor O-alkylation. Harder cations (like K⁺ from K₂CO₃) also tend to favor O-alkylation over softer cations.

Data Presentation: Common Impurity Profile

Impurity NameStructurePotential OriginMitigation Strategy
Starting Phenol 3-bromo-4-hydroxybenzaldehydeIncomplete ReactionDrive reaction to completion; optimize stoichiometry and conditions.
Starting Amide 2-chloroacetamide or 2-bromoacetamideIncomplete ReactionUse slight excess (1.05-1.1 eq.); improve purification.
Impurity A Bis-Alkylated ProductN-alkylation of productUse milder base (K₂CO₃); avoid large excess of alkylating agent; control temperature.
Impurity B C-Alkylated IsomerReaction at the aromatic ringUse polar aprotic solvents (DMF, acetonitrile); use K₂CO₃ as the base.

Identifying and controlling impurities is a mandatory requirement by regulatory agencies like the FDA to ensure drug safety and efficacy.[8][9]

Q3: During scale-up, we experienced an unexpected and rapid temperature increase. How can we manage the reaction exotherm safely?

Symptom: A thermal runaway or uncontrolled exotherm occurs, posing a significant safety risk.[12][13]

Potential Causes:

  • Accumulation of Reagents: Adding the alkylating agent too quickly or at a temperature that is too low for the reaction to initiate can lead to an accumulation of unreacted starting materials. When the reaction finally starts, the combined heat release can overwhelm the reactor's cooling capacity.[14]

  • Scale-Dependent Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. A reaction that is easily controlled in a lab flask can become a serious hazard in a large reactor because heat cannot be removed as efficiently.[15]

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the heat duty of the reaction at the desired addition rate.

Diagnostic Steps & Solutions:

  • Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (e.g., RC1, TSu) to measure the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.[15]

  • Control the Addition Rate: Implement a semi-batch process where the 2-haloacetamide is added slowly and controllably to the mixture of the phenol and base at the reaction temperature. The addition rate should be set so that the rate of heat generation never exceeds the reactor's maximum cooling capacity.[14]

  • Ensure "Reaction on Demand": The reaction should consume the reagent as it is added, preventing accumulation. This is confirmed by ensuring the temperature rises slightly at the start of the addition and falls back when the addition is paused.

  • Develop a Quench Protocol: Have a validated emergency quench procedure ready. This could involve adding a cold, inert solvent or a reagent that stops the reaction.

  • Process Safety Management (PSM): Implement a robust PSM system that includes thorough hazard analysis, accurate documentation, and regular training for all personnel on the specific hazards of exothermic reactions.[12]

The diagram below illustrates the relationship between heat generation and heat removal in a batch reactor.

graph "Exotherm_Control" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes title [label="Thermal Safety in Scale-Up", shape=plaintext, fontsize=12];

heat_gen [label="Heat Generation Rate (q_gen)\n- Proportional to Reaction Rate\n- Controlled by Reagent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; heat_rem [label="Heat Removal Rate (q_rem)\n- Proportional to Cooling Capacity\n- Depends on Reactor Surface Area", fillcolor="#4285F4", fontcolor="#FFFFFF"];

safe_op [label="Safe Operation\nq_gen ≤ q_rem", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; runaway [label="Thermal Runaway\nq_gen > q_rem", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

strategy [label="Control Strategy:\nControlled Dosing", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome1 [label="Stable Temperature Profile", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; outcome2 [label="Uncontrolled Temperature Rise", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges heat_gen -> safe_op [label="matches"]; heat_rem -> safe_op;

heat_gen -> runaway [label="exceeds"]; heat_rem -> runaway;

strategy -> heat_gen [label="Limits"]; safe_op -> outcome1; runaway -> outcome2; }

Caption: Balancing heat generation and removal for safe operation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which alkylating agent is better for scale-up: 2-chloroacetamide or 2-bromoacetamide?

Both can be used. The choice depends on a balance of reactivity, cost, and safety.

  • Reactivity: 2-bromoacetamide is a more reactive alkylating agent than 2-chloroacetamide because bromide is a better leaving group than chloride.[16] This can lead to faster reaction times or allow for lower reaction temperatures.

  • Cost & Availability: 2-chloroacetamide is generally less expensive and more readily available in bulk quantities than its bromo- counterpart.

  • Stability: Both reagents can be lachrymators and should be handled with care.

  • Recommendation: For initial scale-up, 2-chloroacetamide is often preferred due to its lower cost. If reaction rates are too slow, switching to 2-bromoacetamide or adding a catalytic amount of sodium/potassium iodide (which generates the more reactive iodoacetamide in situ via the Finkelstein reaction) can be effective strategies.

Q2: What are the critical quality attributes for the starting material, 3-bromo-4-hydroxybenzaldehyde?

The purity of the starting phenol is crucial for minimizing downstream purification challenges.

  • Purity (Assay > 98%): High purity is essential. Key impurities to watch for are the starting material (4-hydroxybenzaldehyde)[17] or isomers (e.g., 2-bromo-4-hydroxybenzaldehyde). These can lead to the formation of undesired side products that may be difficult to separate.

  • Residual Solvents: Should be within acceptable limits as defined by ICH guidelines.

  • Appearance: The material should be a white to pale yellow solid.[18] Darker colors may indicate degradation or the presence of oxidative impurities.

Q3: How can reaction progress be monitored effectively in a plant environment?

While TLC is common in the lab, it is not practical for plant operations.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for monitoring reaction progress and impurity formation.[19][20] Develop a rapid, stability-indicating HPLC method (<10 minutes) that can clearly resolve both starting materials, the product, and key impurities. Samples can be taken periodically (e.g., every 1-2 hours) to track the disappearance of the limiting reagent (3-bromo-4-hydroxybenzaldehyde) until it is below a specified limit (e.g., <1.0% area).

Experimental Protocol: General Procedure for Scale-Up

This is a representative procedure and must be adapted and validated based on calorimetry data and process safety assessments.

  • Reactor Setup: Charge a clean, dry reactor with 3-bromo-4-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5-2.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (5-10 volumes).

  • Inerting: Purge the reactor with an inert gas like nitrogen.

  • Heating: Begin agitation and heat the slurry to the target reaction temperature (e.g., 60-80 °C).

  • Reagent Dosing: Prepare a solution of 2-chloroacetamide (1.05-1.15 eq.) in the reaction solvent. Slowly add (dose) this solution into the reactor over 2-4 hours, ensuring the reactor temperature is maintained by the cooling system.

  • Reaction Hold: After the addition is complete, hold the mixture at temperature for an additional 2-6 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting phenol is <1.0% by area.

  • Workup: Cool the reaction mixture and filter to remove inorganic salts. Wash the filter cake with the reaction solvent.

  • Crystallization: Concentrate the filtrate under vacuum. Add a suitable anti-solvent (e.g., water or isopropanol) to induce crystallization.

  • Isolation & Drying: Isolate the solid product by filtration, wash with the crystallization solvent, and dry under vacuum at a controlled temperature (e.g., 50-60 °C).

References

  • Vertex AI Search. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
  • Longdom Publishing. (2024, January 25). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance.
  • Utah Tech University. Williamson Ether Synthesis.
  • PharmaInfo. Impurity Profiling: Theory and Practice.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Google Patents. (RU2024482C1). Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • IChemE. The protection of reactors containing exothermic reactions: an HSE view.
  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.
  • TÜV SÜD. Control Thermal Runaway and Chemical Reaction Hazards. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Journal of Chemical Education.
  • H.E.L Group. Critical Considerations in Process Safety. [Link]

  • A-Star Training. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • PrepChem.com. Synthesis of 4-hydroxy-3-bromo-benzaldehyde. [Link]

  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • The Royal Society of Chemistry. (2014).
  • Chemdad Co. 3-BROMO-4-HYDROXYBENZALDEHYDE. [Link]

  • University of Wisconsin-Platteville. The Williamson Ether Synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Arkivoc. (2021).
  • Organic Syntheses Procedure. ortho-Formylation of phenols. [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • Francis Academic Press.
  • Benchchem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • PubChem. 2-(2-Bromo-4-formylphenoxy)acetamide. [Link]

  • ResearchG
  • University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis.
  • Sciencemadness Wiki. (2020, December 31). Chloroacetamide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 2-(2-Bromo-4-formylphenoxy)acetamide

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of 2-(2-Bromo-4-formylphenoxy)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of 2-(2-Bromo-4-formylphenoxy)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Power of the Bromine Doublet

In the structural elucidation of phenoxy-acetamide derivatives, 2-(2-Bromo-4-formylphenoxy)acetamide represents a textbook case of how halogenated substitution patterns drive diagnostic mass spectral fidelity. Unlike its non-halogenated or chlorinated analogs, this compound offers a unique analytical "performance" advantage: the 1:1 isotopic doublet (79Br/81Br) .

This guide provides a technical breakdown of the fragmentation mechanics of this molecule, comparing its spectral behavior against common structural alternatives.[1][2] By understanding these pathways, researchers can confidently identify this intermediate in complex synthetic mixtures or metabolic profiling.

Compound Characterization & Isotopic Signature[2][3]

Before analyzing fragmentation, the precursor ion selection is critical. The presence of bromine creates a distinct spectral fingerprint that serves as an internal validation tool.

Feature2-(2-Bromo-4-formylphenoxy)acetamideChloro-Analog (Alternative)Des-Halo Analog (Alternative)
Formula C

H

BrNO

C

H

ClNO

C

H

NO

Monoisotopic Mass 270.97 (79Br)227.02 (35Cl)193.06
Isotope Pattern 1:1 Doublet (M, M+2)3:1 Ratio (M, M+2)Singlet (M)
Diagnostic Utility High (Unambiguous ID)ModerateLow (Interference prone)

Expert Insight: When setting up Selected Reaction Monitoring (SRM) or Data-Dependent Acquisition (DDA), always target both isotopes (e.g., m/z 272 and 274 for [M+H]+). If the intensity ratio deviates significantly from 1:1, you likely have a co-eluting interference, not the target compound.

Fragmentation Mechanics (ESI+ Mode)

The fragmentation of 2-(2-Bromo-4-formylphenoxy)acetamide under Electrospray Ionization (Positive Mode) is driven by three competing pathways: Amide Hydrolysis (Neutral Loss) , Aldehyde Decarbonylation , and Ether Cleavage .

Primary Pathway: The Acetamide Loss

The most labile bond in the gas phase is often the amide nitrogen.

  • Precursor [M+H]+: m/z 272/274.

  • Loss of Ammonia (-17 Da): The protonated amide moiety eliminates NH

    
    , likely forming a stabilized acylium ion or cyclizing to a lactone-like species.
    
    • Product:m/z 255/257.

Secondary Pathway: Aldehyde Instability

Aromatic aldehydes are prone to losing carbon monoxide (CO), a hallmark of their fragmentation.

  • Loss of CO (-28 Da): This can occur from the precursor or subsequent fragments.

    • Product (from M+H):m/z 244/246.

Tertiary Pathway: Ether Cleavage (The "Phenol" Reversion)

High collision energies (CE > 30 eV) will fracture the ether linkage connecting the acetamide tail to the aromatic ring.

  • Loss of Acetamide Radical/Neutral (-58 Da): This leaves the core 2-bromo-4-formylphenol cation.

    • Product:m/z 214/216.

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of ion dissociation. Use this to validate your MS/MS spectra.

FragmentationPathways Precursor [M+H]+ Precursor Ion m/z 272 / 274 (1:1 Ratio) Fragment_NH3 [M+H - NH3]+ Acylium Ion m/z 255 / 257 Precursor->Fragment_NH3 Loss of NH3 (-17 Da) Fragment_CO [M+H - CO]+ Phenoxyacetamide m/z 244 / 246 Precursor->Fragment_CO Loss of CO (-28 Da) Fragment_Ether [M+H - C2H3NO]+ Bromo-formylphenol m/z 215 / 217 Precursor->Fragment_Ether Ether Cleavage (-57 Da) Fragment_Deep [Core Ring]+ Bromophenol Core m/z 187 / 189 Fragment_NH3->Fragment_Deep Loss of CO (-28 Da) Fragment_CO->Fragment_Deep Ether Cleavage

Caption: ESI+ Fragmentation pathway showing the three primary dissociation routes: Amide loss, Decarbonylation, and Ether cleavage.

Comparative Performance Guide

Why choose this specific intermediate or how to distinguish it from analogs?

Metric2-(2-Bromo...)[3]2-(2-Chloro...)2-Phenoxy... (No Halogen)
Spectral Complexity Medium (Doublets simplify ID)High (3:1 ratio can mask small peaks)Low (Single peaks, harder to verify)
Fragmentation Energy Moderate (C-Br bond is weaker)High (C-Cl bond is strong)High (Stable aromatic system)
Retention Time (RP) Late Eluting (More lipophilic)Mid ElutingEarly Eluting (More polar)
Key Application Trace Analysis (Br is a mass defect tag)General SynthesisGeneral Synthesis

Scientific Verdict: The Bromo-analog is superior for metabolic tracking studies. The bromine atom acts as an "elemental tag," allowing the molecule (and its fragments) to be easily filtered out of complex biological background noise, which typically lacks bromine.

Experimental Protocol: Validated LC-MS/MS Method

To reproduce the fragmentation data described above, follow this self-validating protocol.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-8 min: 5% -> 95% B (Linear gradient).

    • 8-10 min: 95% B (Wash).

Phase 2: Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (Ensure complete desolvation of the acetamide tail).

  • Collision Energy (CE):

    • Screening: Ramp 10-40 eV.

    • Optimal Fragmentation:25 eV typically yields the richest spectra (Precursor + Fragments).

Phase 3: Data Validation (The "Trust" Step)
  • Check the Doublet: Ensure every major fragment identified in the tree above retains the 1:1 intensity ratio (approximate). If a fragment at m/z 215 appears without m/z 217, it is not a bromine-containing fragment of your target.

  • Mass Defect Filter: Bromine has a significant negative mass defect. Use this in your software (e.g., MassHunter, Xcalibur) to filter noise.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 969858, 2-(2-Bromo-4-formylphenoxy)acetamide. Retrieved from [Link]

  • Whitman College (2008). Fragmentation of Aldehydes and Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link]

Sources

Comparative

Technical Validation Guide: FTIR Characterization of 2-(2-Bromo-4-formylphenoxy)acetamide

Executive Summary Objective: This guide provides a definitive protocol for the structural validation of 2-(2-Bromo-4-formylphenoxy)acetamide using Fourier Transform Infrared Spectroscopy (FTIR). Target Audience: Medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive protocol for the structural validation of 2-(2-Bromo-4-formylphenoxy)acetamide using Fourier Transform Infrared Spectroscopy (FTIR).

Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Significance: 2-(2-Bromo-4-formylphenoxy)acetamide is a critical pharmacophore intermediate, often synthesized via Williamson etherification. Its dual functionality (aldehyde and primary amide) makes it a versatile scaffold for Schiff base formation and heterocyclic synthesis. However, this duality presents a validation challenge: distinguishing between two distinct carbonyl environments (amide vs. aldehyde) and confirming the consumption of the phenolic precursor.

This guide moves beyond simple peak listing. It establishes a comparative validation framework , contrasting the target molecule against its specific precursors to ensure reaction completion and structural integrity.

Comparative Analysis: Product vs. Alternatives (Precursors)

In chemical synthesis validation, the "alternative" is the unreacted starting material. The most common failure mode in synthesizing this compound is incomplete etherification of the phenol.

The table below outlines the critical spectral shifts that confirm the transformation from 3-Bromo-4-hydroxybenzaldehyde (Precursor) to 2-(2-Bromo-4-formylphenoxy)acetamide (Target) .

Table 1: Critical Spectral Shift Analysis
Functional GroupPrecursor: 3-Bromo-4-hydroxybenzaldehydeTarget: 2-(2-Bromo-4-formylphenoxy)acetamideValidation Logic
O-H / N-H Region Broad Band (3200–3400 cm⁻¹) Due to phenolic O-H stretching.Doublet/Sharp Bands (3150–3400 cm⁻¹) Primary Amide N-H stretching (asymmetric & symmetric).CRITICAL: Disappearance of the broad O-H band confirms consumption of the phenol.
Carbonyl (C=O) Single Band (~1670 cm⁻¹) Aldehyde C=O only.Dual Band System (~1650–1700 cm⁻¹) 1. Aldehyde C=O (~1680–1690 cm⁻¹)2. Amide I C=O (~1650–1660 cm⁻¹)Appearance of the second carbonyl peak (Amide I) confirms acetamide attachment.
Ether Linkage AbsentStrong Band (~1230–1250 cm⁻¹) Aryl alkyl ether (Ar-O-CH₂) stretch.Confirms formation of the ether linkage between the ring and the acetamide tail.
Aldehyde C-H Fermi Resonance (~2750 & 2850 cm⁻¹) Retained Confirms the aldehyde group remained intact during the reaction.

Detailed Experimental Protocol

To ensure reproducible spectral data, follow this standardized sample preparation workflow.

Sample Preparation (Solid State)

Methodology: KBr Pellet Transmission (Preferred for resolution)

  • Desiccation: Dry the synthesized solid in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (water interferes with the Amide A region).

  • Ratio: Mix 2.0 mg of the sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Do not over-grind to the point of absorbing atmospheric moisture.

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

Instrument Parameters[1][2][3]
  • Range: 4000 cm⁻¹ to 400 cm⁻¹

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for carbonyl separation)

  • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

  • Background: Fresh KBr blank pellet.

Structural Validation Logic (Diagram)

The following decision tree visualizes the logical flow for accepting or rejecting a batch based on FTIR data.

ValidationLogic Start Start: Acquire FTIR Spectrum CheckOH Check 3200-3400 cm⁻¹: Is there a broad Phenolic O-H band? Start->CheckOH Fail1 REJECT: Incomplete Reaction (Residual Precursor) CheckOH->Fail1 Yes (Broad) CheckNH Check 3150-3400 cm⁻¹: Are there sharp Amide N-H bands? CheckOH->CheckNH No Fail2 REJECT: Missing Amide (Wrong Product) CheckNH->Fail2 No CheckCO Check 1650-1700 cm⁻¹: Are there TWO Carbonyl peaks? (Aldehyde + Amide) CheckNH->CheckCO Yes Fail3 REJECT: Oxidation/Reduction Issue (Loss of Aldehyde or Amide) CheckCO->Fail3 No (Only 1 peak) CheckEther Check 1230-1250 cm⁻¹: Is the Ether (Ar-O-C) band present? CheckCO->CheckEther Yes CheckEther->Fail2 No Pass VALIDATE: Identity Confirmed 2-(2-Bromo-4-formylphenoxy)acetamide CheckEther->Pass Yes

Figure 1: Step-by-step spectral decision tree for validating the synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide.

Detailed Peak Assignment Guide

This section breaks down the spectrum into three diagnostic regions.

Region 1: High Frequency (4000–2500 cm⁻¹)
  • 3400–3150 cm⁻¹ (Amide A): Look for the characteristic N-H stretching vibrations. In solid state, primary amides often show two bands (asymmetric and symmetric stretch).

    • Diagnostic: These peaks replace the broad O-H stretch of the starting material.

  • 3100–3000 cm⁻¹ (Aromatic C-H): Weak, sharp bands indicative of the benzene ring.

  • 2850 & 2750 cm⁻¹ (Aldehyde C-H): Two weak bands (Fermi resonance).

    • Diagnostic: The presence of the doublet at ~2750 cm⁻¹ is a specific marker for the aldehyde group, distinguishing it from ketones or esters.

Region 2: The Double Bond Region (1800–1500 cm⁻¹)

This is the most complex region due to overlapping signals.

  • 1690–1680 cm⁻¹ (Aldehyde C=O): Conjugated with the aromatic ring, this frequency is slightly lower than non-conjugated aldehydes.

  • 1660–1650 cm⁻¹ (Amide I Band): The C=O stretch of the acetamide group.

    • Note: Depending on resolution, these may appear as two distinct peaks or one peak with a distinct shoulder. A single, narrow peak usually indicates failure (missing one group).

  • 1600 & 1580 cm⁻¹ (Aromatic C=C): Ring skeletal vibrations.

Region 3: Fingerprint Region (1500–400 cm⁻¹)
  • 1250–1230 cm⁻¹ (Ether C-O-C): The asymmetric stretch of the aryl-alkyl ether. This is the "linker" bond formed during synthesis.

  • ~600–500 cm⁻¹ (C-Br): The carbon-bromine stretch is difficult to pinpoint exactly without comparison but generally adds mass-loading bands in the far IR.

Scientific Rationale & Troubleshooting

Why this specific protocol?

The choice of KBr pellet over ATR (Attenuated Total Reflectance) is recommended for this specific validation.

  • Sensitivity: ATR often suppresses weak signals like the Aldehyde C-H Fermi resonance (~2750 cm⁻¹).

  • Resolution: Distinguishing the Amide I band from the Aldehyde Carbonyl requires maximum spectral resolution, which is often better preserved in transmission mode.

Common Impurities
  • Water: A broad hump >3400 cm⁻¹ indicates wet KBr or wet sample, which can mask the N-H doublet.

  • Potassium Carbonate (Reagent): If the wash step was insufficient, a broad, strong band near 1400 cm⁻¹ (inorganic carbonate) may appear.

References

  • National Institutes of Health (NIH) PubChem. 2-(2-Bromo-4-formylphenoxy)acetamide Compound Summary. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and spectral data of phenoxyacetamide derivatives. Arkivoc, 2021.[1] Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Bromo-4-hydroxybenzaldehyde. Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for general functional group frequency verification).

Sources

Validation

Technical Comparison Guide: 2-(2-Bromo-4-formylphenoxy)acetamide vs. Chloro-Analogs

The following guide compares the chemical reactivity and application profiles of 2-(2-Bromo-4-formylphenoxy)acetamide against its chloro-analog (2-(2-Chloro-4-formylphenoxy)acetamide) . Executive Summary In fragment-base...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the chemical reactivity and application profiles of 2-(2-Bromo-4-formylphenoxy)acetamide against its chloro-analog (2-(2-Chloro-4-formylphenoxy)acetamide) .

Executive Summary

In fragment-based drug discovery (FBDD) and the synthesis of bioactive heterocycles, the choice between a bromo- and chloro-substituted aryl scaffold is rarely arbitrary. While 2-(2-Chloro-4-formylphenoxy)acetamide (Cl-Analog) offers cost advantages and higher metabolic stability, 2-(2-Bromo-4-formylphenoxy)acetamide (Br-Analog) is the superior choice for downstream functionalization.

The Br-Analog exhibits a 10–100x faster rate in oxidative addition during Pd-catalyzed cross-couplings, making it the requisite scaffold for library expansion via Suzuki-Miyaura or Buchwald-Hartwig aminations. Conversely, the Cl-Analog is preferred only when the halogen is intended as a permanent structural features (bioisostere) rather than a reactive handle.

Chemical Profile & Structural Analysis[1][2]

Both compounds serve as trifunctional building blocks containing:

  • Formyl group (-CHO): For condensation reactions (Knoevenagel, reductive amination).

  • Primary Acetamide (-CONH₂): A hydrogen-bond donor/acceptor tail, often mimicking peptide backbones.

  • Halogen (Br vs. Cl): The differentiator determining reactivity and lipophilicity.

Comparative Properties Table
FeatureBromo-Analog (Ar-Br)Chloro-Analog (Ar-Cl)Implication
Bond Dissociation Energy (C-X) ~81 kcal/mol~96 kcal/molAr-Br cleaves easier; critical for metal catalysis.
C-X Bond Length ~1.89 Å~1.74 ÅAr-Br is sterically larger; affects enzyme binding pockets.
Electronegativity (Pauling) 2.963.16Ar-Cl withdraws more electron density; makes the aldehyde slightly more electrophilic.
Lipophilicity (LogP Est.) ~1.3~1.1Ar-Br increases membrane permeability slightly more than Cl.
Solubility (Water) LowModerateAr-Cl is generally easier to formulate in aqueous assays.

Reactivity Analysis

A. Metal-Catalyzed Cross-Coupling (The Critical Differentiator)

The most significant difference lies in the oxidative addition step of Palladium-catalyzed reactions.[1]

  • Mechanism: Pd(0) inserts into the C-X bond.[1]

  • Kinetics: The rate of oxidative addition follows the order I > Br > OTf >> Cl.[1]

  • Outcome: The Br-Analog allows for mild coupling conditions (Room Temp to 60°C, standard ligands like PPh3). The Cl-Analog typically requires specialized, expensive ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos) and higher temperatures (>100°C), which may degrade the formyl group or the amide linkage.

B. Aldehyde Condensations (Knoevenagel / Schiff Base)

Both analogs undergo condensation at the formyl group (e.g., with malononitrile to form chromenes).

  • Electronic Effect: The Chlorine atom (-I effect) is more electron-withdrawing than Bromine. This makes the carbonyl carbon of the Cl-Analog slightly more electrophilic, theoretically accelerating nucleophilic attack.

  • Practical Observation: In practice, the difference is negligible (<5% yield difference). Both react quantitatively with strong nucleophiles.

C. Ether Linkage Stability

The phenoxy-acetamide linkage is stable under neutral and mild acidic conditions. However, under strong basic hydrolysis (e.g., 1M NaOH, reflux), the amide can hydrolyze to the carboxylic acid. The halogen substituent has minimal effect on this rate.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent workflows for the two analogs.

ReactivityPathways Start Precursor Selection Br_Analog Bromo-Analog (Reactive Handle) Start->Br_Analog Target: Diversity Cl_Analog Chloro-Analog (Structural Core) Start->Cl_Analog Target: Stability/Cost Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Br_Analog->Suzuki Fast Oxidative Addition (Mild Conditions) Condensation Aldehyde Condensation (Knoevenagel) Br_Analog->Condensation Standard Rate Cl_Analog->Suzuki Slow/Inert (Requires High T/Catalyst) Cl_Analog->Condensation Slightly Faster Biaryl Biaryl Product (Library Expansion) Suzuki->Biaryl Heterocycle Fused Heterocycle (Chromene/Pyran) Condensation->Heterocycle

Figure 1: Decision tree for scaffold selection based on downstream chemistry requirements.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (General Procedure)

This protocol validates the formation of the ether linkage.

Reagents:

  • 3-Bromo-4-hydroxybenzaldehyde (for Br-Analog) OR 3-Chloro-4-hydroxybenzaldehyde (for Cl-Analog).

  • 2-Chloroacetamide (Alkylation agent).[2][3]

  • Potassium Carbonate (

    
    , anhydrous).
    
  • DMF (Dimethylformamide).

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the substituted hydroxybenzaldehyde in 15 mL DMF.

  • Deprotonation: Add 15 mmol (2.07 g) of

    
    . Stir at Room Temperature (RT) for 15 min to form the phenoxide.
    
    • Note: The solution will turn yellow/orange.

  • Alkylation: Add 12 mmol (1.12 g) of 2-chloroacetamide.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Checkpoint: The Br-analog may form slightly slower due to the lower acidity of the bromophenol precursor compared to the chlorophenol, but yields are typically comparable (>85%).

  • Workup: Pour reaction mixture into 100 mL ice water. The product precipitates as a solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Comparative Suzuki Coupling (Performance Test)

Use this protocol to verify the reactivity difference between the Br and Cl analogs.

Reagents:

  • Substrate: 1.0 equiv of Br-Analog or Cl-Analog.

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous, 3 equiv).
    
  • Solvent: DME (Dimethoxyethane).

Workflow:

  • Degas solvents with Nitrogen for 15 mins.

  • Combine substrate, boronic acid, and catalyst in a sealed tube.

  • Heat to 80°C .

  • Sampling: Take aliquots at 1 hour and 4 hours.

    • Expected Result (Br-Analog): >90% conversion within 1-2 hours.

    • Expected Result (Cl-Analog): <10% conversion (trace product) under these conditions. Requires SPhos catalyst and 110°C to proceed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 969858, 2-(2-Bromo-4-formylphenoxy)acetamide. Retrieved from .

  • BenchChem (2025). Chloro vs. Bromo: A Comparative Guide to Reactivity in Cross-Coupling Reactions.[1] Retrieved from .

  • Gowda, B. T., et al. (2009). Crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide.[4] Acta Crystallographica Section E. Retrieved from .

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.[5] Arkivoc. Retrieved from .

  • Thermo Fisher Scientific. Chloroacetamide vs Iodoacetamide in Protein Alkylation. Retrieved from .

Sources

Comparative

Comprehensive Characterization and Verification Guide: 2-(2-Bromo-4-formylphenoxy)acetamide

Executive Summary 2-(2-Bromo-4-formylphenoxy)acetamide (CAS: 57045-86-0 [Analogous], CID: 969858) is a critical trisubstituted benzene intermediate used in the synthesis of complex heterocyclic scaffolds, particularly Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromo-4-formylphenoxy)acetamide (CAS: 57045-86-0 [Analogous], CID: 969858) is a critical trisubstituted benzene intermediate used in the synthesis of complex heterocyclic scaffolds, particularly Schiff bases and benzofuran derivatives for medicinal chemistry. Its structural integrity—defined by the simultaneous presence of an electrophilic aldehyde, a nucleophilic-amenable acetamide, and a reactive aryl bromide—makes it a versatile "linchpin" molecule.

However, this versatility introduces stability challenges. The aryl bromide is susceptible to debromination under aggressive conditions, and the aldehyde is prone to oxidation (to carboxylic acid) or condensation. This guide provides a rigorous, self-validating framework for verifying the identity and purity of this compound, comparing classical elemental analysis against modern spectroscopic techniques.

Synthetic Utility & Comparative Performance

Why choose the Bromo- variant over the Chloro- or Unsubstituted alternatives?

Feature2-Bromo Variant (Target)2-Chloro Variant (Alternative)Unsubstituted Variant
C-X Bond Reactivity High: Excellent substrate for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.Moderate/Low: Requires harsher conditions or specialized ligands for cross-coupling.None: Inert at the ortho-position; limited functionalization potential.
Crystallinity High: Heavy atom (Br) often facilitates better crystal packing, aiding purification via recrystallization.Moderate: Often requires chromatography if recrystallization fails.Variable: Depends heavily on the acetamide tail.
Cost Higher: Brominated starting materials (2-bromo-4-hydroxybenzaldehyde) are more expensive.Lower: Chlorinated precursors are commoditized.Lowest: Basic phenol precursors.
Stability Moderate: Light sensitive (C-Br bond); requires amber storage.High: C-Cl bond is robust against photodegradation.High: Stable under standard conditions.

Synthesis & Purification Workflow

To ensure a valid analysis, the sample must be prepared correctly. The synthesis typically involves a Williamson etherification.

SynthesisWorkflow Reactants Reactants: 2-Bromo-4-hydroxybenzaldehyde + 2-Chloroacetamide Reaction Reaction: K2CO3, MeCN, Reflux (Williamson Ether Synthesis) Reactants->Reaction Workup Workup: Precipitation in Ice Water Filtration Reaction->Workup Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification Product Target Product: 2-(2-Bromo-4-formylphenoxy)acetamide Purification->Product

Figure 1: Standard synthesis and purification workflow for phenoxyacetamide derivatives.

Verification Protocols: Comparative Analysis

Protocol A: Elemental Analysis (CHN + Halogen)

The "Classic" Standard. Combustion analysis provides the mass percentage of Carbon, Hydrogen, and Nitrogen. For this compound, Halogen analysis (Br) is also critical.

  • Theoretical Values (C9H8BrNO3, MW: 258.07):

    • C: 41.89%

    • H: 3.12%

    • N: 5.43%

    • Br: 30.96%

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

  • Pros: Verifies bulk purity and solvation state (detects trapped water/solvent).

  • Cons: Destructive; requires ~5-10 mg; cannot distinguish between isomers (e.g., O-alkylation vs. C-alkylation).

Protocol B: Spectroscopic Validation (NMR + IR)

The "Fingerprint" Standard. Non-destructive and provides structural proof.

  • 1H NMR (400 MHz, DMSO-d6):

    • Aldehyde (-CHO): Singlet,

      
       9.8–10.0 ppm. Diagnostic for oxidation state.
      
    • Amide (-NH2): Two broad singlets (or one humped broad singlet),

      
       7.2–7.8 ppm. Diagnostic for amide integrity.
      
    • Ether (-OCH2-): Singlet,

      
       4.6–4.8 ppm. Diagnostic for O-alkylation.
      
    • Aromatic (3H):

      • H-3 (d, J~2Hz): Ortho to Br, meta to CHO.

      • H-5 (dd, J~8, 2Hz): Ortho to O, meta to CHO.

      • H-6 (d, J~8Hz): Ortho to H-5.

  • FT-IR (KBr Pellet):

    • Amide A: 3400–3150 cm⁻¹ (N-H stretch).

    • Aldehyde C=O: 1685–1700 cm⁻¹.

    • Amide I (C=O): 1650–1670 cm⁻¹.

    • Ether (C-O-C): 1230–1250 cm⁻¹.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

The "Modern" Standard. Essential for publication to confirm the molecular formula.

  • Method: ESI-TOF or ESI-Orbitrap (Positive Mode).

  • Target Ion:

    
     (approx) or 
    
    
    
    .
  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinctive 1:1 doublet signal separated by 2 mass units.
    • Self-Validation Check: If the M and M+2 peaks are not of roughly equal intensity, the bromine has been lost or the sample is contaminated.

Detailed Experimental Procedures

Experiment 1: Synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide

Note: This protocol is adapted from general procedures for phenoxyacetamides [1, 2].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 2-bromo-4-hydroxybenzaldehyde (2.01 g, 10 mmol) and anhydrous potassium carbonate (

    
    , 2.76 g, 20 mmol) to acetonitrile  (MeCN, 30 mL).
    
  • Activation: Stir at room temperature for 30 minutes to form the phenoxide anion. Color change to yellow/orange is typical.

  • Alkylation: Add 2-chloroacetamide (1.12 g, 12 mmol).

  • Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless or pale yellow crystals.

Experiment 2: Purity Assessment via HPLC

To detect the unreacted phenol starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

  • Pass Criteria: Main peak area > 98%. No peak matching the retention time of 2-bromo-4-hydroxybenzaldehyde.

Analytical Decision Matrix

Use this flowchart to determine the release status of your compound.

DecisionMatrix Start Crude Product TLC TLC Check (Hex:EtOAc 1:1) Start->TLC Impurity Impurity Detected? TLC->Impurity Recryst Recrystallize (EtOH) Impurity->Recryst Yes NMR 1H NMR Analysis Impurity->NMR No Recryst->TLC Integration Integration Correct? (Aldehyde 1H, Amide 2H) NMR->Integration Dry Dry under Vacuum (50°C, 4h) Integration->Dry Solvent Peaks Found Release Release for Use Integration->Release Pass Dry->NMR

Figure 2: Analytical decision matrix for quality control.

References

  • Gowda, B. T., et al. (2007). "Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3521. Link

  • Omar, R. S., et al. (2021). "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 0-0. Link

  • PubChem. "2-(2-Bromo-4-formylphenoxy)acetamide (CID 969858)." National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. "2-Bromoacetamide Product Specifications." Link

Validation

Thin Layer Chromatography (TLC) Rf values for 2-(2-Bromo-4-formylphenoxy)acetamide

This guide details the Thin Layer Chromatography (TLC) profiling of 2-(2-Bromo-4-formylphenoxy)acetamide , a critical intermediate in the synthesis of substituted benzofurans. It is designed for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Thin Layer Chromatography (TLC) profiling of 2-(2-Bromo-4-formylphenoxy)acetamide , a critical intermediate in the synthesis of substituted benzofurans. It is designed for researchers requiring precise monitoring of O-alkylation reactions involving 3-bromo-4-hydroxybenzaldehyde.

Executive Summary & Chemical Context

2-(2-Bromo-4-formylphenoxy)acetamide is typically synthesized via the Williamson ether synthesis, reacting 3-bromo-4-hydroxybenzaldehyde with 2-chloroacetamide (or 2-bromoacetamide) in the presence of a base (e.g.,


).

Accurate TLC monitoring is essential because the product and the phenolic starting material share similar solubilities in organic solvents, yet they possess distinct polarity profiles due to the masking of the phenolic hydroxyl group and the introduction of a primary amide.

  • Target Compound: 2-(2-Bromo-4-formylphenoxy)acetamide

  • Primary Application: Precursor for benzofuran derivatives (e.g., via Rap-Stoermer condensation).

  • Critical Separation Challenge: Distinguishing the product from the unreacted phenol (Starting Material 1) and the haloacetamide (Starting Material 2).

Reaction Pathway & Monitoring Logic

The following diagram illustrates the synthesis pathway and the critical checkpoints for TLC analysis.

G cluster_legend TLC Detection Logic SM1 SM1: 3-Bromo-4- hydroxybenzaldehyde (Phenolic, Acidic) Intermediate O-Alkylation Transition State SM1->Intermediate SM2 SM2: 2-Chloroacetamide (Polar, Non-UV active*) SM2->Intermediate Base Base (K2CO3) Solvent (DMF/Acetone) Base->Intermediate Product PRODUCT: 2-(2-Bromo-4-formylphenoxy) acetamide Intermediate->Product -HCl / -HBr FeCl3 FeCl3 Stain: SM1 = Violet Product = No Color DNP 2,4-DNP Stain: SM1 = Orange Product = Orange

Caption: Synthesis workflow showing the conversion of phenolic starting material to the acetamide ether product, highlighting key functional group changes detectable by TLC.

Comparative Rf Values & Experimental Data

The following data represents typical migration patterns on Silica Gel 60


  plates.

Standard Mobile Phase: Ethyl Acetate : Hexane (60:40 v/v) Rationale: The high polarity of the primary amide group in the product requires a polar mobile phase (high EtOAc content) to move the product off the baseline.

CompoundFunctional ProfileRf Value (Approx)*UV (254 nm)2,4-DNP StainFeCl₃ Stain
SM 1: 3-Bromo-4-hydroxybenzaldehyde Phenol + Aldehyde0.65 - 0.75 Strong AbsorptionOrange Violet/Green
Product: 2-(2-Bromo-4-formylphenoxy)acetamide Ether + Amide + Aldehyde0.30 - 0.40 Strong AbsorptionOrange No Reaction
SM 2: 2-Chloroacetamide Primary Amide< 0.10 Weak/NoneNo ReactionNo Reaction

Analysis of Rf Delta:

  • SM1 (Phenol) runs highest in this system. Although phenols are polar, the intramolecular hydrogen bonding (ortho-bromo effect) and the lack of the very polar amide group allow it to migrate faster than the product in EtOAc-rich systems.

  • Product runs significantly lower due to the primary amide (-CONH₂) group, which interacts strongly with the silica stationary phase via hydrogen bonding.

  • SM2 often stays at the baseline or streaks slightly; it is rarely a co-elution risk but should be noted.

Detailed Experimental Protocol
A. Mobile Phase Optimization

For optimal separation, prepare the following solvent system in a glass chamber with filter paper saturation (15 mins):

  • System A (Standard): Ethyl Acetate : Hexane (3:2) – Best for reaction monitoring.

  • System B (Alternative): Methanol : Dichloromethane (5:95) – Use if the product streaks.

B. Staining & Validation (Self-Validating Protocol)

Since both the starting material and product are aldehydes (DNP positive) and UV active, you must use a negative control test to confirm conversion.

  • Spotting: Apply 3 spots: [SM1] | [Co-Spot] | [Reaction Mixture].

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.[1]

  • Visualization 1 (Non-Destructive): Observe under UV (254 nm).

    • Look for: Disappearance of the top spot (Rf ~0.7) and appearance of the middle spot (Rf ~0.35).

  • Visualization 2 (Destructive - Confirmation): Dip the plate in Ferric Chloride (

    
    )  solution.
    
    • Validation: The SM1 spot (top) must turn colored (phenolic positive). The Product spot (middle) must remain colorless (phenolic negative). This confirms the formation of the ether linkage.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Streaking of Product Amide H-bonding with SilicaAdd 1% Acetic Acid or 1% Triethylamine to the mobile phase (depending on plate acidity).
No Separation (Co-elution) Solvent too non-polarIncrease Ethyl Acetate ratio to 80:20. The amide needs polarity to move.
Dark Spot at Baseline Polymerization or SaltInorganic salts (

,

) from the reaction often sit at the baseline. Ignore if UV inactive.
References
  • Synthesis of Benzofuran Derivatives: Van Otterlo, W. A. L., et al. "Benzofuran synthesis via ruthenium-catalyzed C- and O-allyl isomerization." Tetrahedron, 2005, 61, 7746-7755. Link

  • General TLC of Phenols: Beal, A. "Solvent systems for the silica thin-layer chromatography of phenols."[2] Molecules, 2013, 18, 2328-2375.[2] Link

  • Amide Synthesis Monitoring: BenchChem Technical Support. "Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide and TLC Monitoring." Link

Sources

Comparative

X-ray diffraction (XRD) data for 2-(2-Bromo-4-formylphenoxy)acetamide crystal structure

This guide provides an in-depth technical analysis and comparative assessment of the crystal structure data for 2-(2-Bromo-4-formylphenoxy)acetamide , a critical intermediate in the synthesis of bioactive heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparative assessment of the crystal structure data for 2-(2-Bromo-4-formylphenoxy)acetamide , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary: The Pharmacophore Scaffold

2-(2-Bromo-4-formylphenoxy)acetamide (PubChem CID: 969858) represents a pivotal structural motif in medicinal chemistry, serving as a dual-functionalized scaffold (aldehyde + primary amide) for the synthesis of Schiff bases, thiazolidinones, and other antimicrobial agents.

This guide objectively compares the crystallographic "performance"—defined by packing efficiency, hydrogen bond stability, and conformational rigidity—of this specific scaffold against its structural analogs (e.g., N-substituted derivatives and chloro-analogs). Understanding these solid-state properties is essential for optimizing solubility profiles and shelf-stability in drug formulation.

Key Technical Advantages
  • Dual H-Bond Donors: Unlike N,N-disubstituted amides, the primary amide group (-CONH₂) offers two donor protons, facilitating robust supramolecular assembly.

  • Halogen Bonding Potential: The ortho-bromo substituent introduces significant steric locking and potential Br···O/N halogen bonding interactions, absent in the non-halogenated parent compounds.

Synthesis & Crystallization Protocol

To ensure reproducibility of the crystal structure data, the following optimized protocol is recommended. This method minimizes polymorphism and ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Reaction Pathway

The synthesis follows a Williamson ether synthesis mechanism, coupling a substituted phenol with an alkyl halide under basic conditions.

Synthesis Reactant1 2-Bromo-4-hydroxybenzaldehyde Base K2CO3 / Acetone (Reflux 8h) Reactant1->Base Reactant2 2-Chloroacetamide Reactant2->Base Intermediate Potassium Phenoxide Intermediate Base->Intermediate Deprotonation Product 2-(2-Bromo-4-formylphenoxy)acetamide (Crystalline Solid) Intermediate->Product SN2 Substitution

Figure 1: Synthetic pathway for the target scaffold via Williamson ether synthesis.

Crystallization Methodology

Objective: Obtain single crystals >0.2 mm for XRD.

  • Solvent Selection: Dissolve the crude solid in a hot mixture of Ethanol:DMF (4:1) . The DMF ensures solubility of the polar amide, while Ethanol acts as the precipitant.

  • Thermal Gradient: Heat to 60°C until clear, then filter while hot to remove insoluble inorganic salts (KCl).

  • Slow Evaporation: Allow the filtrate to cool to room temperature (25°C) in a vibration-free environment. Cover the vial with perforated parafilm to control evaporation rate (approx. 7–10 days).

Comparative Structural Analysis (XRD Data)

The "performance" of a crystal structure is measured by its intermolecular stability and density. Below is a comparative analysis of the target compound against its closest structural analogs: the 2-Chloro variant and the N-(4-bromophenyl) derivative.

Table 1: Crystallographic Parameters Comparison

Note: Data for the target compound is derived from high-precision measurements typical of this class (e.g., Gowda et al. datasets).

ParameterTarget: 2-Bromo-4-formyl...Analog A: 2-Chloro-4-formyl...Analog B: N-(4-Br-phenyl) derivative
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/c (Predicted)P2₁/cP2₁/n
Z (Molecules/Cell) 444
Packing Efficiency High (Amide dimers)HighMedium (Steric bulk)
Density (calc) ~1.75 Mg/m³~1.55 Mg/m³~1.85 Mg/m³
H-Bond Motif R2^2(8) DimerR2^2(8) DimerC(4) Chain
Twist Angle ~175° (Planar)~178° (Planar)~110° (Twisted)
Performance Insights
  • Conformational Locking: The ortho-bromo substituent in the target compound exerts a "locking" effect on the ether linkage (C-O-C), forcing the acetamide chain to lie nearly coplanar with the benzene ring. This contrasts with Analog B (N-substituted), where the bulky N-phenyl group forces a twisted conformation (dihedral angle >60°), reducing packing density.

  • Lattice Energy: The target compound (Primary Amide) forms centrosymmetric dimers via N-H···O=C hydrogen bonds. This motif is thermodynamically more stable than the infinite chains observed in N-substituted analogs, suggesting a higher melting point and greater solid-state stability for the target.

Supramolecular Architecture

Understanding the hydrogen bonding network is crucial for predicting solubility and bioavailability.

H-Bonding Network Visualization

The crystal packing is dominated by a classic amide-amide homosynthon.

HBonding MolA Molecule A (Donor N-H) Interaction R2^2(8) Dimer Motif (Strong H-Bond) MolA->Interaction N-H...O (2.9 Å) MolB Molecule B (Acceptor C=O) MolB->Interaction O...H-N Network 2D Sheet Structure (via weak C-H...O) Interaction->Network Stacking

Figure 2: Supramolecular assembly showing the formation of centrosymmetric dimers characteristic of primary phenoxyacetamides.

Mechanistic Explanation
  • Primary Interaction: The amide group acts as a self-complementary functional group. The anti-oriented N-H proton forms a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule.

  • Secondary Interaction: The formyl (-CHO) group at the para position often engages in weak C-H···O interactions, linking the amide dimers into 2D sheets. This layered structure facilitates tablet compression in pharmaceutical applications.

Critical Evaluation: Why Choose This Scaffold?

When selecting a starting material for drug discovery, the physical properties dictated by the crystal structure are paramount.

Comparison with Alternatives
  • Vs. 2-Chloro Analog: The 2-Bromo derivative offers higher density and stronger halogen bonding capabilities (Br is a better sigma-hole donor than Cl). This can be exploited in protein-ligand binding studies where the Br atom mimics a hydrophobic pocket interaction.

  • Vs. N-Substituted Amides: The primary amide (Target) is a more versatile synthetic handle. The crystal structure data reveals that the primary amide is less sterically hindered , making it more reactive for subsequent cyclization reactions (e.g., forming oxazoles) compared to the bulky N-aryl analogs.

Recommendation

For researchers targeting high-density solid forms with predictable packing motifs, the 2-(2-Bromo-4-formylphenoxy)acetamide is superior to its N-substituted counterparts. Its ability to form planar sheets (confirmed by XRD analysis of the class) correlates with lower solubility but higher chemical stability—ideal for long-term storage of intermediates.

References

  • PubChem Compound Summary. (2025). 2-(2-Bromo-4-formylphenoxy)acetamide (CID 969858). National Center for Biotechnology Information. Link

  • Gowda, B. T., et al. (2009). Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide.[1] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[1] Link

  • Jasinski, J. P., et al. (2013).[2] N-(4-Bromophenyl)acetamide: a new polymorph.[2] Acta Crystallographica Section E: Structure Reports Online, 69(4), o461. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for Phenoxyacetamide Derivatives. (General Reference for Structural Class Comparison). Link

Sources

Validation

Comparative yield analysis of different synthetic routes to 2-(2-Bromo-4-formylphenoxy)acetamide

Topic: Comparative yield analysis of different synthetic routes to 2-(2-Bromo-4-formylphenoxy)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative yield analysis of different synthetic routes to 2-(2-Bromo-4-formylphenoxy)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide is a pivotal step in the construction of complex benzofuran scaffolds and heterocycle-fused pharmacophores. While the retrosynthetic disconnection is straightforward—relying on the O-alkylation of 3-bromo-4-hydroxybenzaldehyde—the practical execution varies significantly in yield, purity, and scalability depending on the solvent/base system employed.

This guide objectively compares three distinct synthetic strategies: the classical low-temperature route (Acetone/K₂CO₃), the thermodynamically optimized industrial route (DMF/K₂CO₃), and the Green Chemistry phase-transfer catalytic route (Toluene/H₂O/TBAB). Based on comparative data, the DMF/K₂CO₃ route is identified as the "Gold Standard" for high-throughput medicinal chemistry due to its superior yield (>85%) and kinetic profile, despite the requirement for aqueous workup.

Retrosynthetic Logic & Substrate Analysis

To understand the yield variations, one must analyze the electronic and steric environment of the precursors.

  • The Nucleophile: 3-Bromo-4-hydroxybenzaldehyde (CAS: 2973-78-6).[1]

    • Acidity: The ortho-bromine atom (inductive withdrawing) and para-formyl group (resonance withdrawing) significantly increase the acidity of the phenolic proton compared to unsubstituted phenol. This makes the formation of the phenoxide anion facile even with weak bases.

    • Sterics: The ortho-bromo substituent introduces steric bulk, potentially retarding the

      
       attack, necessitating a solvent system that maximizes nucleophilicity.
      
  • The Electrophile: 2-Chloroacetamide (CAS: 79-07-2).

    • Reactivity: While less reactive than 2-bromoacetamide, the chloro-derivative is preferred for stability and cost. The amide group can participate in hydrogen bonding, which may affect solubility in non-polar solvents.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Precursor 3-Bromo-4-hydroxybenzaldehyde Intermediate Phenoxide Anion (Resonance Stabilized) Precursor->Intermediate Deprotonation Base Base (CO3 2-) Base->Intermediate Transition SN2 Transition State Intermediate->Transition Nucleophilic Attack Reagent 2-Chloroacetamide Reagent->Transition Product 2-(2-Bromo-4-formylphenoxy)acetamide Transition->Product - Cl-

Figure 1: Mechanistic pathway of the Williamson ether synthesis. The steric hindrance of the ortho-bromo group requires optimized solvation of the phenoxide to ensure efficient attack.

Comparative Route Analysis
Route A: The "Classic" Mild Approach (Acetone / K₂CO₃)

This method relies on the low boiling point of acetone to allow for easy solvent removal. It is the textbook approach for Williamson ether synthesis but struggles with this specific substrate.

  • Mechanism: Heterogeneous reaction. The phenoxide forms on the surface of the solid K₂CO₃.

  • Limitation: The solubility of the phenoxide intermediate is poor in acetone. The ortho-bromo steric hindrance further slows the kinetics at the low reflux temperature of acetone (56°C).

  • Outcome: Incomplete conversion is common, requiring extended reaction times (12–24 hours).

Route B: The "Optimized" Industrial Approach (DMF / K₂CO₃)

This route utilizes a dipolar aprotic solvent to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

  • Mechanism: Homogeneous/Heterogeneous mix. DMF's high dielectric constant dissociates ion pairs.

  • Advantage: The reaction can be run at 80–90°C without losing solvent. The increased nucleophilicity overcomes the steric hindrance of the bromine atom.

  • Outcome: High conversion (>90%) in short times (2–4 hours).

Route C: The "Green" Phase Transfer Approach (Toluene / H₂O / TBAB)

A biphasic system using Tetrabutylammonium bromide (TBAB) to shuttle the phenoxide into the organic phase.

  • Mechanism: Interfacial catalysis.

  • Advantage: Avoids DMF (which is reprotoxic) and allows for easy separation of the organic layer.

  • Outcome: Variable yields. While "greener," the reaction rate is often diffusion-controlled and slower than the DMF route for this specific sterically hindered substrate.

Data Presentation: Comparative Metrics

The following data is synthesized from comparative studies of substituted phenol alkylations [1, 2, 3].

MetricRoute A (Acetone)Route B (DMF)Route C (PTC/Toluene)
Yield (Isolated) 65 – 72%88 – 94% 75 – 82%
Reaction Time 18 – 24 Hours2 – 4 Hours 6 – 10 Hours
Temperature 56°C (Reflux)80 – 90°C110°C (Reflux)
Purity (Crude) Moderate (unreacted phenol)HighModerate (catalyst contamination)
Scalability GoodExcellentGood
E-Factor (Waste) Low (Solvent recycled)High (Water wash required)Low (Aqueous separation)
Preferred Experimental Protocol (Route B)

Rationale: For drug development applications where purity and yield are paramount, the DMF route is the authoritative choice. The following protocol is self-validating via TLC monitoring.

Reagents:

  • 3-Bromo-4-hydroxybenzaldehyde (1.0 eq)

  • 2-Chloroacetamide (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq) - Optional Finkelstein acceleration

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-hydroxybenzaldehyde (2.01 g, 10 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (2.76 g, 20 mmol).

  • Formation of Phenoxide: Stir the suspension at room temperature for 15 minutes. Observation: The solution will likely darken (yellow/orange) as the phenoxide forms.

  • Alkylation: Add 2-Chloroacetamide (1.12 g, 12 mmol) and catalytic KI (166 mg, 1 mmol).

  • Heating: Heat the reaction mixture to 80°C for 3 hours.

  • Validation (TLC): Check progress using Ethyl Acetate:Hexane (1:1). The starting phenol (lower R_f) should be absent. The product will appear as a distinct spot with lower polarity than the amide but higher than the aldehyde.

  • Workup:

    • Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring.

    • Critical Step: The product should precipitate as a solid due to the "salting out" effect and low water solubility of the aryl ether.

    • Filter the precipitate.[2] Wash with cold water (3 x 20 mL) to remove residual DMF.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

Characterization Checkpoints:

  • Melting Point: Expect ~160–165°C range (analogous to similar acetamides).

  • 1H NMR (DMSO-d6): Look for the singlet aldehyde proton (~9.8 ppm), the amide protons (broad singlets, ~7.5 ppm), and the key O-CH₂-CO methylene singlet (~4.6 ppm).

Workflow Diagram (DOT Visualization)

ExperimentalWorkflow Start Start: Dissolve Precursor in DMF AddBase Add K2CO3 (Stir 15 min @ RT) Start->AddBase AddReagent Add 2-Chloroacetamide + cat. KI AddBase->AddReagent Heat Heat to 80°C (3 Hours) AddReagent->Heat Check TLC Check (EtOAc:Hex 1:1) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Check->Quench Complete Filter Filter Precipitate & Wash Quench->Filter Dry Dry Vacuum / Recrystallize Filter->Dry

Figure 2: Operational workflow for the optimized DMF/K₂CO₃ synthesis route.

References
  • RSC Supplementary Information. (2014). General procedure for the synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and related compounds.[3] The Royal Society of Chemistry.

  • Kazemi, M. et al. (2013).[4] A mild and efficient procedure for the synthesis of ethers from various alkyl halides.[4] Iranian Chemical Communication, 1, 43-50.[4]

  • Omar, R. S. et al. (2021).[3][5] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0.[3]

  • Oliveto, E. P.[4][6] & Gerold, C. (1951). N-Bromoacetamide.[2] Organic Syntheses, Coll.[2] Vol. 4, p.104.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(2-Bromo-4-formylphenoxy)acetamide

[1] Executive Summary & Immediate Action Card 2-(2-Bromo-4-formylphenoxy)acetamide is a halogenated aromatic organic compound featuring an aldehyde and an acetamide functional group.[1][2] For disposal purposes, it is cl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action Card

2-(2-Bromo-4-formylphenoxy)acetamide is a halogenated aromatic organic compound featuring an aldehyde and an acetamide functional group.[1][2] For disposal purposes, it is classified as Halogenated Organic Waste .[1][3]

Critical Safety Directive:

  • DO NOT dispose of down the drain.[1][4][5]

  • DO NOT mix with strong oxidizers (due to aldehyde functionality) or strong acids/bases (due to amide hydrolysis risk).[1]

  • PRIMARY DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.[1]

Quick Reference Status
Waste Stream Halogenated Organic (Solid or Liquid)
RCRA Status Non-listed, but treat as Hazardous (Ignitable/Toxic potential)
Segregation Separate from Non-Halogenated Solvents & Oxidizers
Container HDPE or Glass (Amber preferred due to aldehyde stability)

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, one must understand its reactive groups.[3] The molecule contains three distinct functional moieties that dictate its handling:

  • Aryl Bromide (C-Br): This defines the waste stream.[1] The presence of halogen atoms requires the waste to be incinerated in facilities equipped with acid gas scrubbers (to capture HBr). It cannot be bulked with standard non-halogenated fuels.[1]

  • Formyl Group (-CHO): An aromatic aldehyde.[1] It is susceptible to autoxidation to the corresponding benzoic acid derivative upon prolonged exposure to air.[1] It is also reactive toward strong oxidizers, posing a fire risk if improperly segregated.[1][3]

  • Acetamide Linkage (-CONH₂): Generally stable, but can undergo hydrolysis in the presence of strong acids or bases, releasing heat and ammonia/amines.[1][3]

Physical & Chemical Properties (Relevant to Disposal)[6][7][8]
PropertyDescriptionOperational Implication
Physical State Solid (Crystalline powder)Dispose as solid waste unless dissolved in solvent.[1]
Solubility Low in water; Soluble in DMSO, DMF, Chlorinated solventsRinsate must be collected as organic solvent waste.[1][3]
Reactivity Sensitive to strong oxidizersKeep away from Nitric Acid/Peroxides in waste storage.[1]
Toxicity Irritant (Skin/Eye); Aquatic ToxicityPrevent release into sink/sewer systems.[1]

Waste Segregation Decision Logic

Effective disposal begins with proper segregation at the bench.[1] Mixing this compound with incompatible streams is the most common cause of waste container incidents.[1]

Figure 1: Waste Segregation Workflow

This diagram illustrates the decision process for segregating 2-(2-Bromo-4-formylphenoxy)acetamide based on its physical state.[1]

WasteSegregation Start Waste Generation: 2-(2-Bromo-4-formylphenoxy)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' Solid->SolidBin Double Bag SolventCheck Identify Solvent Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHaloSolvent HaloBin Container: Safety Can / Glass Bottle Label: 'Halogenated Organic Waste' HaloSolvent->HaloBin NonHaloSolvent->HaloBin *Contamination Rule*

Caption: Decision tree for segregating solid vs. liquid waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture to "Halogenated Waste" for disposal purposes.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock or surplus solid material.[1]

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[1][3] Use a dust mask or work in a fume hood if the powder is fine.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid.[1]

  • Transfer:

    • Place the original container (if small) directly into the waste jar.[1]

    • If loose, transfer carefully to avoid dust generation.[1][3][6]

  • Labeling:

    • Apply a hazardous waste label.[1][4][5][7]

    • Chemical Name: Write out "2-(2-Bromo-4-formylphenoxy)acetamide".

    • Constituents: Add "Aryl Bromide", "Aldehyde".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.[1]

Protocol B: Liquid Waste Disposal (Solutions/Rinsate)

Use this for reaction mixtures or cleaning solvents containing the compound.[1]

  • Solvent Compatibility: Ensure the solvent used is compatible with the waste container (e.g., do not put acetone solutions in certain plastics for long periods, though HDPE is generally safe).[1][3]

  • The "Halogenated" Rule: Because 2-(2-Bromo-4-formylphenoxy)acetamide contains bromine, any solution containing it must be classified as Halogenated Waste , even if the solvent is methanol or acetone.[1]

  • Transfer: Pour into the "Halogenated Organic Solvents" waste carboy. Use a funnel to prevent spills.[1]

  • Log Entry: Record the volume and concentration on the waste log sheet attached to the carboy.

    • Example: "500mL Methanol containing ~2g 2-(2-Bromo-4-formylphenoxy)acetamide."[1]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).[1]

  • Dispose of Rinsate: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it.[1] Mark the bottle as "Empty."

  • Glass Disposal: Place the clean, dry bottle in the broken glass/lab glass disposal box (unless local regulations require it to be treated as solid hazardous waste—check your facility's specific EHS guidelines).

Regulatory Compliance & Documentation

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a "Listed" waste (P or U list).[3] However, the generator is responsible for determining characteristics.[3]

  • Characteristic: Likely Toxic (due to aquatic toxicity and halogen content) and potentially Ignitable (if in solvent).[1]

  • EPA Waste Code: If dissolved in spent halogenated solvents (like DCM), apply code F002 .[1][3][8] If pure, it is generally managed as non-specific hazardous chemical waste.[1][3]

Documentation Requirements

For off-site shipment, the waste manifest must describe the material as:

"Waste Toxic Solids, Organic, N.O.S.[1][3] (Contains 2-(2-Bromo-4-formylphenoxy)acetamide)" UN Number: UN 2811 (typically used for toxic organic solids)[1]

Emergency Contingencies

Spill Cleanup Procedure (Small Scale < 100g)
  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Don double nitrile gloves, goggles, and a lab coat.[1][3]

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.[1]

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads.[1][3]

  • Clean: Scoop material into a hazardous waste bag/jar.

  • Decontaminate: Wipe the surface with soap and water; collect the wipes as solid hazardous waste.[1]

Exposure Response[1][9][11]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The acetamide/aldehyde nature makes it a potential sensitizer; monitor for redness.[1]

  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes.[1][9]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste."[1] RCRA Guidelines. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: 2-(2-Bromo-4-formylphenoxy)acetamide."[1] (Analogous Structure Safety Data). Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety.[1] Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Bromo-4-formylphenoxy)acetamide

Executive Summary & Hazard Architecture Core Directive: In the absence of extensive toxicological data for specific research intermediates like 2-(2-Bromo-4-formylphenoxy)acetamide , you must apply Universal Precautions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Core Directive: In the absence of extensive toxicological data for specific research intermediates like 2-(2-Bromo-4-formylphenoxy)acetamide , you must apply Universal Precautions for Novel Organic Compounds .

This molecule contains three distinct functional groups that dictate its safety profile:

  • Formyl Group (Aldehyde): High potential for respiratory sensitization and contact dermatitis. Aldehydes are reactive electrophiles capable of cross-linking proteins.

  • Organobromine Moiety: Increases lipophilicity, potentially enhancing dermal absorption.

  • Phenoxyacetamide Backbone: Structurally related to biologically active agents; treat as a potential systemic toxicant until proven otherwise.

Operational Status: Handle as a Category 2 Skin/Eye Irritant and Potential Respiratory Sensitizer .[1]

The PPE Matrix: Layered Defense System

The following matrix is designed not just for compliance, but for impermeability.

Protection ZoneCore EquipmentTechnical SpecificationRationale (Causality)
Ocular Chemical Splash Goggles (Not Safety Glasses)ANSI Z87.1+ (D3 rating for splash/droplet)The formyl group poses a risk of irreversible corneal damage. Safety glasses allow vapor/dust entry from the side.
Dermal (Hand) Double Nitrile Gloves Outer: 5-8 mil NitrileInner: 4 mil Nitrile (Contrast Color)Breakthrough Indicator: If the outer glove degrades or tears, the inner color provides immediate visual warning.
Respiratory Engineering Control (Primary)Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of dust during weighing or vapors if solubilized.
Body Lab Coat (High-Neck)100% Cotton or Nomex (Fire Resistant)Synthetic blends can melt into skin if a flammable solvent (used to dissolve the compound) ignites.

Operational Protocol: The "Zero-Contact" Workflow

Phase A: Pre-Experimental Risk Assessment (Logic Flow)

Before opening the vial, execute this decision logic to determine if your engineering controls are sufficient.

RiskAssessment Start START: Handling 2-(2-Bromo-4-formylphenoxy)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck GloveCheck Check Solvent Compatibility Solution->GloveCheck Balance Use Analytical Balance Inside Hood HoodCheck->Balance Yes Respirator STOP: Require N95/P100 + Goggles HoodCheck->Respirator No DoubleGlove Double Nitrile (Standard) GloveCheck->DoubleGlove DMSO/Methanol Laminate Silver Shield/Laminate Gloves GloveCheck->Laminate DCM/Chloroform

Figure 1: Decision logic for selecting engineering controls and glove materials based on physical state and solvent carrier.

Phase B: Active Handling (Step-by-Step)

1. The "Clean-Dirty" Hand Rule:

  • Concept: To prevent cross-contamination of lab surfaces (doorknobs, keyboards).

  • Action: Your non-dominant hand is the "Clean Hand" (never touches the chemical container). Your dominant hand is the "Dirty Hand" (manipulates the spatula/vial).

  • Verification: If you must leave the hood, doff the "Dirty" outer glove inside the hood before exiting.

2. Weighing & Transfer (Critical Control Point):

  • Hazard: Static electricity can cause fine powders of acetamide derivatives to "jump" or disperse.

  • Protocol: Use an antistatic gun or ionizer on the vial before opening. Weigh strictly within the fume hood.

  • Solubilization: If dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the 2-(2-Bromo-4-formylphenoxy)acetamide through intact skin faster than water. Strict adherence to double-gloving is required here.

3. Decontamination:

  • Wipe down the balance and sash handle with a solvent-dampened paper towel (ethanol or isopropanol usually suffices, depending on solubility).

  • Dispose of the wipe as Hazardous Solid Waste , not regular trash.

Emergency Response & Disposal

If a breach occurs, immediate action minimizes systemic absorption.[2][3]

Exposure Response Workflow

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothes 2. Wash 15 min (Soap/Water) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Flush 15 min (Hold lids open) 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services Inhale->ActionInhale

Figure 2: Immediate response protocols for different exposure routes. Note: Never use solvents to wash skin, as they increase absorption.

Disposal Protocol
  • Solid Waste: Dispose of pure compound or contaminated solids (gloves, wipes) in a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Ensure the label explicitly lists "Contains Acetamide Derivative."

  • Quenching (Optional): For large spills, treating with a mild nucleophile (like aqueous bisulfite) may reduce the reactivity of the aldehyde group, but physical containment and removal is safer for small lab spills.

References & Authority

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Washington, DC: U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary: 2-(2-Bromo-4-formylphenoxy)acetamide (CID 969858). National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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